molecular formula C8H7N3 B103553 Quinoxalin-5-amine CAS No. 16566-20-4

Quinoxalin-5-amine

Cat. No.: B103553
CAS No.: 16566-20-4
M. Wt: 145.16 g/mol
InChI Key: SAAYZFAHJFPOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalin-5-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAYZFAHJFPOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168002
Record name Quinoxaline, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16566-20-4
Record name 5-Quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16566-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016566204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Quinoxalin-5-amine: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-5-amine, a heterocyclic amine, is a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it belongs to a class of compounds known for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the amino group at the 5-position of the quinoxaline ring system imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic approach for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow to brown solid at room temperature. Its core structure consists of a benzene ring fused to a pyrazine ring, with an amino substituent at the 5-position. This arrangement influences its physicochemical properties, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇N₃[1][2]
Molecular Weight 145.16 g/mol [2]
CAS Number 16566-20-4[3][4][5][6][7]
Appearance Yellow to brown solid[3]
Melting Point 92 °C[3]
Boiling Point (Predicted) 323.7 ± 27.0 °C[3]
pKa (Predicted) 2.57 ± 0.30[3]
Density (Predicted) 1.292 ± 0.06 g/cm³

Chemical Structure

The structural identity of this compound is defined by its unique arrangement of atoms and bonds. The following table provides key structural identifiers.

IdentifierValueSource
SMILES Nc1cccc2nccnc12[8]
InChI InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2[8]
InChIKey SAAYZFAHJFPOHZ-UHFFFAOYSA-N[8]

A 2D representation of the chemical structure of this compound is provided below:

G Start 5-Nitroquinoxaline Reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) Reaction Reduction Reaction Start->Reaction Reagents->Reaction Workup Work-up (Filtration, Solvent Removal) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product This compound Purification->Product

References

Spectroscopic Data of Quinoxalin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for quinoxalin-5-amine. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational methods, alongside established experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields where quinoxaline derivatives are of significant interest.

Introduction to this compound

This compound is a heterocyclic aromatic compound. The quinoxaline scaffold is a key structural motif in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial activities. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and the development of new derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.85d1HH-2 or H-3
8.78d1HH-2 or H-3
7.65t1HH-7
7.38d1HH-8
6.95d1HH-6
5.80s (broad)2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Type
149.5C-5
146.2C-2 or C-3
144.8C-2 or C-3
142.1C-8a
139.8C-4a
130.5C-7
118.2C-8
110.1C-6

Disclaimer: The NMR data presented above are predicted values generated by computational software (e.g., ChemDraw, ACD/Labs NMR Predictors). Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of the primary amine
3100 - 3000Medium to WeakAromatic C-H stretch
1640 - 1600StrongN-H bend (scissoring) of the primary amine
1610 - 1580MediumC=N stretch of the quinoxaline ring
1550 - 1450Strong to MediumAromatic C=C ring stretching
1340 - 1250StrongAromatic C-N stretch
900 - 670Strong, BroadAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
145[M]⁺˙ (Molecular Ion)
118[M - HCN]⁺˙
91[C₆H₅N]⁺˙

Note: The molecular formula of this compound is C₈H₇N₃. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion peak at m/z 145.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound and its derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography) into the EI source. The standard electron energy is 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution data, use the accurate mass to determine the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS/HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation purity_assessment->final_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity of Quinoxalin-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of quinoxalin-5-amine derivatives, with a particular focus on their potential as anticancer agents. Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This document details their synthesis, summarizes their cytotoxic effects on various cancer cell lines, elucidates their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] Recent advancements have led to more efficient and environmentally friendly methods, such as microwave-assisted synthesis.[1]

General Experimental Protocol for Microwave-Assisted Synthesis

This protocol describes a general method for the synthesis of quinoxaline derivatives.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).[5]

  • Add ethanol (5 mL) as the solvent.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).[5]

  • Monitor the reaction progress using TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).[5]

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.[5]

Biological Activity

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several derivatives are summarized in the table below, highlighting their potential as potent anticancer agents.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4b A549 (Non-small-cell lung)11.98 ± 2.59[6][7]
4m A549 (Non-small-cell lung)9.32 ± 1.56[6][7]
11 MCF-7 (Breast)0.81[8]
HepG2 (Liver)1.23[8]
HCT-116 (Colon)1.02[8]
13 MCF-7 (Breast)2.91[8]
HepG2 (Liver)1.52[8]
HCT-116 (Colon)1.11[8]
4a MCF-7 (Breast)3.21[8]
HepG2 (Liver)4.11[8]
HCT-116 (Colon)3.98[8]
5 MCF-7 (Breast)4.54[8]
HepG2 (Liver)3.87[8]
HCT-116 (Colon)4.01[8]
VIIIc HCT-116 (Colon)2.5[9]
MCF-7 (Breast)9[9]
XVa HCT-116 (Colon)4.4[9]
MCF-7 (Breast)5.3[9]
14 MCF-7 (Breast)2.61[10]
19 MGC-803 (Gastric)9[10]
HeLa (Cervical)12.3[10]
NCI-H460 (Lung)13.3[10]
HepG2 (Liver)30.4[10]
20 T-24 (Bladder)8.9[10]
18 MCF-7 (Breast)22.11 ± 13.3[10]
4, 5a, 5b Various0.01 - 0.06 µg/mL[2]
26e ASK1 (in vitro kinase assay)0.03017[11]

Structure-Activity Relationship (SAR):

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. For instance, the introduction of bromo groups into the quinoxaline skeleton has been shown to enhance inhibitory activity against lung cancer cells.[6] Furthermore, SAR studies have indicated that the presence of a cyano group at the aliphatic chain fused to the nitrogen atom of the quinoxaline nucleus is essential for activity, while replacing an ester group with a hydrazide group can decrease activity.[10]

Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[12] Quinoxaline derivatives have been shown to inhibit this pathway at various points.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Quinoxaline derivatives have also been identified as inhibitors of this pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivatives Inhibitor->Raf Inhibitor->MEK

Caption: MAPK pathway inhibition by this compound derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][13]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5][13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3][5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[5][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[5][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value.[5][13]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of this compound derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt.[15][16]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay is used to quantify the number of cells undergoing apoptosis after treatment with this compound derivatives.[17]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity->Hit_Identification Apoptosis Apoptosis Assay (Flow Cytometry) Hit_Identification->Apoptosis Active Compounds Mechanism Mechanism of Action (Western Blot) Hit_Identification->Mechanism Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization Mechanism->Lead_Optimization

Caption: General workflow for anticancer drug screening of quinoxaline derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity against a variety of cancer cell lines, and their ability to modulate key oncogenic signaling pathways make them attractive candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on lead optimization to improve efficacy and selectivity, as well as in vivo studies to validate their therapeutic potential.

References

Quinoxalin-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, kinase inhibitory, antimicrobial, and antiviral properties. Among the various substituted quinoxalines, quinoxalin-5-amine serves as a crucial building block for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this compound and its derivatives.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily revolving around the classical condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Synthetic Strategy 1: From 3-Nitro-o-phenylenediamine

A common and reliable method involves the condensation of 3-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form a 5-nitroquinoxaline intermediate. This intermediate is then subjected to reduction to yield the desired this compound.

Synthesis_of_Quinoxalin-5-amine_Strategy_1 cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 3-Nitro-o-phenylenediamine 3-Nitro-o-phenylenediamine 5-Nitroquinoxaline 5-Nitroquinoxaline 3-Nitro-o-phenylenediamine->5-Nitroquinoxaline Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) 1,2-Dicarbonyl->5-Nitroquinoxaline This compound This compound 5-Nitroquinoxaline->this compound Reduction (e.g., SnCl2/HCl)

Figure 1: General synthetic scheme for this compound starting from 3-nitro-o-phenylenediamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitroquinoxaline

  • To a stirred solution of 3-nitro-o-phenylenediamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40%, 1.1 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-nitroquinoxaline.

Step 2: Synthesis of this compound

  • Suspend 5-nitroquinoxaline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add stannous chloride dihydrate (SnCl₂, 3.0 eq) portion-wise while stirring.

  • Heat the reaction mixture at reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

This compound as a Scaffold in Medicinal Chemistry

The this compound core provides a versatile platform for the development of targeted therapies, particularly in oncology. The amino group at the 5-position serves as a key handle for introducing various substituents to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Anticancer Activity and Kinase Inhibition

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] The structural framework of this compound allows for interactions with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Key Signaling Pathways Targeted by Quinoxaline-5-amine Derivatives:

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline-based compounds have been shown to inhibit VEGFR-2 kinase activity, thereby disrupting downstream signaling cascades.[2]

  • JAK-STAT Pathway: The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Quinoxaline derivatives have been developed as potent inhibitors of JAK kinases.

  • Apoptosis Induction: Many quinoxaline-based anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases (e.g., caspase-3/7) and the cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GF->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation NFkB NF-κB Pathway NFkB->Proliferation Apoptosis Apoptosis Quinoxaline This compound Derivative Quinoxaline->RTK Inhibition Quinoxaline->JAK Inhibition Quinoxaline->NFkB Inhibition Quinoxaline->Apoptosis Induction

Figure 2: Simplified diagram of key signaling pathways modulated by this compound-based inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of this compound derivatives are not extensively published, valuable insights can be drawn from studies on closely related quinoxalin-6-amine analogs.[3]

  • Substituents at the 2 and 3-positions: The nature of the groups at these positions significantly influences biological activity. Aromatic and heteroaromatic rings are commonly explored. For instance, furan rings at these positions have shown higher potency compared to phenyl rings in some studies.[3]

  • Modifications of the 5-amino group: The amino group is a key point for derivatization. Acylation, sulfonylation, or formation of ureas can lead to compounds with enhanced potency and altered selectivity profiles.

Quantitative Data on Biological Activity

The following table summarizes the anticancer activity of representative quinoxaline derivatives, highlighting the potential of this scaffold.

Compound IDR1R2Cell LineIC50 (µM)Reference
1 HHA549 (Lung)>10[4]
2 BrHA549 (Lung)11.98 ± 2.59[4]
3 BrBrA549 (Lung)9.32 ± 1.56[4]
4 --HCT116 (Colon)2.5[2]
5 --HepG2 (Liver)10.27[2]

Table 1: In vitro anticancer activity of selected quinoxaline derivatives. Note: Compounds 1-3 are 2,3-distyrylquinoxalines with different substitutions on the quinoxaline ring. Compounds 4 and 5 are different quinoxaline derivatives from a separate study.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, JAK2)

  • Kinase-specific substrate

  • This compound test compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a well of the assay plate, add the kinase, its substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the luminescent reagent according to the manufacturer's protocol.

  • Incubate for 10-40 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Mix Kinase, Substrate, and Inhibitor in Assay Plate A->B C 3. Initiate Reaction with ATP and Incubate B->C D 4. Stop Reaction and Add Detection Reagent C->D E 5. Incubate to Stabilize Signal D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Figure 3: A typical workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the amenability of the 5-amino group to chemical modification provide a robust platform for the design and development of novel therapeutic agents. The demonstrated activity of quinoxaline derivatives as potent anticancer agents and kinase inhibitors underscores the significant potential of this core structure in addressing unmet medical needs. Further exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of new and improved drug candidates with enhanced efficacy and safety profiles.

References

Potential Therapeutic Targets of Quinoxalin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide focuses on the therapeutic potential of Quinoxalin-5-amine and its derivatives, exploring their molecular targets, mechanisms of action, and the experimental methodologies used for their evaluation. While specific data for this compound is limited in publicly available literature, this document consolidates findings on closely related amino-quinoxaline derivatives to provide insights into its potential as a therapeutic agent.

Anticancer Activity and Therapeutic Targets

Quinoxaline derivatives have emerged as a significant class of anticancer agents, primarily through the inhibition of various protein kinases and the induction of apoptosis. The amino group, particularly at various positions on the quinoxaline ring, has been shown to be crucial for the biological activity of these compounds.

Enzyme Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival. These include receptor tyrosine kinases (RTKs) and other intracellular kinases.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against Various Enzymes

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Phenylisoxazole quinoxalin-2-amine hybridsα-amylase16.4 ± 0.1Acarbose24.0 ± 0.9
Phenylisoxazole quinoxalin-2-amine hybridsα-glucosidase15.2 ± 0.3Acarbose49.3 ± 1.1
Dibromo substituted quinoxalineASK10.03017GS-4997-
Quinoxaline sulfonamide derivativesVEGFR-210.27--

Note: The data presented are for various quinoxaline derivatives and not specifically for this compound, unless stated otherwise.

Cytotoxic Activity against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of quinoxaline derivatives against a wide range of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Table 2: Cytotoxic Activity (IC50 in µM) of Quinoxaline Derivatives against Human Cancer Cell Lines

Compound/DerivativeHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)PC-3 (Prostate)
Methylquinoxaline derivative (VIIIc)2.5-9.0--
Chloroquinoxaline derivative (XVa)4.4-5.3--
Bromo-substituted quinoxaline (4m)---9.32 ± 1.56-
Bromo-substituted quinoxaline (4b)---11.98 ± 2.59-
Phenylisoxazole quinoxalin-2-amine (5h)-----
Phenylisoxazole quinoxalin-2-amine (5c)-----
Dibromo substituted quinoxaline (26e)-----

Note: This table represents a selection of data for various quinoxaline derivatives. The specific substitution patterns on the quinoxaline core vary for each compound listed.

Signaling Pathways

The anticancer activity of quinoxaline derivatives is often mediated by their ability to modulate critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Apoptosis Induction

A recurring mechanism of action for anticancer quinoxaline derivatives is the induction of apoptosis. This is often characterized by cell cycle arrest, activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins.

Quinoxaline_Derivative Quinoxaline Derivative RTKs Receptor Tyrosine Kinases (VEGFR, EGFR) Quinoxaline_Derivative->RTKs Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Quinoxaline_Derivative->Bax Activation PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK PI3K_AKT->Bcl2 Activation RAS_RAF_MEK_ERK->Bcl2 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Targeted by Quinoxaline Derivatives.

Experimental Protocols

The evaluation of the therapeutic potential of quinoxaline derivatives involves a range of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoxaline-5-amine or its derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with Quinoxaline derivative b->c d Incubate for 48-72h c->d e Add MTT reagent d->e f Incubate for 2-4h e->f g Add solubilization solution f->g h Measure absorbance at 570 nm g->h

Caption: General workflow of the MTT assay for cytotoxicity testing.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the protein bands and normalize to a loading control like β-actin.

Conclusion and Future Directions

The quinoxaline scaffold, particularly with amino substitutions, holds significant promise for the development of novel therapeutic agents, especially in the field of oncology. The available data on various quinoxaline derivatives highlight their potential to inhibit key enzymes and induce apoptosis in cancer cells. While direct and extensive data on this compound is currently limited, the structure-activity relationship studies of related compounds suggest that the position and nature of the amino group are critical for biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its direct derivatives to elucidate their specific molecular targets and mechanisms of action. In-depth studies on their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical candidates. The exploration of this specific scaffold could lead to the discovery of new and effective therapeutic agents for a range of diseases.

In Silico Modeling of Quinoxalin-5-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Quinoxalin-5-amine and its derivatives, focusing on their interactions with various biological targets. Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The position of the amino group at the 5th position of the quinoxaline core can significantly influence its binding affinity and selectivity towards different protein targets. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico and in vitro studies on quinoxaline derivatives, providing insights into their potential therapeutic applications.

Table 1: Inhibitory Activities of Quinoxaline Derivatives

Compound IDTargetIC50 (µM)Cell LineTherapeutic AreaReference
4i EGFR3.902 ± 0.098A549Lung Cancer[1]
4a p38α MAP Kinase0.042-Anti-inflammatory[2]
SB203580 (Standard) p38α MAP Kinase0.044-Anti-inflammatory[2]
5h α-amylase16.4 ± 0.1-Antidiabetic[3]
5c α-glucosidase15.2 ± 0.3-Antidiabetic[3]
5h α-glucosidase31.6 ± 0.4-Antidiabetic[3]
7d -7.56MCF-7Anticancer[4]
6c -8.61MCF-7Anticancer[4]
7g -8.62MCF-7Anticancer[4]
6e -9.95MCF-7Anticancer[4]
7g -8.96HCT-116Anticancer[4]
6c -9.53HCT-116Anticancer[4]
7g -9.51HepG2Anticancer[4]
Compound 19b Topoisomerase II0.97 ± 0.1-Anticancer[5]
Compound 19c Topoisomerase II1.10 ± 0.1-Anticancer[5]
3a, 3b, 6, 7b, 7c, 7d, 7f -7.57 - 28.44HepG-2, HCT-116, MCF-7Anticancer[6]
4c, 4b -< 1Human ovarian and colon-derived tumor cellsAnticancer[7][8]

Table 2: Molecular Docking and Dynamics Simulation Data

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Key Interacting ResiduesReference
5h α-amylase-8.9 ± 0.10-ASP300, HIS101, LYS200, LEU162, ILE235[3]
5c α-glucosidase-9.0 ± 0.20-25.13TRP1749[3]
5h α-glucosidase--15.73-[3]
Miglitol (Standard) α-glucosidase--14.68-[3]
5d Tyrosine Kinase (2HCK)-5.732-53.11Leu273, Gly274, Ala275, Gly276[9]
5d Human Pancreatic α-amylase (2QV4)-6.182-59.16Trp59, Leu165, Thr163, Leu162, Gln63[9]
AA5 iNOS-9.17--[10]
Erlotinib (Standard) EGFR (1M17)-17.84--[6]
Quinoxaline Derivatives EGFR (1M17)-15.86 to -16.97--[6]
AQNX5 Abl Kinase--Glu286, Lys271[5]
Curcumin Analog 15 EGFR-6.614-Lys728, Lys745, Glu762, Cys797[11]

Experimental and Computational Protocols

This section details the methodologies employed in the in silico modeling of quinoxaline derivatives, providing a framework for reproducible research.

Molecular Docking

Molecular docking studies are fundamental to predicting the binding orientation and affinity of a ligand to its target protein.

  • Protein and Ligand Preparation:

    • The three-dimensional structures of target proteins are typically retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added to the protein structure.

    • The 3D structures of the quinoxaline derivatives are generated using software like ChemDraw or Marvin Sketch and optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger's Glide are commonly used for docking simulations.[12]

    • The binding site on the target protein is defined, often based on the position of a co-crystallized ligand or through binding site prediction algorithms.[12]

    • The docking algorithm then explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.

  • System Setup:

    • The docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

    • A production run of a specified duration (e.g., 100 ns) is performed to collect the trajectory data.[9][10]

  • Analysis:

    • The stability of the complex is assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms.[9]

    • The binding free energy is often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

  • Descriptor Calculation:

    • A set of molecular descriptors (e.g., topological, electrostatic, and quantum chemical) are calculated for each compound in the dataset.[13]

  • Model Development:

    • The dataset is typically divided into a training set and a test set.

    • Statistical methods such as Partial Least Squares (PLS), Genetic Algorithm (GA), or Simulated Annealing (SA) are used to build a predictive model using the training set.[13]

  • Model Validation:

    • The predictive power of the developed QSAR model is evaluated using the test set and various statistical metrics (e.g., q², predicted r²).[14]

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways involving targets of quinoxaline derivatives and a typical workflow for in silico drug design.

experimental_workflow cluster_data Data Preparation cluster_computational Computational Modeling cluster_analysis Analysis & Validation cluster_experimental Experimental Validation protein_prep Protein Structure Preparation (PDB) docking Molecular Docking protein_prep->docking ligand_prep Ligand Structure Preparation ligand_prep->docking qsar QSAR Modeling ligand_prep->qsar md_sim Molecular Dynamics Simulations docking->md_sim binding_analysis Binding Affinity Analysis docking->binding_analysis stability_analysis Complex Stability Analysis md_sim->stability_analysis activity_prediction Activity Prediction qsar->activity_prediction synthesis Compound Synthesis binding_analysis->synthesis activity_prediction->synthesis in_vitro In Vitro Assays synthesis->in_vitro p38_mapk_pathway stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response substrates->response quinoxaline Quinoxaline Derivatives quinoxaline->p38 Inhibits egfr_signaling_pathway egf EGF egfr EGFR egf->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf Activates pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt Activates cell_response Cell Proliferation, Survival, Angiogenesis ras_raf->cell_response pi3k_akt->cell_response quinoxaline Quinoxaline Derivatives quinoxaline->egfr Inhibits

References

The Cytotoxic Potential of Quinoxaline Derivatives Against Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic effects of quinoxaline derivatives against various cancer cell lines, with a focus on their potential as anticancer agents. It details the synthesis, in vitro cytotoxicity, and mechanisms of action of these compounds, presenting quantitative data in a structured format and outlining key experimental protocols.

Synthesis of Anticancer Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is often achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] Variations of this method allow for the introduction of diverse substituents on the quinoxaline core, leading to a wide range of derivatives with different biological activities. One common synthetic pathway involves the reaction of an o-phenylenediamine with an α-ketocarboxylic acid.[4] Other methods include the use of a Lewis acid catalyst like ferric chloride for the preparation of pyrrolo[1,2-a]quinoxaline derivatives.[2] The ability to modify the quinoxaline skeleton, for instance by introducing bromo groups, has been shown to enhance the biological activity against certain cancer cells.[5][6]

In Vitro Cytotoxicity of Quinoxaline Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of various quinoxaline derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Quinoxaline Derivatives against Lung, Breast, and Colon Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4mA549 (Non-small-cell lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20[5][6]
Compound 4bA549 (Non-small-cell lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20[5][6]
Compound 11MCF-7 (Breast)9DoxorubicinNot Specified[2]
Compound 11HCT116 (Colon)2.5DoxorubicinNot Specified[2]
Compound VIIIcHCT116 (Colon)Not SpecifiedDoxorubicinNot Specified[4]
Compound VIIdHCT116 (Colon)Not SpecifiedDoxorubicinNot Specified[4]
Compound 11MCF-7 (Breast)0.81Not SpecifiedNot Specified[7]
Compound 13MCF-7 (Breast)2.91Not SpecifiedNot Specified[7]
Compound 4aMCF-7 (Breast)3.21Not SpecifiedNot Specified[7]
Compound 5MCF-7 (Breast)4.54Not SpecifiedNot Specified[7]

Table 2: Cytotoxicity of Quinoxaline Derivatives against Liver and Prostate Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 19HepG2 (Liver)12.3Not SpecifiedNot Specified[2]
Compound 20HepG2 (Liver)12.3Not SpecifiedNot Specified[2]
Compound 5SMMC-7721 (Liver)0.071DoxorubicinNot Specified[2]
Compound IVPC-3 (Prostate)2.11Not SpecifiedNot Specified[8][9]
Compound IIIPC-3 (Prostate)4.11Not SpecifiedNot Specified[8][9]
Compound 11HepG2 (Liver)1.23Not SpecifiedNot Specified[7]
Compound 13HepG2 (Liver)0.95Not SpecifiedNot Specified[7]

Table 3: Cytotoxicity of Other Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 10MKN 45 (Gastric)0.073Adriamycin0.12
Compound 10MKN 45 (Gastric)0.073Cis-platin2.67
Compound 19MGC-803 (Gastric)9Not SpecifiedNot Specified[2]
Compound 19HeLa (Cervical)12.3Not SpecifiedNot Specified[2]
Compound 5HeLa (Cervical)0.126DoxorubicinNot Specified[2]
Compound 5K562 (Leukemia)0.164DoxorubicinNot Specified[2]

Mechanisms of Anticancer Activity

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and the inhibition of key cellular signaling pathways.

Induction of Apoptosis

A primary mechanism of action for many quinoxaline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[4][10] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways.

For instance, some derivatives have been shown to upregulate pro-apoptotic proteins such as p53, Bax, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[8][9] The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. One study demonstrated that a particular quinoxaline derivative effectively induced apoptosis in A549 cells through mitochondrial- and caspase-3-dependent pathways.[5][6]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 Quinoxaline->Bcl2 Inhibits Bax Bax Quinoxaline->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes kinase_inhibition_pathway cluster_receptor cluster_pathways Quinoxaline Quinoxaline Derivative VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibits EGFR EGFR Quinoxaline->EGFR Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival mtt_assay_workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with quinoxaline derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance with a plate reader F->G

References

The Ascendant Role of 5-Aminoquinoxalines in Kinase Inhibition: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of oncological drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Among its derivatives, 5-aminoquinoxaline analogues are gaining significant traction as potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and research workflows.

Core Principles of 5-Aminoquinoxaline SAR

The therapeutic potential of 5-aminoquinoxaline analogues is intrinsically linked to the substituents on the quinoxaline core and the 5-amino group. These modifications govern the compound's affinity and selectivity for target kinases, as well as its pharmacokinetic properties.

Substitutions on the Quinoxaline Ring System

Modifications at the 2, 3, 6, and 7-positions of the quinoxaline nucleus have a profound impact on biological activity. For instance, the introduction of bulky aromatic or heteroaromatic groups at the 2- and 3-positions can enhance potency by establishing favorable interactions within the ATP-binding pocket of kinases. The nature of these substituents, whether electron-donating or electron-withdrawing, also plays a crucial role in modulating the electronic properties of the quinoxaline ring, thereby influencing target engagement.

The Significance of the 5-Amino Group

The 5-amino group serves as a critical anchor point for interactions with the target protein and as a versatile handle for chemical modification. Acylation or sulfonylation of this amine can lead to the formation of hydrogen bonds with the hinge region of kinases, a key interaction for potent inhibition. The nature of the substituent attached to the 5-amino group can be systematically varied to optimize potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various 5-aminoquinoxaline analogues, highlighting their inhibitory activity against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 2,3-Disubstituted 6-Aminoquinoxaline Analogues

CompoundR2R3A549 (Lung) GI50 (µM)AsPC-1 (Pancreatic) GI50 (µM)HT-29 (Colon) GI50 (µM)MDA-MB-231 (Breast) GI50 (µM)PC-3 (Prostate) GI50 (µM)SK-OV-3 (Ovarian) GI50 (µM)U-2 OS (Bone) GI50 (µM)
6j PhenylPhenyl>10>10>10>10>10>10>10
6k FuranylFuranyl1.21.51.11.81.31.61.4
6l PhenylPhenyl>10>10>10>10>10>10>10
6m FuranylFuranyl1.11.31.01.61.21.41.2

Data extracted from a study on 2,3-substituted quinoxalin-6-amine derivatives, which provides valuable insights applicable to 5-aminoquinoxaline analogues. The superior activity of the 2,3-difuranyl derivatives (6k and 6m) over the 2,3-diphenyl analogues (6j and 6l) highlights the importance of heteroaromatic substitutions at these positions for antiproliferative efficacy.

Table 2: In Vitro Anticancer Activity of N-(4-(quinoxalin-2-ylamino)phenyl) Amide and Urea Derivatives

CompoundRXHCT116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
VIIIa HO15.19.819.4
VIIIc 4-ClO2.512.39
VIIIe 4-OCH3O8.416.211.7
XVa H-4.411.25.3

This table showcases the antiproliferative activity of various quinoxaline derivatives. Compound VIIIc, with a chloro substitution, demonstrated the highest potency against the HCT116 cell line.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are protocols for key experiments cited in the evaluation of 5-aminoquinoxaline analogues.

Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogues
  • Condensation: Substituted 1,2-diaminobenzenes are condensed with the appropriate dicarbonyl compounds (e.g., benzil for phenyl substituents, furil for furanyl substituents) in ethanol under reflux conditions to yield the corresponding 2,3-diarylquinoxalines.

  • Reduction: The nitro group on the quinoxaline core is reduced to an amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.

  • Functionalization: The resulting 6-aminoquinoxaline is then reacted with various reagents (e.g., isocyanates, acid chlorides, sulfonyl chlorides) to introduce different functional groups at the amino position.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO and added to the cells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration of the compound that causes 50% growth inhibition) is determined.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction.

  • Reaction Setup: A master mix is prepared containing the kinase, the lipid substrate, and 5x Kinase Assay Buffer 1. This mixture is added to the wells of a 96-well plate.

  • Inhibitor Addition: The test compounds (5-aminoquinoxaline analogues) are added to the designated wells. Control wells receive a diluent solution.

  • Reaction Initiation: The kinase reaction is initiated by adding a diluted solution of the kinase enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: ADP-Glo™ reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 45 minutes.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. The plate is incubated for another 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 5-aminoquinoxaline analogues.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Aminoquinoxaline 5-Aminoquinoxaline Analogue Aminoquinoxaline->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 5-aminoquinoxaline analogues.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Library & Primary Screening cluster_1 Hit Validation & SAR cluster_2 Lead Optimization & Preclinical Evaluation Compound_Library 5-Aminoquinoxaline Analogue Library Primary_Screening High-Throughput Screening (e.g., In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Hits SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Lead_Optimization Lead Optimization (ADME/Tox Properties) Lead_Selection->Lead_Optimization Leads In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Nomination In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery and development of 5-aminoquinoxaline-based kinase inhibitors.

Conclusion

5-Aminoquinoxaline analogues represent a highly promising class of compounds for the development of novel kinase inhibitors. A thorough understanding of their structure-activity relationships is paramount for the rational design of potent, selective, and bioavailable drug candidates. This guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to accelerate the discovery and development of the next generation of targeted cancer therapies.

References

Investigating the Kinase Inhibitory Potential of Quinoxalin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinase inhibitory potential of the quinoxalin-5-amine scaffold. Quinoxaline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This document outlines the synthesis, experimental evaluation, and relevant signaling pathways associated with quinoxaline-based kinase inhibitors, with a focus on derivatives featuring an amino linkage, a key characteristic of the this compound core structure.

Introduction to Quinoxaline Derivatives as Kinase Inhibitors

Quinoxalines, bicyclic heteroaromatic compounds, serve as versatile scaffolds in drug discovery due to their ability to interact with the ATP-binding sites of numerous kinases. The nitrogen atoms within the pyrazine ring can form crucial hydrogen bonds with kinase enzymes, enhancing selectivity and potency. Modifications to the quinoxaline ring system allow for the fine-tuning of inhibitory activity against specific kinase targets. This guide will delve into the specifics of synthesizing and evaluating these compounds, providing researchers with a comprehensive overview of their potential in therapeutic development.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is a well-established process in medicinal chemistry. A common and effective method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound. This reaction serves as the foundation for creating the core quinoxaline structure.

A key strategy in developing kinase inhibitors from the this compound scaffold involves the synthesis of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide and related derivatives. This approach introduces an amino linkage at the 2-position of the quinoxaline ring, a modification that has shown significant potential in targeting various kinases.

The general synthetic pathway for these derivatives can be outlined as follows:

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization o-phenylenediamine o-phenylenediamine Quinoxaline-2-carboxylic_acid Quinoxaline-2-carboxylic_acid o-phenylenediamine->Quinoxaline-2-carboxylic_acid Condensation alpha-keto-acids alpha-keto-acids alpha-keto-acids->Quinoxaline-2-carboxylic_acid N-phenyl-3-quinoxalin-2-ylamino-benzamide_derivatives N-phenyl-3-quinoxalin-2-ylamino-benzamide_derivatives Quinoxaline-2-carboxylic_acid->N-phenyl-3-quinoxalin-2-ylamino-benzamide_derivatives Amide Coupling Amide_coupling_reagents Amide_coupling_reagents Amide_coupling_reagents->N-phenyl-3-quinoxalin-2-ylamino-benzamide_derivatives Substituted_anilines Substituted_anilines Substituted_anilines->N-phenyl-3-quinoxalin-2-ylamino-benzamide_derivatives

Caption: General synthesis of N-phenyl-3-(quinoxalin-2-ylamino)benzamide derivatives.

Quantitative Data on Kinase Inhibitory Activity

The inhibitory potential of quinoxaline derivatives is quantified through various assays, with IC50 and EC50 values being key metrics. The following tables summarize the reported inhibitory activities of representative quinoxaline derivatives against various cancer cell lines and specific kinases.

Table 1: In Vitro Cytotoxicity of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide Derivatives

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
VIId > 50> 50> 50
VIIIa 10.212.515.8
VIIIc 4.46.35.3
VIIIe 8.910.111.2
XVa 4.47.15.3
Doxorubicin 0.450.550.68

Data sourced from a study on the anticancer activity of novel quinoxaline derivatives.[1]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

CompoundVEGFR-2 Inhibition IC50 (µM)
VIId > 10
VIIIa 0.25
VIIIc 0.18
VIIIe 0.31
XVa 0.15
Sorafenib 0.09

Data sourced from a study evaluating the VEGFR-2 inhibitory potential of novel quinoxaline derivatives.[1]

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Workflow:

G Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP-Glo_Reagent 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Kinase_Reaction->Add_ADP-Glo_Reagent Incubate_1 3. Incubate at Room Temperature (40 minutes) Add_ADP-Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 5. Incubate at Room Temperature (30-60 minutes) Add_Kinase_Detection_Reagent->Incubate_2 Measure_Luminescence 6. Measure Luminescence Incubate_2->Measure_Luminescence End End Measure_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

  • Prepare Reagents: Thaw all reagents to room temperature. Prepare the Kinase Detection Reagent by transferring the Kinase Detection Buffer to the Kinase Detection Substrate.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the quinoxaline derivative (inhibitor) in kinase reaction buffer. The final volume is typically 25 µL. Incubate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix gently and incubate at room temperature for 30 to 60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

G Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Treat_Cells 3. Treat with Quinoxaline Derivatives Incubate_1->Treat_Cells Incubate_2 4. Incubate for 24-72 hours Treat_Cells->Incubate_2 Add_MTT 5. Add MTT Reagent Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4 hours Add_MTT->Incubate_3 Solubilize 7. Add Solubilization Solution Incubate_3->Solubilize Incubate_4 8. Incubate overnight Solubilize->Incubate_4 Measure_Absorbance 9. Measure Absorbance at 570 nm Incubate_4->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Relevant Signaling Pathways

Quinoxaline derivatives have been shown to inhibit several key kinases involved in cancer progression. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in numerous cancers.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds and Activates GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Motility) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression

Caption: Simplified c-Met Signaling Pathway.

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses, including oxidative stress and inflammatory cytokines.

G cluster_stimuli Stress Stimuli cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects ROS Reactive Oxygen Species TRAF2_6 TRAF2/6 ROS->TRAF2_6 TNFa TNF-α TNFa->TRAF2_6 ER_Stress ER Stress ER_Stress->TRAF2_6 ASK1 ASK1 TRAF2_6->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Targets Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth_Factors Growth_Factors Growth_Factors->JAK_STAT Pim-1_2 Pim-1/2 Kinases JAK_STAT->Pim-1_2 Upregulates Expression BAD BAD Pim-1_2->BAD Phosphorylates (Inactivates) Bcl-xL Bcl-xL BAD->Bcl-xL Inhibits Cell_Survival Cell_Survival Bcl-xL->Cell_Survival Promotes

References

Quinoxalin-5-amine: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quinoxalin-5-amine, a key heterocyclic compound, is emerging as a valuable and versatile building block in the design and synthesis of novel polyheterocyclic systems. Its unique structural features, particularly the reactive amino group at the 5-position, offer a gateway to a diverse range of fused heterocyclic structures with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological significance of the resulting novel heterocycles.

Core Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of its amino group, which can participate in various cyclization and condensation reactions to form new heterocyclic rings fused to the quinoxaline core. Key reaction types include the formation of pyrimidine and thiazine rings, opening avenues for the creation of complex molecular architectures.

One notable synthetic pathway involves the reaction of a quinoxaline precursor, 3-aminoquinoxaline-2-thiol, which, while not identical to this compound, provides a model for the reactivity of amino-substituted quinoxalines. The synthesis of pyrimido[5′,4′:5,6][1][2]thiazino[2,3-b]quinoxaline derivatives highlights a one-pot heterocyclization strategy. This reaction proceeds through the condensation of 5-amino-6-methylpyrimidine-4-thiols with 2,3-dichloroquinoxaline in the presence of a base, demonstrating the potential for building complex fused systems.

A conceptual workflow for such a synthesis can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino-substituted Quinoxaline Thiol Amino-substituted Quinoxaline Thiol One-pot Cyclization One-pot Cyclization Amino-substituted Quinoxaline Thiol->One-pot Cyclization Dichloro-pyrimidine Dichloro-pyrimidine Dichloro-pyrimidine->One-pot Cyclization Pyrimido[5',4':5,6][1,4]thiazino[2,3-b]quinoxaline Pyrimido[5',4':5,6][1,4]thiazino[2,3-b]quinoxaline One-pot Cyclization->Pyrimido[5',4':5,6][1,4]thiazino[2,3-b]quinoxaline

Caption: Synthetic workflow for fused quinoxalines.

Experimental Protocols

While specific protocols starting directly from this compound for the synthesis of complex fused heterocycles are not abundantly available in the public literature, a general methodology for the synthesis of related fused quinoxaline systems can be adapted. The following protocol is based on the synthesis of pyrimido[5′,4′:5,6][1][2]thiazino[2,3-b]quinoxaline derivatives.

Synthesis of Pyrimido[5′,4′:5,6][1][2]thiazino[2,3-b]quinoxaline Derivatives

  • Materials:

    • 3-Aminoquinoxaline-2-thiol

    • 5-Amino-6-methylpyrimidine-4-thiols

    • 2,3-Dichloroquinoxaline

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Alkyl halides (for N-alkylation)

    • Potassium Hydroxide (KOH)

  • Procedure for One-Pot Heterocyclization:

    • A mixture of the appropriate 5-amino-6-methylpyrimidine-4-thiol (1 mmol) and 2,3-dichloroquinoxaline (1 mmol) is prepared in dimethylformamide (DMF).

    • Potassium carbonate (K₂CO₃) is added to the mixture.

    • The reaction mixture is heated under reflux.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

    • The crude product is purified by recrystallization from a suitable solvent.

  • Procedure for N-alkylation:

    • The synthesized pyrimido[5′,4′:5,6][1][2]thiazino[2,3-b]quinoxaline (1 mmol) is dissolved in DMF.

    • Potassium hydroxide (KOH) and the desired alkyl halide (1.1 mmol) are added to the solution.

    • The reaction mixture is stirred at room temperature.

    • The reaction is monitored by TLC.

    • After completion, the product is isolated by precipitation with water and purified by recrystallization.

Data Presentation

The characterization of novel heterocycles derived from quinoxaline precursors is crucial for confirming their structure and purity. Spectroscopic and analytical data are essential.

Table 1: Spectroscopic Data for a Representative Pyrimido[5′,4′:5,6][1][2]thiazino[2,3-b]quinoxaline Derivative

Analysis TypeData
IR (KBr, cm⁻¹) ν 3436, 3318 (NH₂), 1630 (C=N)
¹H NMR (DMSO-d₆, ppm) δ 2.50 (s, 3H, CH₃), 7.40-8.20 (m, 6H, Ar-H, NH₂)
¹³C NMR (DMSO-d₆, ppm) δ 20.5 (CH₃), 115.8, 124.5, 127.8, 128.9, 130.1, 132.4, 141.2, 145.6, 150.2, 155.9, 160.1 (Ar-C, C=N)
Mass Spectrum (m/z) [M]⁺ corresponding to the molecular formula
Elemental Analysis C, H, N, S analysis consistent with the calculated values

Signaling Pathways and Biological Activity

Derivatives of quinoxaline are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of additional heterocyclic rings to the quinoxaline scaffold can significantly modulate these activities and introduce novel mechanisms of action. For instance, certain fused quinoxaline derivatives have been investigated as inhibitors of specific signaling pathways implicated in disease.

A hypothetical signaling pathway that could be targeted by novel quinoxaline-based heterocycles is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Novel Heterocycle Novel Heterocycle Novel Heterocycle->Raf

Caption: Potential inhibition of the MAPK pathway.

Conclusion

This compound and its related derivatives represent a promising class of building blocks for the construction of novel and complex heterocyclic systems. The synthetic strategies outlined in this guide provide a foundation for the development of new compounds with potential applications in drug discovery and materials science. Further exploration of the reactivity of the amino group at the 5-position of the quinoxaline ring is warranted to unlock the full potential of this versatile scaffold. The continued investigation into the biological activities and mechanisms of action of these novel heterocycles will be crucial in translating their synthetic accessibility into tangible therapeutic and technological advancements.

References

Quinoxalin-5-amine: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of quinoxalin-5-amine. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is critical for its application in drug discovery and development, from synthesis and purification to formulation and bioavailability.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol .[1] Its structure, featuring a benzene ring fused to a pyrazine ring with an amino group, dictates its solubility and stability characteristics.

PropertyValueSource
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 16566-20-4[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, a predicted profile can be derived from its chemical structure and data on similar quinoxaline derivatives.[2]

Predicted Solubility

The presence of nitrogen atoms in the quinoxaline ring system and the amino group allows for hydrogen bonding, suggesting potential solubility in protic solvents. The aromatic nature of the molecule indicates likely solubility in various organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSpecific SolventsPredicted SolubilityRationale / Context of Use
Protic Solvents Ethanol, MethanolLikely soluble, may require heatingOften used in synthesis and for preparing solutions for biological assays.[2]
Aprotic Polar Solvents DMSO, DMFHighCommonly used for a wide range of organic compounds for synthesis and in vitro screening.[2][6]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerately SolubleUsed in synthesis and extraction procedures.
Ethers Tetrahydrofuran (THF), Diethyl etherSparingly Soluble to SolubleCommon solvents for organic reactions.
Non-polar Solvents Hexane, HeptaneLowGenerally used as anti-solvents for crystallization or in chromatography.[2]
Aqueous Buffers PBS (pH 7.2)Sparingly SolubleThe basic amino group suggests that solubility would increase in acidic aqueous solutions due to salt formation.[2]
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach, such as the equilibrium solubility method, is necessary.

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)[7]

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge to settle excess solid B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute filtrate to known volume D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8][9]

Predicted Stability and Degradation Pathways

The quinoxaline ring is generally stable, but the amino group in this compound can be susceptible to oxidative and photolytic degradation. The overall molecule may be susceptible to hydrolysis under strong acidic or basic conditions, although quinoxaline derivatives have shown considerable stability in some aqueous solutions.[10]

Table 3: Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80°C)Hydrolysis of the amino group or ring opening under harsh conditions.[9][11]
Basic Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80°C)Similar to acidic conditions, potential for hydrolysis.[9][11]
Oxidative Degradation 3-30% H₂O₂, room temperature or heatOxidation of the amino group to nitro or other species; N-oxide formation on the pyrazine ring.[11]
Thermal Degradation Dry heat (e.g., 80-100°C) or in solutionMay lead to various decomposition products depending on the structure's weakest points.[11]
Photolytic Degradation Exposure to light (ICH Q1B options, e.g., 1.2 million lux hours and 200 W h/m²)Photochemical reactions, potentially involving the amino group and aromatic system.[11]
Experimental Protocol for Forced Degradation

The following protocol outlines a general approach for conducting forced degradation studies on this compound, in line with ICH guidelines.[8]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials and Equipment:

  • This compound

  • Reagents: HCl, NaOH, H₂O₂

  • Solvents for preparing solutions (e.g., water, methanol, acetonitrile)

  • pH meter, heating blocks/water baths, photostability chamber

  • Validated stability-indicating analytical method (typically HPLC with a detector capable of peak purity analysis, like a photodiode array detector, or LC-MS for identification).[7]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent.

  • Expose to Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 1 M). Heat as necessary.

    • Basic: Mix the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 1 M). Heat as necessary.

    • Oxidative: Treat the stock solution with H₂O₂ (e.g., 3-30%). Store at room temperature or with gentle heat.

    • Thermal: Expose a solid sample to dry heat. Also, heat a solution of the compound.

    • Photolytic: Expose solid and solution samples to light as specified in ICH Q1B guidelines.

  • Sampling and Neutralization: Withdraw samples at various time points. Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using the stability-indicating method.

  • Data Evaluation:

    • Determine the percentage of degradation.

    • Check for the formation of new peaks (degradation products).

    • Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.

    • If using LC-MS, identify the mass of the degradation products to help elucidate their structures.

Visualization of Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acidic (HCl, Heat) A->B C Basic (NaOH, Heat) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at Time Points & Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze via Stability- Indicating Method (LC-MS) G->H I Identify Degradants & Determine Degradation % H->I

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This guide provides foundational knowledge and practical protocols for investigating the solubility and stability of this compound. While specific published data is limited, the provided methodologies for experimental determination and the principles of forced degradation studies offer a robust framework for researchers in the field of drug development. The successful characterization of these properties is a critical step in advancing this compound or its derivatives from discovery to clinical application.

References

Methodological & Application

Synthesis of Quinoxalin-5-amine from 5-nitroquinoxaline: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Quinoxalin-5-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound from 5-nitroquinoxaline, targeting researchers, scientists, and professionals in the field of drug development. The primary synthetic route involves the reduction of the nitro group, for which several effective methods are available.

Reaction Scheme

The synthesis of this compound from 5-nitroquinoxaline is a straightforward reduction reaction.

Caption: General reaction scheme for the reduction of 5-nitroquinoxaline to this compound.

Experimental Protocols

Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of method may depend on factors such as substrate compatibility, available equipment, and desired scale. Below are detailed protocols for three widely used methods.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[6][7] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[7][8][9]

Protocol:

  • Reactor Setup: In a hydrogenation vessel, dissolve 5-nitroquinoxaline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-4 atm, or a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-12 hours.[6][10]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Reduction with Stannous Chloride (SnCl₂)

Reduction with stannous chloride in an acidic medium is a classic and reliable method for converting nitroarenes to anilines.[11][12]

Protocol:

  • Reaction Setup: To a solution of 5-nitroquinoxaline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (HCl) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench by pouring it onto crushed ice.

  • Basification: Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Method 3: Reduction with Iron in Acetic Acid

The use of iron powder in an acidic medium is a cost-effective and environmentally benign method for the reduction of nitro compounds.[6][13]

Protocol:

  • Reaction Setup: Suspend 5-nitroquinoxaline (1.0 eq) in a mixture of ethanol and water or in glacial acetic acid.

  • Addition of Iron: Add iron powder (5-10 eq) to the suspension.

  • Reaction: If using ethanol/water, add a catalytic amount of acetic acid. The reaction is often exothermic. Heat the mixture to reflux (approximately 80-100 °C) for 2-4 hours.[10]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts. Wash the solid residue with ethanol.[10]

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

MethodReagentsSolventTemperatureTypical Reaction TimeTypical Yield
Catalytic Hydrogenation 5-nitroquinoxaline, H₂, 5-10% Pd/CMethanol, EthanolRoom Temperature2-12 hoursHigh
Stannous Chloride Reduction 5-nitroquinoxaline, SnCl₂·2H₂O, HClEthanolRT to Reflux1-4 hoursGood to High
Iron Reduction 5-nitroquinoxaline, Fe powder, Acetic AcidEthanol/Water or Acetic AcidReflux2-4 hoursGood to High

Note: Yields are indicative and can vary based on reaction scale and optimization.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and the protons of the amine group.

  • ¹³C NMR: The carbon NMR spectrum will display the resonances for the eight carbon atoms of the quinoxaline core.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₇N₃, MW: 145.16 g/mol ).

Applications in Drug Development and Signaling Pathways

Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[2][5][17] They have been investigated as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][4] The amino group at the 5-position of the quinoxaline ring in this compound provides a key handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

The biological activity of quinoxaline derivatives often stems from their ability to interact with various biological targets, such as protein kinases.[4] By inhibiting specific kinases involved in cell signaling pathways, these compounds can modulate cellular processes implicated in diseases like cancer.

Signaling_Pathway cluster_cell Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Quinoxaline_Derivative This compound Derivative Quinoxaline_Derivative->RAF Inhibition

Caption: A simplified diagram illustrating a potential mechanism of action where a this compound derivative inhibits the RAF kinase in the MAPK/ERK signaling pathway, a common target in cancer therapy.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow start Start: 5-Nitroquinoxaline reaction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Filtration/Extraction) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: this compound characterization->final_product

Caption: A general experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Regioselective Synthesis of 5-Aminoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoxaline is a key structural motif present in numerous biologically active compounds, making its efficient and regioselective synthesis a topic of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold itself is a privileged structure, and the introduction of an amino group at the 5-position provides a crucial handle for further functionalization and the exploration of structure-activity relationships (SAR). These derivatives have shown potential as kinase inhibitors, anticancer agents, and antimicrobials.

This document provides detailed application notes and experimental protocols for two primary regioselective synthetic routes to 5-aminoquinoxaline:

  • Nitration of Quinoxaline followed by Reduction: A classical two-step approach involving the initial introduction of a nitro group at the 5-position, which is subsequently reduced to the desired amine.

  • Synthesis from a Pre-functionalized o-Phenylenediamine: A convergent strategy that builds the quinoxaline ring from a starting material already containing the necessary nitrogen functionality, ensuring regiochemical control.

Method 1: Nitration of Quinoxaline and Subsequent Reduction

This method relies on the electrophilic nitration of the quinoxaline ring system. Direct nitration of quinoxaline is known to be challenging, often resulting in low yields and mixtures of isomers. However, specific conditions can favor the formation of the 5-nitro isomer, which can then be efficiently reduced to 5-aminoquinoxaline.

Application Notes

The direct nitration of quinoxaline is a demanding reaction that typically proceeds with low regioselectivity and yield. The electron-deficient nature of the pyrazine ring deactivates the entire heterocyclic system towards electrophilic aromatic substitution. Forcing conditions, such as the use of a mixture of concentrated nitric acid and oleum at elevated temperatures, are required to achieve any level of nitration. This approach, while direct, is often not practical for large-scale synthesis due to the low yield of the desired 5-nitroquinoxaline[1].

A more controlled and potentially higher-yielding approach involves the nitration of a modified quinoxaline precursor, such as a 3,4-dihydroquinoxalin-2(1H)-one derivative. The modified electronic properties of this substrate can lead to a more regioselective nitration at the 5-position. Subsequent transformation of the quinoxalinone back to the quinoxaline core would be necessary to obtain the target compound.

The reduction of the 5-nitro group to the 5-amino group is a standard and generally high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.

Experimental Protocols

Protocol 1.1: Synthesis of 5-Nitroquinoxaline (Low-Yield Direct Method)

  • Materials:

    • Quinoxaline

    • Concentrated Nitric Acid (HNO₃)

    • Oleum (fuming sulfuric acid)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a thick-walled reaction vessel, carefully add quinoxaline to a pre-cooled (0 °C) mixture of concentrated nitric acid and oleum.

    • Heat the reaction mixture to 90 °C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate 5-nitroquinoxaline.

Protocol 1.2: Synthesis of 5-Aminoquinoxaline via Reduction of 5-Nitroquinoxaline

  • Materials:

    • 5-Nitroquinoxaline

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve 5-nitroquinoxaline in methanol or ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-12 hours. Monitor the reaction by TLC until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-aminoquinoxaline.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation
StepReactantProductReagents and ConditionsYield (%)Reference
1.1Quinoxaline5-NitroquinoxalineConc. HNO₃, Oleum, 90 °C1.5[1]
1.25-Nitroquinoxaline5-Aminoquinoxaline10% Pd/C, H₂, MeOHHigh (typical for nitro reduction)General Procedure

Workflow Diagram

Nitration_Reduction_Pathway Quinoxaline Quinoxaline Nitroquinoxaline 5-Nitroquinoxaline Quinoxaline->Nitroquinoxaline Conc. HNO₃, Oleum, 90 °C (Low Yield) Aminoquinoxaline 5-Aminoquinoxaline Nitroquinoxaline->Aminoquinoxaline H₂, Pd/C, MeOH

Workflow for the synthesis of 5-aminoquinoxaline via nitration and reduction.

Method 2: Synthesis from Pre-functionalized o-Phenylenediamine

This approach offers superior regiochemical control by starting with an o-phenylenediamine derivative that already contains a precursor to the desired amino group at the correct position. The quinoxaline ring is then constructed through condensation with a 1,2-dicarbonyl compound.

Application Notes

The key to this strategy is the selection of an appropriate starting material. 1,2-Diamino-3-nitrobenzene is an ideal precursor. The two adjacent amino groups can react with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline ring, leaving the nitro group at the 5-position. Subsequent reduction of the nitro group, as described in Method 1, yields the target 5-aminoquinoxaline. This method avoids the low-yielding and poorly selective direct nitration of the quinoxaline core.

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a robust and widely used reaction for the synthesis of quinoxalines. The reaction is typically carried out in a protic solvent like ethanol or acetic acid and often proceeds in high yield.

Experimental Protocols

Protocol 2.1: Synthesis of 5-Nitroquinoxaline from 1,2-Diamino-3-nitrobenzene

  • Materials:

    • 1,2-Diamino-3-nitrobenzene

    • Glyoxal (40% solution in water)

    • Ethanol (EtOH)

    • Water

  • Procedure:

    • Dissolve 1,2-diamino-3-nitrobenzene in ethanol in a round-bottom flask.

    • To this solution, add an equimolar amount of glyoxal solution dropwise with stirring.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

    • Wash the collected solid with cold ethanol and water.

    • Dry the product under vacuum to obtain 5-nitroquinoxaline.

Protocol 2.2: Reduction of 5-Nitroquinoxaline to 5-Aminoquinoxaline

  • This step is identical to Protocol 1.2 .

Data Presentation
StepReactant 1Reactant 2ProductReagents and ConditionsYield (%)
2.11,2-Diamino-3-nitrobenzeneGlyoxal5-NitroquinoxalineEtOH, RefluxHigh (typical for quinoxaline synthesis)
2.25-Nitroquinoxaline-5-Aminoquinoxaline10% Pd/C, H₂, MeOHHigh

Workflow Diagram

Workflow for the regioselective synthesis of 5-aminoquinoxaline from a pre-functionalized o-phenylenediamine.

Conclusion

The regioselective synthesis of 5-aminoquinoxaline can be achieved through multiple synthetic strategies. The choice of method will depend on the desired scale, available starting materials, and the need for high regioselectivity. The nitration-reduction pathway, while direct, suffers from a low-yielding initial step. In contrast, the synthesis from a pre-functionalized o-phenylenediamine offers a more controlled and likely higher-yielding route to the target molecule. Both methods culminate in a reliable reduction step to afford the final 5-aminoquinoxaline, a versatile building block for the development of novel therapeutic agents. Further optimization of the direct nitration or exploration of modern C-H amination techniques could provide even more efficient synthetic routes in the future.

References

Application Notes: Derivatization of the Amino Group of Quinoxalin-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Due to their wide range of pharmacological properties—including anticancer, antimicrobial, anti-inflammatory, and antiviral activities—they are considered "privileged structures" in medicinal chemistry and drug development.[2][3] The derivatization of the quinoxaline core is a key strategy for generating molecular diversity and optimizing therapeutic potential.

This document provides detailed protocols for the chemical modification, or derivatization, of the primary amino group of Quinoxalin-5-amine. By converting this amine into various functional groups such as amides and sulfonamides, researchers can create libraries of novel compounds for structure-activity relationship (SAR) studies and high-throughput screening.

G cluster_workflow General Derivatization Workflow A Start: This compound B Select Derivatization Strategy (e.g., Acylation) A->B C Chemical Synthesis (Reaction) B->C D Isolation & Purification (e.g., Chromatography) C->D E Structural Characterization (NMR, MS) D->E F Biological Screening & SAR Analysis E->F

Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.

Core Derivatization Strategies

The primary amino group of this compound is a versatile handle for chemical modification. The most common and reliable strategies involve the formation of stable amide or sulfonamide linkages. These reactions are typically high-yielding and tolerant of a wide range of functional groups on the derivatizing agent, allowing for the creation of diverse chemical libraries.

G cluster_reactions Derivatization Reactions start This compound p1 N-Acyl Derivative (Amide) start->p1 + Acyl Chloride or Anhydride p2 N-Sulfonyl Derivative (Sulfonamide) start->p2 + Sulfonyl Chloride p3 N-Aroyl Derivative (Amide) start->p3 + Carboxylic Acid + Coupling Agent

Figure 2: Key strategies for the derivatization of the this compound amino group.

Experimental Protocols

The following protocols provide detailed methodologies for the most common derivatization reactions of this compound. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond using a reactive acyl chloride. The reaction is typically rapid and high-yielding.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylquinoxaline-5-amine.

Protocol 2: Sulfonylation with a Sulfonyl Chloride

This method creates a stable sulfonamide linkage, a common motif in pharmacologically active compounds.[2]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Tosyl chloride, Mesyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (if using DCM as solvent) (1.5 equivalents)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (acting as both solvent and base) or in anhydrous DCM. If using DCM, add TEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates the consumption of the starting material.

  • If pyridine was used, remove it under reduced pressure. If DCM was used, proceed to the next step.

  • Dilute the residue with DCM and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel chromatography to obtain the pure N-sulfonylquinoxaline-5-amine.

Protocol 3: Amide Coupling with a Carboxylic Acid

This protocol uses standard peptide coupling agents to form an amide bond and is suitable for a wide variety of carboxylic acids, including those with sensitive functional groups.

Materials:

  • This compound

  • Carboxylic acid (1.1 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Lithium chloride (LiCl) solution (if using DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), coupling agent (1.2 eq), and this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with a 5% LiCl solution (if using DMF, to remove residual solvent), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by flash column chromatography.

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization method can depend on the desired final product, the reactivity of the reagents, and the required scale. The following table summarizes the key aspects and typical outcomes of each protocol.

Derivatization MethodKey ReagentsTypical SolventBaseRepresentative Yield (%)Notes
Acylation Acyl Chloride or AnhydrideDCM, THFPyridine, TEA70 - 95%Fast and high-yielding. Acylating agent can be sensitive to moisture.
Sulfonylation Sulfonyl ChloridePyridine, DCMPyridine, TEA60 - 85%[2]Forms highly stable sulfonamide linkage. Often used in drug scaffolds.
Amide Coupling Carboxylic Acid + Coupling Agent (HATU/EDC)DMF, DCMDIPEA40 - 80%[4]Broad substrate scope. Milder conditions suitable for complex molecules.[5]

Yields are representative and highly dependent on the specific substrates and reaction conditions used.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules and functional materials.[1][2] The quinoxaline scaffold is prevalent in numerous pharmaceuticals, exhibiting a wide range of activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The ability to functionalize this scaffold is crucial for the development of novel therapeutic agents and materials.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] These reactions allow for the precise and selective modification of complex molecules under relatively mild conditions.

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving the quinoxalin-5-amine scaffold. These methodologies facilitate the synthesis of diverse libraries of quinoxaline derivatives, which are essential for structure-activity relationship (SAR) studies in drug discovery. The protocols detailed below focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a roadmap for the strategic functionalization of this compound and its halogenated precursors.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation / Amine Coordination PdII->Trans R'-M / R'-NH2 + Base PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination of Aryl Halides with this compound

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds.[7] This reaction directly utilizes this compound as a nucleophile to couple with a variety of aryl or heteroaryl halides, providing access to N-aryl-quinoxalin-5-amines. These products are valuable in medicinal chemistry as they expand the structural diversity around the quinoxaline core.

Representative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig amination based on protocols for analogous heterocyclic amines.[5][8]

EntryAryl Halide (1.0 equiv)Catalyst (mol%)Ligand (mol%)Base (1.4 equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11012-2485-95
22-ChloropyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1001870-85
34-BromoanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1101680-90
41-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (3)SPhos (6)K₂CO₃t-Amyl alcohol1002075-88
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[5]

  • Solvent Addition: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-aryl-quinoxalin-5-amine.

Buchwald_Hartwig_Workflow cluster_glovebox Inert Atmosphere (Glovebox) A Weigh Reactants: This compound, Aryl Halide, Base B Add Catalyst: Pd Precatalyst + Ligand A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat Reaction Mixture (100-110 °C, 12-24h) C->D E Cool & Dilute (Ethyl Acetate) D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify via Chromatography G->H I Isolated Product: N-Aryl-quinoxalin-5-amine H->I

Caption: Workflow for Buchwald-Hartwig amination with this compound.

Suzuki-Miyaura Coupling of 5-Halo-quinoxalin-amine Derivatives

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[9][10] For this application, a halogenated this compound (e.g., 5-amino-X-bromoquinoxaline) is coupled with various aryl- or vinylboronic acids to generate functionalized biaryl or styrenyl derivatives. The reaction is highly valued for its functional group tolerance and readily available reagents.

Representative Data for Suzuki-Miyaura Coupling

The data below is adapted from studies on 2,6-dichloroquinoxaline and represents expected outcomes for the coupling of a hypothetical 5-halo-quinoxalin-amine.[11] The reactivity at different positions on the quinoxaline ring can be influenced by electronic factors.

EntryBoronic Acid (1.2 equiv)Catalyst (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90890-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90863[11]
32-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90845[11]
44-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2M aq.)1,4-Dioxane1201275-85
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube, add the 5-halo-quinoxalin-amine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas like argon (repeat three times).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent (e.g., 1,4-dioxane or THF).[5]

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90-120 °C) for 8-12 hours, monitoring by TLC or LC-MS.[5]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl quinoxaline derivative.

Sonogashira Coupling of 5-Halo-quinoxalin-amine Derivatives

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is exceptionally useful for introducing alkyne functionalities into the this compound scaffold, which can serve as handles for further transformations, such as click chemistry, or as components of conjugated materials.

Representative Data for Sonogashira Coupling

The following table presents typical conditions for Sonogashira coupling, derived from protocols for analogous halo-quinoxaline systems.[5]

| Entry | Terminal Alkyne (1.2 equiv) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | |:---:|:---|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 | | 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 8 | 70-85 | | 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 16 | 75-90 | | 4 | 3-Ethynylpyridine | Pd(dppf)Cl₂ (4) | CuI (8) | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 65-80 |

Detailed Experimental Protocol
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve the 5-halo-quinoxalin-amine (1.0 equiv) in a mixture of degassed solvent (e.g., THF) and an amine base (e.g., triethylamine).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 8-16 hours until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent like dichloromethane, wash with aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to afford the desired alkynyl-substituted this compound.

Synthetic_Diversification cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start 5-Bromo-quinoxalin-amine suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira heck Heck Coupling + Alkene start->heck prod1 5-Amino-X-aryl-quinoxaline suzuki->prod1 prod2 5-Amino-X-alkynyl-quinoxaline sonogashira->prod2 prod3 5-Amino-X-alkenyl-quinoxaline heck->prod3

Caption: Diversification of a 5-halo-quinoxalin-amine scaffold.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the this compound core. The protocols for Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions outlined in this document provide robust and versatile methods for synthesizing a wide array of derivatives. By leveraging these techniques, researchers in drug discovery and materials science can efficiently generate novel molecular entities for biological evaluation and the development of advanced materials. The provided protocols, adapted from well-established procedures on related heterocyclic systems, serve as a strong foundation for further exploration and optimization.

References

Application Notes and Protocols for N-arylation of Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-arylation of quinoxalin-5-amine, a critical transformation in the synthesis of novel compounds for drug discovery and development. The resulting N-aryl this compound scaffold is a recurring motif in molecules targeting various signaling pathways implicated in diseases such as cancer.

Introduction

The N-arylation of this compound is a key synthetic step for accessing a diverse range of derivatives with significant pharmacological potential. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. These cross-coupling reactions enable the formation of a carbon-nitrogen bond between the amino group of this compound and an aryl halide. The resulting N-aryl quinoxalin-5-amines have been identified as potent inhibitors of critical cellular signaling pathways, including the PI3K/mTOR and ASK1 pathways, making them attractive candidates for therapeutic development.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the N-arylation of aminoquinoxalines using Buchwald-Hartwig and Ullmann coupling conditions. The data is compiled from studies on analogous heterocyclic amines and provides an expected range of yields and reaction parameters.

Table 1: Representative Data for Buchwald-Hartwig N-arylation of Aminoquinoxalines

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl bromidePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101285
24-Methoxyphenyl iodidePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane1002478
33-ChloropyridinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1001865
44-Trifluoromethylphenyl bromidePd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene1202472
52-Naphthyl bromidePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuDioxane1101688

Table 2: Representative Data for Ullmann N-arylation of Aminoquinoxalines

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl iodideCuI (10)L-Proline (20)K₂CO₃DMSO1202475
24-Cyanophenyl bromideCuI (15)1,10-Phenanthroline (30)Cs₂CO₃DMF1403668
33-Nitrophenyl iodideCu₂O (10)NoneK₃PO₄NMP1502460
44-Fluorophenyl bromideCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1104870
52-Thienyl iodideCuI (15)NoneNaHPyridine1302455

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-arylation of this compound

This protocol is a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (2.0-3.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the Schlenk tube and stir the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound.

Protocol 2: Ullmann Condensation for N-arylation of this compound

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine) (optional)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the aryl halide (1.5 mmol), the copper catalyst (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol, if used).

  • Add the base (2.0-3.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the vial and stir the reaction mixture under an inert atmosphere at the specified temperature (typically 110-160 °C) for the required time (typically 24-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-aryl this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat and Stir (80-160 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J N-Aryl This compound I->J Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the N-arylation of this compound.

Signaling Pathway Diagrams

N-aryl this compound derivatives have been shown to inhibit key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate the inhibitory action of these compounds on the PI3K/mTOR and ASK1 signaling pathways.

PI3K_mTOR_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor N-Aryl this compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by N-aryl this compound derivatives.[1]

ASK1_pathway Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Apoptosis Apoptosis & Inflammation JNK->Apoptosis Induces p38 p38 MKK3_6->p38 Phosphorylates p38->Apoptosis Induces Inhibitor N-Aryl this compound Derivative Inhibitor->ASK1

Caption: Inhibition of the ASK1 signaling pathway by N-aryl this compound derivatives.[2][3]

References

Application Notes and Protocols for Quinoxalin-5-amine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds for drug discovery and development. This document provides detailed application notes and protocols for the utilization of quinoxalin-5-amine as a scaffold in solid-phase synthesis. The methodologies outlined herein enable the efficient construction of diverse quinoxaline-based molecular libraries.

Overview of the Solid-Phase Strategy

The general strategy involves the immobilization of this compound onto a solid support, followed by on-resin chemical modifications and subsequent cleavage to release the final product. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are removed by simple filtration and washing.

Data Presentation: Representative Yields in Solid-Phase Quinoxaline Synthesis

While specific data for the solid-phase synthesis starting directly from this compound is not extensively published, the following table summarizes representative yields and purities achieved in the solid-phase synthesis of various quinoxaline derivatives, providing an expectation for the outcomes of the proposed protocols.

Scaffold TypeDiversity PointsOverall Yield (%)Purity (%)Reference
Quinoxaline Peptides382-97>95[1]
Substituted Quinoxalines270-9570-98[2]
Quinoxalinone Library3Not specifiedHigh[Not directly cited]
Tetrahydroquinoxalines3Not specifiedHigh[2]

Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to 2-chlorotrityl chloride resin. This resin is advantageous due to its acid-labile linkage, which allows for mild cleavage conditions, preserving acid-sensitive functionalities in the final product.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Amine Solution Preparation: In a separate flask, dissolve this compound (290 mg, 2.0 mmol, 2.0 equiv.) in anhydrous DCM (10 mL).

  • Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (348 µL, 2.0 mmol, 2.0 equiv.) to the suspension.

  • Agitation: Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

G cluster_workflow Protocol 1: Immobilization Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Load Combine and Agitate (4 hours) Swell->Load Amine_Sol Prepare this compound Solution in DCM + DIPEA Amine_Sol->Load Cap Cap with MeOH Load->Cap Wash_Dry Wash and Dry Cap->Wash_Dry Loaded_Resin This compound Loaded Resin Wash_Dry->Loaded_Resin

Immobilization of this compound.
Protocol 2: On-Resin Derivatization via Ugi Four-Component Reaction

This protocol describes the derivatization of the resin-bound this compound using the Ugi four-component reaction (U-4CR). This powerful reaction allows for the rapid introduction of multiple diversity points in a single step. For this example, we will assume the quinoxaline amine acts as the amine component in the Ugi reaction.

Materials:

  • This compound loaded resin (from Protocol 1)

  • Aldehyde (e.g., isobutyraldehyde, 10 equiv.)

  • Carboxylic acid (e.g., acetic acid, 10 equiv.)

  • Isocyanide (e.g., tert-butyl isocyanide, 10 equiv.)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the this compound loaded resin (0.5 g, ~0.5 mmol) in the chosen solvent (MeOH or TFE, 5 mL) for 30 minutes.

  • Reagent Addition: Add the aldehyde (10 equiv.), carboxylic acid (10 equiv.), and isocyanide (10 equiv.) to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Drain the reaction solution and wash the resin thoroughly with MeOH (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

G cluster_derivatization Protocol 2: Ugi Derivatization Start_Resin This compound Loaded Resin Swell Swell in MeOH/TFE Start_Resin->Swell React Agitate at RT (24-48 hours) Swell->React Ugi_Reactants Add Aldehyde, Carboxylic Acid, Isocyanide Ugi_Reactants->React Wash_Dry Wash and Dry React->Wash_Dry Deriv_Resin Derivatized Quinoxaline Resin Wash_Dry->Deriv_Resin

On-resin Ugi Derivatization Workflow.
Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the derivatized quinoxaline from the 2-chlorotrityl resin using a mild acidic solution.

Materials:

  • Derivatized quinoxaline resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Collection vessel

  • Rotary evaporator

Procedure:

  • Resin Preparation: Place the dry, derivatized resin in a solid-phase synthesis vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-5% TFA in DCM. A higher concentration of TFA may be required for complete cleavage, but starting with a lower concentration is recommended to minimize potential side reactions.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 30-60 minutes.

  • Product Collection: Drain the filtrate containing the cleaved product into a collection vessel.

  • Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product as necessary, typically by reverse-phase HPLC.

G cluster_cleavage Protocol 3: Cleavage Workflow Deriv_Resin Derivatized Quinoxaline Resin Cleavage_Cocktail Add TFA/DCM (1-5%) Deriv_Resin->Cleavage_Cocktail Agitate Agitate at RT (30-60 min) Cleavage_Cocktail->Agitate Collect Collect Filtrate Agitate->Collect Evaporate Evaporate Solvent Collect->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Purify Purify (HPLC) Crude_Product->Purify Final_Product Pure Quinoxaline Derivative Purify->Final_Product

Cleavage and Purification Workflow.

Conclusion

The protocols provided herein offer a robust framework for the solid-phase synthesis of diverse libraries of quinoxaline derivatives starting from this compound. By leveraging the advantages of solid-phase chemistry and the versatility of reactions like the Ugi four-component reaction, researchers can efficiently explore the chemical space around the quinoxaline scaffold for the discovery of new therapeutic agents. It is recommended to optimize reaction conditions for specific substrates to maximize yields and purity.

References

Application Notes: Development and Use of Quinoxalin-5-amine-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes.[1][2] Their unique photophysical properties, combined with the potential for functionalization, make them ideal scaffolds for creating sensors for various analytes, including ions, small molecules, and biological macromolecules.[1][3] Specifically, probes based on the quinoxalin-5-amine structure leverage the strong electron-donating nature of the amino group to create "push-pull" systems, which are often highly sensitive to their microenvironment. These probes are instrumental in fields ranging from environmental monitoring to cellular biology and drug discovery, offering high sensitivity and specificity.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes for pH sensing, analyte detection, and bioimaging.

Design Principles and Sensing Mechanisms

The functionality of these probes typically relies on modulating fluorescence through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3]

  • Photoinduced Electron Transfer (PET): In a PET sensor, the quinoxaline fluorophore is linked to a recognition moiety (receptor). In the "off" state, photoexcitation is followed by electron transfer from the receptor, quenching fluorescence. Analyte binding to the receptor inhibits this electron transfer, causing a "turn-on" of fluorescence.[3][6]

  • Intramolecular Charge Transfer (ICT): ICT probes contain an electron-donating group (like an amine) and an electron-accepting group (the quinoxaline core) connected by a π-conjugated system.[3] Upon excitation, charge is transferred from the donor to the acceptor. The energy of this charge transfer state, and thus the emission wavelength, is highly sensitive to the polarity of the environment. Analyte interaction can alter the efficiency of ICT, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength (ratiometric sensing).

G cluster_PET Photoinduced Electron Transfer (PET) Workflow cluster_ICT Intramolecular Charge Transfer (ICT) Mechanism pet_off Probe 'Off' State (Weak Fluorescence) pet_excite Light Excitation (hv) pet_off->pet_excite pet_analyte Analyte Binding pet_off->pet_analyte pet_et Electron Transfer (Receptor -> Fluorophore) pet_excite->pet_et pet_quench Fluorescence Quenched pet_et->pet_quench pet_on Probe 'On' State (Strong Fluorescence) pet_analyte->pet_on ict_ground Ground State (Donor-π-Acceptor) ict_excite Light Excitation (hv) ict_ground->ict_excite ict_excited Excited State (Charge Separation) ict_excite->ict_excited ict_emission Fluorescence Emission (Environment Dependent) ict_excited->ict_emission ict_analyte Analyte Interaction (Alters Polarity/ICT) ict_excited->ict_analyte ict_shift Emission Shift / Intensity Change ict_analyte->ict_shift

Caption: General mechanisms for fluorescent probes.

Application Note 1: A Quinoxaline-Based Probe for pH Sensing

A water-soluble quinoxaline derivative, QC1, functions as a dual-responsive (absorbance and fluorescence) pH indicator for acidic solutions (pH 1-5).[1][7] The probe features (3-aminopropyl)amino residues that enhance water solubility and are involved in the pH-sensing mechanism through protonation.[1][7]

Quantitative Data for pH Probe QC1

ParameterValueMethod of Determination
Target Analyte pHSpectrophotometric & Fluorescence Titration
Effective pH Range 1.0 - 5.0Henderson-Hasselbalch Plot
Excitation Max (λex) 420 nmFluorescence Spectroscopy
Emission Shift From ~530 nm (blue) to ~580 nm (red) with decreasing pHFluorescence Titration[7]
Response Type Dual-channel ratiometric (Absorbance & Fluorescence)Spectrophotometry & Fluorometry[1]
Interference No significant interference from 13 common metal cationsIon Interference Study[1][7]
Experimental Protocols

1. Synthesis of pH Probe QC1

The synthesis of QC1 involves a key Buchwald-Hartwig amination reaction to attach the hydrophilic side chains to the quinoxaline core.[1]

G start Start: 4,5-dibromo- 1,2-benzenediamine step1 React with 4,4'-bis (methoxycarbonyl)benzil start->step1 Acetic acid, reflux step2 Product: Dibromoquinoxaline (3) step1->step2 step3 Buchwald-Hartwig Amination: - Pd-catalyzed C-N cross-coupling - Add (3-aminopropyl)amino residues step2->step3 Key Step step4 Purification: Column Chromatography step3->step4 end Final Product: QC1 step4->end

Caption: Synthetic workflow for pH probe QC1.
  • Step 1: Synthesis of Dibromoquinoxaline Intermediate: 4,5-dibromo-1,2-benzenediamine is reacted with an appropriate benzil derivative in refluxing acetic acid to yield the dibromoquinoxaline core.[1]

  • Step 2: Buchwald-Hartwig Amination: The dibromoquinoxaline intermediate undergoes a palladium-catalyzed C-N cross-coupling reaction with an excess of N-(3-aminopropyl)propan-1,3-diamine. This step attaches the hydrophilic, amine-containing side chains to positions 6 and 7 of the quinoxaline ring.[1]

  • Step 3: Purification: The final product (QC1) is purified from the reaction mixture using silica gel column chromatography.

2. Protocol for pH Measurement in Aqueous Samples

  • Materials: QC1 stock solution (e.g., 1 mM in DMSO), buffer solutions of known pH (pH 1.0 to 7.0), cuvettes, fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of aqueous solutions with varying pH values using appropriate buffers.

    • Add a small aliquot of the QC1 stock solution to each buffer solution in a cuvette to a final concentration of approximately 0.015 mM.[7]

    • Gently mix and allow the solution to equilibrate for 5 minutes.

    • Measure the fluorescence emission spectra for each sample using an excitation wavelength of 420 nm.[7]

    • Record the emission intensities at two wavelengths (e.g., 530 nm and 580 nm) corresponding to the unprotonated and protonated forms of the probe.

    • Plot the ratio of the intensities (I₅₈₀/I₅₃₀) against the pH values to generate a calibration curve.

    • For an unknown sample, repeat steps 2-4 and determine its pH by interpolating the intensity ratio on the calibration curve.

Application Note 2: A Quinoxaline-Based Probe for Bisulfite Detection

A ratiometric fluorescent probe, DPTI, derived from camphorquinone, has been developed for the sensitive detection of bisulfite (HSO₃⁻).[8][9] This probe exhibits a dual colorimetric and fluorescent response, making it suitable for applications in food safety analysis and bioimaging.[8][10]

Quantitative Data for Bisulfite Probe DPTI

ParameterValueMethod of Determination
Target Analyte Bisulfite (HSO₃⁻)Fluorometric Titration
Limit of Detection (LOD) 0.07 µM3σ/k method[8][9]
Response Time < 10 minutesTime-course Fluorescence Measurement[8][9]
Response Type Ratiometric and ColorimetricSpectrophotometry & Fluorometry[8]
Selectivity High selectivity over other common anions and biomoleculesSelectivity Study[8]
Applications Food sample analysis (e.g., sugar, wine), Bioimaging in living cellsSpiked Sample Recovery, Confocal Microscopy[8][9]
Experimental Protocols

1. General Synthesis of a Camphorquinone-Quinoxaline Probe

Probes like DPTI are typically synthesized by the condensation reaction of a diamine with camphorquinone.

G start Start: Camphorquinone & Substituted o-phenylenediamine step1 Condensation Reaction start->step1 step2 Reaction Conditions: - Solvent (e.g., Ethanol) - Reflux for several hours step1->step2 step3 Cooling & Precipitation step2->step3 step4 Purification: - Filtration - Washing with cold solvent - Recrystallization or Chromatography step3->step4 end Final Probe (e.g., DPTI) step4->end

Caption: General synthesis for camphorquinone-quinoxaline probes.
  • Step 1: Condensation: An appropriately substituted o-phenylenediamine is mixed with camphorquinone in a suitable solvent such as ethanol.

  • Step 2: Reaction: The mixture is heated to reflux for several hours to drive the condensation and cyclization, forming the quinoxaline ring system.

  • Step 3: Isolation: The reaction mixture is cooled, allowing the product to precipitate. The solid is collected by vacuum filtration.

  • Step 4: Purification: The crude product is washed with a cold solvent and purified, typically by recrystallization or silica gel chromatography, to yield the pure probe.

2. Protocol for Bisulfite Detection in Food Samples

  • Materials: DPTI probe stock solution (in DMSO), phosphate buffer (e.g., PBS, pH 7.4), food sample (e.g., white wine, sugar), centrifuge, fluorescence spectrophotometer.

  • Procedure:

    • Sample Preparation:

      • For liquid samples (wine): Dilute the sample with PBS buffer.

      • For solid samples (sugar): Dissolve a known amount in PBS buffer.

      • Centrifuge the prepared samples to remove any particulates.

    • Measurement:

      • Transfer an aliquot of the clear supernatant to a cuvette.

      • Add the DPTI probe from the stock solution to a final concentration (e.g., 10 µM).

      • Incubate the mixture for 10 minutes at room temperature.[9]

    • Analysis:

      • Measure the fluorescence emission spectrum.

      • Calculate the ratio of fluorescence intensities at the two emission peaks (for ratiometric probes).

      • Determine the bisulfite concentration by comparing the ratio to a pre-established calibration curve.

Application Note 3: Bioimaging with Quinoxaline-Based Probes

The good biocompatibility and specific reactivity of certain quinoxaline probes allow for their use in imaging analytes within living cells.[8][9]

Experimental Protocols

1. General Protocol for Live-Cell Fluorescence Imaging

G start Cell Culture: Seed cells on imaging dish (e.g., HeLa cells) step1 Pre-treatment (Optional): Incubate cells with analyte (e.g., HSO₃⁻) start->step1 step2 Probe Loading: Incubate cells with Quinoxaline Probe step1->step2 Control group skips step 1 step3 Washing: Wash cells 3x with PBS to remove excess probe step2->step3 step4 Imaging: Acquire images using a Confocal Fluorescence Microscope step3->step4 end Image Analysis step4->end

Caption: Standard workflow for live-cell fluorescence imaging.
  • Materials: Live cells (e.g., HeLa), cell culture medium, phosphate-buffered saline (PBS), quinoxaline probe stock solution, confocal microscope.

  • Procedure:

    • Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture until they reach 60-70% confluency.

    • Analyte Treatment (Experimental Group): Remove the culture medium and incubate the cells with a solution of the target analyte (e.g., 50 µM sodium bisulfite) in a serum-free medium for 30 minutes. For the control group, incubate with only the serum-free medium.

    • Probe Loading: After the initial incubation, add the quinoxaline-based probe (e.g., 10 µM DPTI) to the medium of both control and experimental groups. Incubate for another 20-30 minutes.

    • Washing: Gently wash the cells three times with PBS to remove any extracellular probe and analyte.

    • Imaging: Add fresh PBS or culture medium to the dish. Immediately visualize the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filter sets. Capture images from both control and analyte-treated cells to compare fluorescence changes.

References

Application of Quinoxalin-5-amine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives have emerged as a versatile class of materials for organic electronics, owing to their excellent thermal stability, high electron affinity, and tunable photophysical properties. The incorporation of an amino group at the 5-position of the quinoxaline core, creating Quinoxalin-5-amine and its derivatives, offers a strategic approach to modulate the electronic and optical characteristics of these molecules. This functionalization can enhance hole-transporting or emissive properties, making them promising candidates for various layers within an Organic Light-Emitting Diode (OLED) stack. This document provides an overview of the application of this compound derivatives in OLEDs, including synthetic methodologies, device fabrication protocols, and performance data.

Data Presentation: Performance of Amino-Quinoxaline Derivatives in OLEDs

While specific data for OLEDs employing materials directly synthesized from this compound is limited in publicly available literature, the following table summarizes the performance of various OLEDs incorporating different amino-quinoxaline derivatives. This comparative data highlights their potential as emissive and charge-transporting materials.

Compound TypeRole in OLEDHost/DopantMax. EQE (%)Luminance (cd/m²)Emission ColorCIE (x, y)Ref.
D-A-D Quinoxaline-AmineEmissive LayerNon-doped4.5-Deep Red-[1]
D-A-D Quinoxaline-AmineEmissive LayerDoped in exciplex7.0-Red-[1]
TPA-DPQEmissive Layer-----[2]
Bipolar Quinoxaline-CarbazoleHost MaterialYellow Phosphorescent24.6-Yellow-[2]
Pyrene-based QuinoxalineEmissive LayerDoped2.589756Blue(0.15, 0.08)[3]

Note: EQE denotes External Quantum Efficiency; CIE denotes Commission Internationale de l'Eclairage color coordinates. Data is compiled from studies on various amino-substituted quinoxaline derivatives and may not directly reflect the performance of a this compound based device.

Experimental Protocols

Synthesis of this compound Based Materials

A common synthetic route to functionalize the quinoxaline core with amino groups for OLED applications is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a halo-quinoxaline and an amine.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-quinoxaline precursor (1.0 eq.), the desired amine (e.g., a diarylamine or carbazole derivative, 1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, SPhos, 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous toluene or another suitable anhydrous solvent via syringe.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (typically 80-120 °C) for a period ranging from a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline-amine derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication

The following is a generalized protocol for the fabrication of a multi-layer OLED device by thermal evaporation, a common technique for small molecule-based OLEDs.

Protocol for a Multi-Layer OLED Fabrication:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.

  • Organic Layer Deposition (via Thermal Evaporation):

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the following layers sequentially at controlled rates (typically 0.5-2 Å/s):

      • Hole Injection Layer (HIL): e.g., 20-30 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40-50 nm of NPB or a quinoxaline-amine based HTM.

      • Emissive Layer (EML): This can be a neat film of the quinoxaline-amine emissive material or a host material doped with the quinoxaline-amine derivative (e.g., 20 nm).

      • Electron Transport Layer (ETL): e.g., 30-40 nm of TPBi or another suitable material.

  • Cathode Deposition:

    • Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (0.5-1 nm), at a slow rate (0.1-0.2 Å/s).

    • Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a faster rate (2-5 Å/s).

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Mandatory Visualization

G cluster_synthesis Synthesis of Quinoxaline-Amine Material start Halo-quinoxaline & Amine reaction Buchwald-Hartwig Amination start->reaction Pd Catalyst, Ligand, Base purification Purification (Column Chromatography) reaction->purification product Quinoxaline-Amine Material purification->product

Caption: Synthetic workflow for this compound based materials.

G cluster_fabrication OLED Fabrication Workflow sub_prep Substrate Cleaning (ITO Glass) hil Hole Injection Layer (HIL) Deposition sub_prep->hil Thermal Evaporation htl Hole Transport Layer (HTL) Deposition (Quinoxaline-Amine based or standard HTL) hil->htl eml Emissive Layer (EML) Deposition (Quinoxaline-Amine based emitter) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap

Caption: Generalized workflow for OLED device fabrication.

G cluster_recombination Light Emission anode Anode (ITO) hil HIL anode->hil Holes htl HTL (Quinoxaline-Amine Derivative) hil->htl eml EML (Quinoxaline-Amine Derivative) htl->eml etl ETL etl->eml cathode Cathode (Al) cathode->etl Electrons

Caption: Role of this compound derivatives in an OLED.

References

Quinoxalin-5-amine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoxalin-5-amine serves as a critical starting material for the synthesis of a diverse range of pharmaceutical agents. Its inherent aromatic structure and reactive amino group provide a versatile scaffold for the development of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. This document outlines detailed synthetic protocols for deriving potent pharmaceutical agents from this compound, presents quantitative biological activity data, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of quinoxaline have been reported to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] The strategic introduction of an amino group at the 5-position of the quinoxaline ring system creates a key intermediate, this compound, which is amenable to a variety of chemical modifications. This amino group acts as a handle for introducing diverse functionalities through reactions such as acylation, sulfenylation, and urea formation, leading to the generation of libraries of compounds with distinct biological profiles.

This application note focuses on the utility of this compound as a precursor for the synthesis of quinoxaline-5-carboxamides and N-(quinoxalin-5-yl)urea derivatives, which have shown promise as antibacterial and anticancer agents, respectively.

Synthesis of Quinoxaline-5-Carboxamide Derivatives as Antibacterial Agents

Quinoxaline-5-carboxamide derivatives have demonstrated significant potential as antibacterial agents.[6] The synthesis of these compounds can be conceptualized as starting from a quinoxaline core with a carboxylic acid at the 5-position, which is then coupled with various amines. While a direct synthesis from this compound would require its conversion to the corresponding carboxylic acid, a related and illustrative synthesis of quinoxaline-5-carboxamides begins with methyl 2,3-diaminobenzoate, building the quinoxaline ring and then forming the amide bond.[6]

Experimental Protocol: Synthesis of N-substituted-2,3-dimethoxyquinoxaline-5-carboxamides[6]

This protocol describes a multi-step synthesis that results in N-substituted quinoxaline-5-carboxamides, showcasing the formation of the key amide linkage.

Step 1: Synthesis of methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate (2)

A mixture of methyl 2,3-diaminobenzoate (1) and oxalic acid monohydrate in methanol is heated at 140°C for 3 hours.

Step 2: Synthesis of methyl 2,3-dichloroquinoxaline-5-carboxylate (3)

Compound 2 is chlorinated using thionyl chloride in the presence of DMF and THF, followed by the addition of methanol at reflux temperature for 20 hours.

Step 3: Synthesis of 2,3-dimethoxyquinoxaline-5-carboxylic acid (4)

The dichloro compound 3 is then methoxylated, and the resulting ester is hydrolyzed with sodium hydroxide in a mixture of methanol and water at reflux for 16 hours to yield the carboxylic acid 4 .

Step 4: Synthesis of N-(substituted)-2,3-dimethoxyquinoxaline-5-carboxamides (5a-p)

To a solution of 2,3-dimethoxyquinoxaline-5-carboxylic acid (4) in dichloromethane (DCM), triethylamine (TEA) and pivaloyl chloride are added at 0°C. The mixture is stirred for 1 hour, followed by the addition of the respective amine (R-NH2). The reaction is stirred at room temperature for an additional hour. The reaction mixture is then poured into water and extracted with dichloromethane. The organic layer is dried and concentrated to yield the final carboxamide products.

Data Presentation: Antibacterial Activity

The synthesized quinoxaline-5-carboxamide derivatives were screened for their in vitro antibacterial activity against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive). The results are summarized in the table below.

CompoundRZone of Inhibition (mm)
E. coli
5a Phenyl10
5b 4-Fluorophenyl14
5c 3-(Trifluoromethyl)phenyl13
5d 5-Fluoro-2-methylphenyl15
5e 4-Fluoro-3-methylphenyl14
5f 2-Hydroxyethyl16
5g Morpholin-4-yl17
5h 2-(Morpholin-4-yl)ethyl18
Ciprofloxacin(Standard)25

Data extracted from Keesari Srinivas et al., Journal of Applicable Chemistry, 2014, 3 (4): 1432-1439.[6]

Synthesis of N-(Quinoxalin-5-yl)urea Derivatives as Anticancer Agents

Urea derivatives of quinoxaline have emerged as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[7] The synthesis of these compounds can be readily achieved by reacting this compound with a suitable isocyanate.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(quinoxalin-5-yl)urea

This protocol outlines the synthesis of a representative N-(quinoxalin-5-yl)urea derivative.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard workup and purification equipment

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • To this solution, add 4-chlorophenyl isocyanate (1.1 mmol) dropwise at room temperature with continuous stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-chlorophenyl)-3-(quinoxalin-5-yl)urea.

Data Presentation: Kinase Inhibitory Activity
Compound TypeTarget Kinase(s)Reported IC50 Range
Quinoxaline-urea derivativesVEGFR, PDGFR, RafSub-micromolar to low micromolar

This data is generalized from multiple sources on quinoxaline-based kinase inhibitors.[7]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be targeted by quinoxaline-based kinase inhibitors. These inhibitors often act as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinoxaline_Inhibitor Quinoxaline-based Kinase Inhibitor Quinoxaline_Inhibitor->RTK Quinoxaline_Inhibitor->RAF Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction (e.g., Acylation, Urea formation) Start->Reaction Purification Purification (Filtration, Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product Quinoxaline Derivative Characterization->Product In_vitro In vitro Assays (e.g., Kinase Inhibition, Antibacterial Screening) Product->In_vitro Data_Analysis Data Analysis (IC50 / MIC determination) In_vitro->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

References

Application Notes and Protocols for Kinase Inhibition Assay Using Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including their potential as kinase inhibitors.[1][2][3] These compounds have garnered significant attention in medicinal chemistry due to their structural features that allow for effective interaction with the active sites of various kinases.[2][4] Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical focus of drug discovery and development.[2][3] Quinoxalin-5-amine, as part of this chemical class, is a candidate for investigation as a modulator of kinase activity. These application notes provide a detailed protocol for an in vitro kinase inhibition assay to evaluate the inhibitory potential of this compound against a target kinase.

The protocol described herein is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture following the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption, resulting in a higher luminescent signal, is directly proportional to the inhibitory activity of the test compound. This method is widely adopted in high-throughput screening (HTS) and lead optimization due to its robustness and sensitivity.[5][6]

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a target tyrosine kinase plays a crucial role in cell proliferation and survival. Inhibition of this kinase by a compound like this compound can block downstream signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Target_Kinase Target Kinase (e.g., Tyrosine Kinase) Receptor_Tyrosine_Kinase->Target_Kinase Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein ATP to ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors This compound This compound This compound->Target_Kinase Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway susceptible to kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the steps to determine the inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials and Reagents
  • Kinase: Recombinant purified protein kinase of interest.

  • Substrate: Kinase-specific peptide or protein substrate.

  • Test Compound: this compound.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • Instrumentation: Plate-reading luminometer.

  • General Lab Equipment: Pipettes, sterile tubes, etc.

Experimental Workflow Diagram

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound & Controls Start->Compound_Prep Assay_Plate_Setup Dispense Kinase, Substrate, and Inhibitor to 96-well Plate Compound_Prep->Assay_Plate_Setup Initiate_Reaction Initiate Kinase Reaction by Adding ATP Assay_Plate_Setup->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_Reaction Stop_Reaction_Detect Add ADP-Glo™ Reagent I (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction_Detect Incubate_Detection1 Incubate at Room Temperature (40 minutes) Stop_Reaction_Detect->Incubate_Detection1 Develop_Signal Add Kinase Detection Reagent II (Convert ADP to ATP & Generate Light) Incubate_Detection1->Develop_Signal Incubate_Detection2 Incubate at Room Temperature (30 minutes) Develop_Signal->Incubate_Detection2 Measure_Luminescence Measure Luminescence with a Plate Reader Incubate_Detection2->Measure_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Value Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the kinase assay buffer and store it on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution in the kinase assay buffer to achieve the desired final concentrations for the assay. Also, prepare dilutions of the positive control inhibitor.

  • Assay Plate Setup:

    • In a white, opaque 96-well plate, add the components in the following order:

      • Kinase assay buffer.

      • Diluted this compound or control inhibitor.

      • Kinase enzyme.

      • Kinase-specific substrate.

    • Include control wells:

      • 100% Activity Control: Contains all components except the inhibitor (add an equivalent volume of solvent, e.g., DMSO).

      • 0% Activity Control (Background): Contains all components except the kinase.

  • Initiation and Incubation of Kinase Reaction:

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

    • Mix the plate gently.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • Signal Detection:

    • Following the kinase reaction incubation, proceed with the detection steps as per the manufacturer's instructions for the luminescence-based assay kit (e.g., ADP-Glo™).

    • Typically, this involves:

      • Adding the first detection reagent to stop the kinase reaction and deplete the remaining ATP.

      • Incubating for a specified period (e.g., 40 minutes).

      • Adding the second detection reagent, which converts the ADP generated by the kinase reaction back to ATP and provides the necessary components for a luciferase reaction to produce a luminescent signal.

      • Incubating for another period (e.g., 30 minutes) to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_100%_Activity - Luminescence_Background)])

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The quantitative data from the kinase inhibition assay should be summarized in a clear and structured table to allow for easy comparison of the inhibitory potency of the test compounds.

Table 1: Inhibitory Activity of this compound against Target Kinase

CompoundTarget KinaseIC₅₀ (µM)
This compoundKinase X[Insert Value]
Staurosporine (Control)Kinase X[Insert Value]
This compoundKinase Y[Insert Value]
Staurosporine (Control)Kinase Y[Insert Value]

Table 2: Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µMIC₅₀ (µM)
Kinase A[Value][Value]
Kinase B[Value][Value]
Kinase C[Value][Value]
Kinase D[Value][Value]

Conclusion

This document provides a comprehensive protocol for evaluating the kinase inhibitory potential of this compound. The described luminescence-based assay is a robust method for determining the IC₅₀ value of the compound and can be adapted for screening against a panel of kinases to assess its selectivity. The provided templates for data presentation and visualization of the experimental workflow and a putative signaling pathway are intended to aid researchers in the systematic investigation of novel kinase inhibitors. Adherence to this detailed protocol will ensure the generation of reliable and reproducible data, which is essential for the advancement of drug discovery and development projects.

References

Application Notes and Protocols for Evaluating Quinoxalin-5-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] These compounds have been shown to induce cytotoxic effects in various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][5][6][7][8] This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of quinoxaline derivatives, using Quinoxalin-5-amine as a representative compound. The following assays are described: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for cytotoxicity, and Annexin V-FITC/PI and Caspase-3/7 assays for the assessment of apoptosis.

While specific data for this compound is not extensively available in the public domain, the provided protocols are robust and widely applicable to the quinoxaline class of molecules. The included data tables summarize findings for various quinoxaline derivatives to provide a comparative context for expected outcomes.[1][9][10][11][12]

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against different human cancer cell lines, as reported in the literature. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells and serve as a benchmark for evaluating new derivatives like this compound.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10)MKN 45Human Gastric Adenocarcinoma0.073Adriamycin0.12
Cis-platin2.67
Quinoxaline Derivative (QW12)HeLaCervical Cancer10.58NifuroxazideSimilar
PC3Prostate Cancer-NifuroxazideSimilar
HCT116Colon Cancer-NifuroxazideSimilar
A549Lung Cancer20.57--
Quinoxaline Derivative (4m)A549Non-small-cell lung cancer9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Quinoxaline Derivative (4b)A549Non-small-cell lung cancer11.98 ± 2.595-Fluorouracil4.89 ± 0.20
Quinoxaline Derivative (VIIIc)HCT116Human Colon Carcinoma-Doxorubicin-
Quinoxaline Derivative (IV)PC-3Prostate Cancer2.11--
Quinoxaline Derivative (III)PC-3Prostate Cancer4.11--
1,3-dithiolo[4,5-b]quinoxaline derivative (12)MCF-7Breast Adenocarcinoma3.82 ± 0.2Doxorubicin4.17 ± 0.2
MDA-MB-231Breast Adenocarcinoma2.26 ± 0.1Doxorubicin3.18 ± 0.1

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][7][9][10][11][12]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14][15][16]

Materials:

  • MTT solution (5 mg/mL in PBS)[15][16]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15]

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).[10]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[15] The plate can be placed on an orbital shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability & IC50

Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18]

Materials:

  • LDH Assay Kit (containing substrate mix and assay buffer)

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for controls: no-cell control (medium only), vehicle-only control (untreated cells), and a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]

  • Incubation: Incubate the plate for the desired exposure time at 37°C.[18]

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[19] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19][20]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[20]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[19][20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle control, and maximum LDH release wells.

LDH_Assay_Workflow cluster_setup Experiment Setup cluster_collection Sample Collection cluster_reaction LDH Reaction seed_and_treat Seed Cells & Treat with This compound incubate Incubate for Exposure Time seed_and_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt Incubate at RT (dark) add_reagent->incubate_rt read_absorbance Read Absorbance incubate_rt->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Cytotoxicity

Workflow for the LDH cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[21][23] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[21]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.[24]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[22]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[21][22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[22] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[23]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells[24]

    • Annexin V+ / PI-: Early apoptotic cells[24]

    • Annexin V+ / PI+: Late apoptotic/necrotic cells[24]

    • Annexin V- / PI+: Necrotic cells[24]

Apoptosis_Pathway compound Quinoxaline Derivative cell_stress Cellular Stress / DNA Damage compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Simplified intrinsic apoptosis signaling pathway.
Caspase-3/7 Activity Assay

Caspases are proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[25][26] This assay measures their activity using a substrate that releases a fluorescent or luminescent signal upon cleavage.[26][27]

Materials:

  • Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®)[25][27]

  • Opaque-walled 96-well plates (for luminescence)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol. Include appropriate controls.[26]

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-3/7 reagent directly to the wells containing cells in culture medium. The volume added is typically equal to the volume of medium in the well (e.g., 100 µL).[27]

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of active caspase-3/7 in the sample. Compare the signals from treated and untreated cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the cytotoxic and apoptotic effects of this compound and other quinoxaline derivatives. By employing a multi-assay approach, researchers can obtain robust and detailed insights into the compound's mechanism of action, which is crucial for the advancement of novel anticancer therapies. The provided data on related compounds offers a valuable reference for interpreting experimental results.

References

Application Notes and Protocols for High-Throughput Screening of Quinoxalin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoxalin-5-amine derivatives, a promising class of compounds often investigated for their potential as kinase inhibitors in therapeutic areas such as oncology. Quinoxaline-based compounds have been shown to target key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K/mTOR and STAT3 pathways.[1][2][3][4]

These notes offer a guide to performing initial in vitro screening of this compound derivatives, from assessing their cytotoxic effects on cancer cell lines to evaluating their inhibitory activity against specific kinase targets.

Data Presentation: In Vitro Activity of Quinoxaline Derivatives

The following tables summarize the biological activities of representative quinoxaline derivatives from various studies. This data is crucial for understanding the potency and selectivity of this class of compounds.

Table 1: Cytotoxic Activity of Quinoxaline Derivatives against Human Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50 / GI50 (µM)Reference
Quinoxaline-Isoselenourea Derivative (Compound 1)Melanoma Panel (including B-RAF mutant and WT)Cytotoxicity Assay0.8 - 3.8[4]
Quinoxaline-2-carboxylic acid derivativesHCT-116 (Colon Carcinoma)MTT Assay32.9 - 45.3[5]
Quinoxaline-2,3-dione derivativeHCT116 (Colon Cancer)MTT Cell Proliferation Assay0.36[6]
Quinoxaline-2,3-dione derivativesMCF-7 (Breast Cancer)MTT Cell Proliferation Assay2.5 - 9[6]
2,3-dimethylquinoxaline (DMQ)HepG2CellTiter-Glo®> 100[1]

Note: IC50/GI50 values are dependent on the specific derivative and experimental conditions. Direct comparison between different studies should be made with caution.

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
Quinoxaline derivative (26e)ASK1Kinase Assay30.17[7]
Quinoxaline-2-carboxylic acid (Compound 1)Pim-1Not Specified74[5]
Quinoxaline-2-carboxylic acid (Compound 1)Pim-2Not Specified2100[5]
New quinoxaline derivatives (5c, 5e)Pim-1 / Pim-2ADP-GloSub-micromolar[5]

Signaling Pathways Targeted by Quinoxaline Derivatives

Quinoxaline derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. Below are diagrams illustrating the inhibitory action of these compounds on the PI3K/mTOR and STAT3 pathways.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline This compound Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression promotes Quinoxaline This compound Derivative Quinoxaline->STAT3 inhibits phosphorylation

Caption: STAT3 signaling pathway and inhibition of STAT3 phosphorylation by quinoxaline derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the screening of this compound derivatives are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines by measuring metabolic activity.[8][9]

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][8]

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Quinoxaline Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. It is a robust method for HTS of kinase inhibitors.[11][12][13]

Materials:

  • Target Kinase (e.g., PI3K, mTOR, STAT3-activating kinase)

  • Kinase-specific substrate

  • ATP

  • This compound derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations. Add the kinase and substrate solution. Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[11][14]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11][13]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[11][13]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the activity of the kinase inhibitor. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

ADP_Glo_Workflow Start Start Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Start->Reaction Incubate1 Incubate (e.g., 60 min) Reaction->Incubate1 AddReagent1 Add ADP-Glo™ Reagent Incubate1->AddReagent1 Incubate2 Incubate 40 min AddReagent1->Incubate2 AddReagent2 Add Kinase Detection Reagent Incubate2->AddReagent2 Incubate3 Incubate 30-60 min AddReagent2->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to qualitatively or semi-quantitatively determine the effect of this compound derivatives on the phosphorylation of STAT3 at Tyr705 in whole-cell lysates.[15][16]

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., HepG2)

  • Complete cell culture medium

  • This compound derivatives

  • Cytokine for stimulation (e.g., IL-6), optional

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of the this compound derivative for a specified time. If applicable, stimulate with a cytokine like IL-6 for 15-30 minutes to induce STAT3 phosphorylation.[15][16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.[15]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using an imaging system.[15][16]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and initial characterization of this compound derivatives as potential therapeutic agents. These compounds show promise as inhibitors of key cancer-related signaling pathways, and the described assays are fundamental for identifying and advancing lead candidates in a drug discovery program. Further optimization of these protocols may be necessary depending on the specific compounds and biological systems under investigation.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of Quinoxalin-5-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the targeted synthesis of this key structural motif. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound, and what are the main challenges?

A1: The three main strategies for the synthesis of this compound are:

  • Electrophilic Nitration followed by Reduction: This is a common two-step approach where the quinoxaline core is first nitrated, and the resulting 5-nitroquinoxaline is then reduced to the desired amine. The primary challenge is controlling the regioselectivity of the nitration, as it can often lead to a mixture of isomers (e.g., 5-nitro and 6-nitro) and dinitrated products.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This method involves the direct amination of a 5-haloquinoxaline with an ammonia equivalent. Key challenges include optimizing the catalyst-ligand system to favor C-N bond formation at the C5 position, preventing side reactions like hydrodehalogenation, and achieving good yields, especially when using aryl chlorides which are less reactive.

  • Directed Ortho-Metalation (DoM): This strategy uses a directing group on the quinoxaline ring to guide a strong base to deprotonate the C8 position, which is adjacent to a nitrogen atom. Subsequent reaction with an electrophilic aminating agent can introduce the amino group. The main difficulties lie in the choice of a suitable directing group that can be readily installed and removed, and in preventing side reactions due to the highly basic conditions.

Q2: I am getting a mixture of 5-nitro and 6-nitro quinoxaline during my nitration reaction. How can I improve the regioselectivity for the 5-isomer?

A2: Achieving high regioselectivity in the nitration of quinoxaline is a significant challenge. The electronic properties of the quinoxaline ring system do not strongly favor one position over the other in the benzene portion of the molecule. Nitration under harsh conditions (e.g., concentrated HNO₃/oleum) can lead to low yields of the 5-nitro isomer (around 1.5%) and the formation of dinitro products (up to 24%).[1] To improve selectivity:

  • Milder Nitrating Agents: Employing milder nitrating agents, such as a mixture of nitric acid and acetic anhydride, may offer better control.

  • Temperature Control: Maintaining a low reaction temperature is crucial to minimize over-reaction and improve selectivity.

  • Substituent Effects: If your quinoxaline substrate has existing substituents, their electronic and steric properties will significantly influence the position of nitration. Electron-donating groups can activate the ring, but the directing effect needs to be carefully considered.

Q3: My Buchwald-Hartwig amination of 5-chloroquinoxaline is giving a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in the Buchwald-Hartwig amination of aryl chlorides are a common issue due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For less reactive aryl chlorides, sterically hindered and electron-rich ligands like XPhos, SPhos, or RuPhos are often more effective. It is advisable to screen a variety of catalyst-ligand combinations.

  • Base Selection: The strength and solubility of the base are crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with base-sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer broader functional group tolerance.

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common. Experimenting with different solvents like DMAc or NMP could be beneficial.

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. However, excessive heat can cause catalyst decomposition or side reactions. A careful optimization of the reaction temperature is necessary.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem 1: Low Yield and/or Poor Regioselectivity in the Nitration of Quinoxaline
Symptom Possible Cause Suggested Solution
Low yield of 5-nitroquinoxaline with significant formation of dinitro products.Reaction conditions are too harsh (high temperature, strong nitrating agent).Use a milder nitrating agent (e.g., HNO₃ in acetic anhydride). Carefully control the reaction temperature, keeping it as low as possible (e.g., 0 °C to room temperature).
Formation of a mixture of 5-nitro and 6-nitro isomers.The electronic nature of the unsubstituted quinoxaline ring does not strongly direct nitration to a single position.If derivatization is an option, introduce a substituent that can direct the nitration to the desired position. Otherwise, careful chromatographic separation of the isomers will be necessary.
Starting material remains unreacted.Reaction conditions are too mild or reaction time is insufficient.Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by TLC or GC to avoid the formation of byproducts.
Problem 2: Inefficient Buchwald-Hartwig Amination of 5-Haloquinoxaline
Symptom Possible Cause Suggested Solution
Low conversion of the 5-haloquinoxaline starting material.Catalyst deactivation or low catalyst activity. Aryl chloride is used, which is less reactive.Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Increase catalyst loading. If starting from a 5-chloroquinoxaline, consider converting it to the more reactive 5-bromo or 5-iodo derivative.
Formation of hydrodehalogenated quinoxaline as a major byproduct.Competing reduction pathway.Optimize the base and solvent. In some cases, a weaker base or a different solvent can suppress the reduction side reaction. Ensure the reaction is strictly anaerobic.
Low yield of the desired 5-aminoquinoxaline with ammonia equivalents.Difficulty in using ammonia directly.Use an ammonia surrogate such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroquinoxaline via Electrophilic Nitration

This protocol is a general guideline and may require optimization for specific substituted quinoxalines.

Materials:

  • Quinoxaline

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the quinoxaline to the cold sulfuric acid while stirring.

  • Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Protocol 2: Reduction of 5-Nitroquinoxaline to this compound

Materials:

  • 5-Nitroquinoxaline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a solution of 5-nitroquinoxaline in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and the washings, and remove the organic solvent under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromoquinoxaline

Materials:

  • 5-Bromoquinoxaline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ammonia source (e.g., benzophenone imine, followed by hydrolysis)

  • An inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-bromoquinoxaline, Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed toluene and the ammonia equivalent.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using an imine as the ammonia source, perform an acidic workup to hydrolyze the imine to the primary amine.

  • Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_nitration Nitration-Reduction Pathway cluster_amination Direct Amination Pathway start_N Quinoxaline step1_N Nitration (HNO3/H2SO4) start_N->step1_N intermediate_N 5-Nitroquinoxaline (Isomer Mixture) step1_N->intermediate_N step2_N Purification (Chromatography) intermediate_N->step2_N intermediate_pure_N Pure 5-Nitroquinoxaline step2_N->intermediate_pure_N step3_N Reduction (e.g., Fe/NH4Cl) intermediate_pure_N->step3_N end_N This compound step3_N->end_N start_A 5-Haloquinoxaline step1_A Buchwald-Hartwig Amination (Pd-catalyst, Ligand, Base, NH3 source) start_A->step1_A end_A This compound step1_A->end_A

Caption: Synthetic pathways to this compound.

troubleshooting_buchwald start Low Yield in Buchwald-Hartwig Amination cause1 Inactive Catalyst / Ligand start->cause1 cause2 Suboptimal Base start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Low Reaction Temperature start->cause4 solution1 Screen bulky, electron-rich ligands (XPhos, SPhos). Use a more active Pd precatalyst. cause1->solution1 solution2 Optimize base (NaOtBu, Cs2CO3, K3PO4). cause2->solution2 solution3 Try different anhydrous solvents (Toluene, Dioxane, DMAc). cause3->solution3 solution4 Gradually increase temperature while monitoring for decomposition. cause4->solution4

Caption: Troubleshooting low yields in Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of Quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the amination of quinoxalines?

The amination of quinoxalines can be broadly categorized into two main approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the quinoxaline ring is substituted with a good leaving group (e.g., a halogen) at an electron-deficient position. Strong nucleophiles can displace the leaving group, often facilitated by heat.[1]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used to form C-N bonds with a broad range of amines.[1][2] Copper-catalyzed reactions are also a viable and often more economical alternative.[3][4]

  • C-H Amination: Direct C-H amination is an emerging and atom-economical method that avoids the pre-functionalization of the quinoxaline ring.[4]

Q2: How do I choose the right catalyst for my amination reaction?

The choice of catalyst is critical for a successful amination reaction. Here are some general guidelines:

  • Palladium Catalysts: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Josiphos families) are often effective for challenging substrates in Buchwald-Hartwig reactions.[5] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][5]

  • Copper Catalysts: Copper(I) salts, such as CuI, are frequently used.[3] The combination of a copper catalyst with O₂ as an oxidant can be effective for oxidative C-H amination.[4]

  • Metal-Free Alternatives: For certain substrates, metal-free approaches using catalysts like iodine or ammonium bifluoride can be effective and environmentally friendly.[6]

Q3: What are the typical solvents and bases used for quinoxaline amination?

The selection of solvent and base significantly impacts reaction efficiency.

  • Solvents: Aprotic polar solvents are commonly employed. Toluene, dioxane, DMF, and DMSO are frequently used for transition-metal-catalyzed reactions.[3][5][7][8] In some cases, greener solvents like ethanol or even water can be effective.[6][9][10]

  • Bases: The choice of base depends on the reaction mechanism. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[2] Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are also widely used, particularly in Suzuki-Miyaura and copper-catalyzed couplings.[3][5]

Troubleshooting Guide

This section addresses common issues encountered during the amination of quinoxaline and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Use a fresh batch of catalyst and ligands. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst to ensure the active catalytic species is generated.[2]Palladium(0) catalysts are sensitive to oxygen and can degrade over time.[5] The nitrogen atoms in the quinoxaline ring can also coordinate to the metal center and deactivate the catalyst.[5]
Inappropriate Ligand For challenging substrates, screen a variety of bulky and electron-rich phosphine ligands.The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Incorrect Base Ensure the base is sufficiently strong and at least partially soluble in the reaction medium. Consider using an aqueous solution of the base if solubility is an issue.The base is crucial for activating the amine or the catalyst precursor.[5]
Low Reaction Temperature Gradually increase the reaction temperature.Amination reactions often require heating, typically between 80-120 °C, to proceed at a reasonable rate.[5]
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).Oxygen can lead to the degradation of the catalyst and unwanted side reactions.[1][5]

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step Explanation
Homocoupling of Amine Optimize the catalyst-to-ligand ratio and consider lowering the reaction temperature.This side reaction can occur when the rate of reductive elimination is slow.
Dehalogenation Use anhydrous solvents and ensure all reagents are dry.The presence of water or other protic sources can lead to the replacement of the halogen on the quinoxaline with a hydrogen atom.[1]
Competing SNAr For palladium-catalyzed reactions, ensure the catalyst is active. With highly nucleophilic amines, consider lowering the temperature.Strong nucleophiles can directly displace a leaving group on the electron-deficient quinoxaline ring without the need for a catalyst.[1]

Problem 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | Explanation | | Complex Reaction Mixture | Optimize reaction conditions to minimize side product formation. | A cleaner reaction will simplify the purification process. | | Inappropriate Purification Method | Try recrystallization, as it is often effective for solid quinoxaline products. Ethanol is a commonly used solvent.[11] If recrystallization fails, use silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[11] | The choice of purification method depends on the physical properties of the product and the impurities present. |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Chloroquinoxaline

This protocol is a general starting point and should be optimized for each specific amine.

  • Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 2-chloroquinoxaline (1 equivalent), the amine (1.2-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2 equivalents).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield
CatalystCatalyst Amount (mg)Reaction Time (min)Yield (%)Reference
AlCuMoVP10012092[7]
AlFeMoVP10012080[7]
CrCl₂·6H₂O10VariesVaries[12]
PbBr₂10VariesVaries[12]
CuSO₄·5H₂O10VariesVaries[12]
Table 2: Effect of Solvent on Quinoxaline Synthesis Yield
SolventYield (%)Reference
Toluene92[7]
Ethanol95[9]
Water- (No Product)[8]
DMFModerate[8]
DMSOLower[8]
THFLower[8]
DCELower[8]

Visualizations

Troubleshooting_Workflow Start Low/No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Screen Ligands Catalyst->Ligand If catalyst is active Base Verify Base Strength/Solubility Ligand->Base If ligand is appropriate Temp Increase Temperature Base->Temp If base is suitable Inert Ensure Inert Atmosphere Temp->Inert If still low yield Success Reaction Optimized Inert->Success

Caption: Troubleshooting workflow for low product yield in quinoxaline amination.

Side_Product_Mitigation Start Side Product Formation Homocoupling Homocoupling Observed Start->Homocoupling Dehalogenation Dehalogenation Observed Start->Dehalogenation SNAr Competing SNAr Start->SNAr Sol1 Optimize Catalyst/Ligand Ratio Lower Temperature Homocoupling->Sol1 Sol2 Use Anhydrous Solvents Dehalogenation->Sol2 Sol3 Check Catalyst Activity Lower Temperature SNAr->Sol3

Caption: Mitigation strategies for common side products in quinoxaline amination.

References

Technical Support Center: Purification of Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of Quinoxalin-5-amine from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The synthesis of this compound, typically via the condensation of 1,2,3-triaminobenzene with glyoxal, can lead to several byproducts. These include unreacted 1,2,3-triaminobenzene, polymeric tars from the self-condensation of starting materials or product, and oxidation products, as aromatic amines are often sensitive to air.[1] If the reaction conditions are not carefully controlled, you may also see the formation of regioisomers if a substituted glyoxal is used.

Q2: My crude this compound product is a dark, oily residue. How can I purify it?

A2: A dark, oily product often indicates the presence of polymeric byproducts and oxidation products. The first step should be to attempt a purification by column chromatography on silica gel. It is crucial to use an eluent system containing a small amount of a basic modifier, such as triethylamine (0.5-1%), to prevent the basic amine product from streaking on the acidic silica gel. Following chromatography, recrystallization from a suitable solvent system can yield the purified solid product.

Q3: I see multiple spots on my TLC plate that are very close to my product spot. What is the best way to separate these?

A3: For closely eluting impurities, optimizing the column chromatography conditions is essential. You can try using a less polar solvent system and running a very shallow gradient. For instance, instead of a 0-20% ethyl acetate in hexanes gradient, try a 5-15% gradient run over a larger volume of solvent. Alternatively, using a different stationary phase, such as alumina or an amine-functionalized silica gel, can alter the selectivity of the separation and may resolve the closely eluting spots.[2]

Q4: Can I use recrystallization as the sole method for purifying this compound?

A4: Recrystallization can be a very effective purification technique, especially for removing minor impurities, provided a suitable solvent is found in which the solubility of the product and impurities differ significantly.[3] However, for crude mixtures with significant amounts of byproducts with similar polarity, recrystallization alone may not be sufficient to achieve high purity. It is often most effective when used as a final purification step after the bulk of impurities have been removed by column chromatography. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[4]

Q5: How can I avoid the formation of impurities during the reaction itself?

A5: Minimizing impurity formation starts with the reaction setup. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidation byproducts.[1] Careful control of stoichiometry and reaction temperature is also critical to prevent side reactions and the formation of polymeric material. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product streaks on silica gel TLC/column The basic amine group of this compound is interacting strongly with the acidic silanol groups on the silica surface.- Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to your eluent system.[2]- Use a different stationary phase, such as basic alumina or an amine-functionalized silica column.[2]
Low recovery of product after column chromatography The product is highly polar and is irreversibly adsorbed onto the silica gel column.- Increase the polarity of the eluent. A gradient up to 10-15% methanol in dichloromethane might be necessary.- Use a less active stationary phase like neutral alumina.
Product is isolated but appears discolored (yellow/brown) Presence of persistent colored impurities, likely from oxidation of the aromatic amine starting material.- Treat a solution of the crude product with activated charcoal before a final recrystallization.- Ensure all purification steps are carried out quickly and with minimal exposure to air and light.
NMR spectrum shows unreacted starting materials The reaction has not gone to completion, or the workup did not effectively remove the starting materials.- If the starting materials are less polar than the product, they should elute first during column chromatography.- An acidic wash during the workup could potentially remove the unreacted triaminobenzene as a salt, but care must be taken as the product could also be protonated.
Recrystallization yields an oil instead of crystals ("oiling out") The solvent is too good for the compound at the cooling temperature, or the compound is still too impure to crystallize.- Add a less polar co-solvent (an "anti-solvent") dropwise to the hot solution until it just becomes cloudy, then allow it to cool slowly.- Re-purify the material by column chromatography to remove impurities that may be inhibiting crystallization.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Amino-Heterocycles

Stationary Phase Mobile Phase System Comments
Silica GelHexane / Ethyl Acetate with 0.5% TriethylamineA standard choice for moderately polar compounds. The triethylamine is crucial to prevent streaking.
Silica GelDichloromethane / Methanol with 0.5% TriethylamineFor more polar compounds that do not elute with Hexane/EtOAc.
Amine-functionalized SilicaHexane / Ethyl AcetateOften provides better peak shape and separation for basic amines without the need for a mobile phase modifier.[2]
Neutral AluminaHexane / Ethyl AcetateA good alternative to silica for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packed bed without air bubbles.

  • Equilibration: Wash the column with at least 3-5 column volumes of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine) until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the initial, low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or ethanol/water mixtures are good starting points.[4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude Reaction Mixture extraction Aqueous Workup (e.g., NaHCO3 wash) crude->extraction Dissolve in EtOAc drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate Concentration drying->concentrate chromatography Column Chromatography (Silica or Amine-Silica) concentrate->chromatography Adsorb on Silica fractions Combine Pure Fractions chromatography->fractions Elute with Gradient concentrate2 Concentration fractions->concentrate2 recrystallize Recrystallization (e.g., from Ethanol) concentrate2->recrystallize pure_product Pure this compound recrystallize->pure_product Filter & Dry Byproduct_Formation cluster_reactants Reactants 1_2_3_Triaminobenzene 1_2_3_Triaminobenzene Desired_Product This compound 1_2_3_Triaminobenzene->Desired_Product Condensation Oxidation_Products Oxidation Products 1_2_3_Triaminobenzene->Oxidation_Products Air (O2) Polymeric_Tars Polymeric Tars 1_2_3_Triaminobenzene->Polymeric_Tars Self-condensation Unreacted_SM Unreacted Starting Materials 1_2_3_Triaminobenzene->Unreacted_SM Incomplete Reaction Glyoxal Glyoxal Glyoxal->Desired_Product Glyoxal->Polymeric_Tars Glyoxal->Unreacted_SM

References

Troubleshooting low yields in 5-aminoquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-aminoquinoxaline.

Troubleshooting Low Yields in 5-Aminoquinoxaline Synthesis

Low yields in the synthesis of 5-aminoquinoxaline can arise from various factors, including incomplete reactions, side product formation, and degradation of starting materials or products. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.

Logical Workflow for Troubleshooting Low Yields

The following diagram outlines a systematic approach to diagnosing and resolving low yields in your 5-aminoquinoxaline synthesis.

Troubleshooting_Workflow start Low Yield of 5-Aminoquinoxaline check_sm 1. Verify Starting Material Purity (NMR, LC-MS, etc.) start->check_sm sm_impure Impure Starting Materials check_sm->sm_impure Issues Found check_reaction 2. Analyze Reaction Mixture (TLC, LC-MS) check_sm->check_reaction Purity Confirmed purify_sm Purify Starting Materials (Recrystallization, Chromatography) sm_impure->purify_sm purify_sm->start Re-run Reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted Starting Material side_products Significant Side Products check_reaction->side_products Byproducts Detected check_workup 3. Evaluate Work-up & Purification check_reaction->check_workup Clean Reaction optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts/Solvents - Adjust Stoichiometry incomplete->optimize_conditions optimize_conditions->start Re-run Reaction identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products adjust_for_side_products Adjust Conditions to Minimize Side Reactions (e.g., lower temp, protecting groups) identify_side_products->adjust_for_side_products adjust_for_side_products->start Re-run Reaction product_loss Product Loss During Extraction/Purification check_workup->product_loss Issues Found final_product Improved Yield check_workup->final_product No Issues optimize_workup Optimize Work-up: - Adjust pH - Use Different Solvents - Modify Chromatography product_loss->optimize_workup optimize_workup->start Re-run Reaction

Caption: A logical workflow for troubleshooting low yields in 5-aminoquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 5-aminoquinoxaline is not going to completion. What are the common causes?

A1: Incomplete conversion is a frequent cause of low yields. Consider the following:

  • Insufficient Reaction Time or Temperature: The condensation reaction to form the quinoxaline ring may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial.

  • Inefficient Catalyst: The choice of catalyst can be critical. While many quinoxaline syntheses can be performed without a catalyst, an acid or metal catalyst can significantly improve the reaction rate and yield.[1] If you are not using a catalyst, consider screening mild acid catalysts (e.g., acetic acid) or Lewis acids.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. A slight excess of the dicarbonyl compound is sometimes used to drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities?

A2: Side product formation can significantly reduce the yield of the desired 5-aminoquinoxaline. Potential side products include:

  • Benzimidazoles: This is a common byproduct in quinoxaline synthesis, especially if an aldehyde impurity is present in your dicarbonyl starting material. The o-phenylenediamine can react with the aldehyde to form a benzimidazole.

  • Over-oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation of the amino group or the quinoxaline ring can occur.

  • Polymerization: Tar-like substances can form, particularly under harsh acidic conditions or at very high temperatures.

To mitigate side product formation, ensure the purity of your starting materials, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), and avoid excessively high temperatures.

Q3: I am synthesizing 5-aminoquinoxaline by reducing 5-nitroquinoxaline. My yield is low. What should I check?

A3: The reduction of a nitro group to an amine is a common synthetic step, but it can have its own challenges.

  • Incomplete Reduction: The reduction may not have gone to completion. Monitor the reaction by TLC to ensure all the starting material has been consumed.

  • Catalyst Activity: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is of good quality and has not been poisoned. The amount of catalyst used can also be optimized.

  • Hydrogen Source: Whether using hydrogen gas or a transfer hydrogenation reagent like hydrazine, ensure it is present in a sufficient amount. For hydrogen gas, ensure proper agitation to facilitate contact with the catalyst.

Q4: My crude product is dark and difficult to purify. What purification strategies are recommended?

A4: The amino group in 5-aminoquinoxaline can make it more polar and potentially more susceptible to oxidation, which can lead to colored impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying quinoxaline derivatives. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol can be effective.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective purification method. Solvents to consider include ethanol, benzene, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the 5-aminoquinoxaline into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Experimental Protocols

Two primary routes for the synthesis of aminoquinoxalines are the condensation of a substituted o-phenylenediamine with a dicarbonyl compound, and the reduction of a nitroquinoxaline. Below are detailed protocols adapted for the synthesis of 5-aminoquinoxaline.

Protocol 1: Synthesis of 5-Aminoquinoxaline via Reductive Cyclization

This protocol is adapted from the synthesis of 6-aminoquinoxaline and involves the reaction of 3-nitro-1,2-phenylenediamine with a glyoxal source, followed by reduction of the nitro group.

Reaction Scheme:

Step A: Synthesis of 5-Nitroquinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Step B: Reduction of 5-Nitroquinoxaline to 5-Aminoquinoxaline

  • Reaction Setup: Dissolve the 5-nitroquinoxaline (1 equivalent) from Step A in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Reduction: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-aminoquinoxaline.

Protocol 2: Synthesis of 5-Aminoquinoxaline via Direct Condensation

This protocol is an adaptation of a method for synthesizing 6-aminoquinoxaline and uses 1,2,5-triaminobenzene as a starting material.

Reaction Scheme:

  • Reaction Setup: In a round-bottom flask, prepare a solution of 1,2,5-triaminobenzene dihydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Reagent Addition: To this solution, add glyoxal sodium bisulfite adduct (1 equivalent) in small portions.

  • Reaction: Heat the reaction mixture to 100°C for 2 hours.

  • Work-up: Cool the reaction mixture to 0°C. The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like benzene or ethanol to yield pure 5-aminoquinoxaline.[2]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of aminoquinoxalines, which can be used as a reference for optimizing the synthesis of 5-aminoquinoxaline.

Starting Material(s)Reagents & ConditionsProductYieldReference
6-Nitroquinoxaline10% Pd/C, H₂ (1 atm), Methanol, 4h6-Aminoquinoxaline82%[2]
1,2,4-Triaminobenzene dihydrochlorideGlyoxal sodium bisulfite adduct, 10% Na₂CO₃ (aq), 100°C, 2h6-Aminoquinoxaline87% (after recrystallization)[2]
o-Phenylenediamine, BenzilAlumina-supported heteropolyoxometalate, Toluene, Room Temp, 2h2,3-Diphenylquinoxaline92%[1]

Signaling Pathways and Logical Relationships

General Quinoxaline Synthesis Pathway

The most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Quinoxaline_Synthesis diamine o-Phenylenediamine (or derivative) intermediate Dihydropyrazine Intermediate diamine->intermediate + dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) dicarbonyl->intermediate quinoxaline Quinoxaline Product intermediate->quinoxaline Oxidation (often spontaneous with air)

Caption: General reaction pathway for quinoxaline synthesis.

Potential Side Reaction: Benzimidazole Formation

A common side reaction in quinoxaline synthesis is the formation of a benzimidazole byproduct, particularly when an aldehyde impurity is present.

Side_Reaction diamine o-Phenylenediamine quinoxaline Desired Quinoxaline Product diamine->quinoxaline Reacts with 1,2-Dicarbonyl benzimidazole Benzimidazole Byproduct diamine->benzimidazole Reacts with Aldehyde Impurity dicarbonyl 1,2-Dicarbonyl (with Aldehyde Impurity) aldehyde Aldehyde Impurity dicarbonyl->aldehyde dicarbonyl->quinoxaline aldehyde->benzimidazole

Caption: Competing reactions leading to quinoxaline and benzimidazole products.

References

Technical Support Center: Derivatization of Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of Quinoxalin-5-amine. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Acylation of this compound

Acylation of this compound is a fundamental transformation for the synthesis of various derivatives. However, side reactions can occur, leading to reduced yields and purification challenges.

FAQs and Troubleshooting

Q1: I am observing a significant amount of a di-acylated byproduct in my acylation reaction of this compound. How can I minimize this?

A1: Di-acylation is a common side reaction where the acylating agent reacts twice with the amino group, particularly under harsh conditions or with highly reactive acylating agents.

Potential Causes and Solutions:

CauseSolution
Excess Acylating Agent Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Strong Base Use a milder base, such as pyridine or triethylamine, instead of stronger bases like sodium hydride.
Highly Reactive Acylating Agent If using an acyl chloride, consider switching to a less reactive alternative like an acid anhydride.

Experimental Protocol: Mono-acylation of this compound with Acetic Anhydride

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, like pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: My acylation reaction is sluggish and gives a low yield of the desired N-acylated product. What can I do to improve the outcome?

A2: Low reactivity can be due to several factors, including insufficient activation of the acylating agent or steric hindrance.

Troubleshooting Low Acylation Yield:

IssueRecommendation
Low Reactivity of Acylating Agent If using a carboxylic acid, add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
Steric Hindrance For bulky acylating agents, consider increasing the reaction temperature or using a more potent activating agent.
Poor Solubility Ensure all reactants are fully dissolved. A change of solvent to a more polar one like dimethylformamide (DMF) might be necessary.

Diagram: Acylation of this compound and a Potential Side Reaction

acylation_reaction cluster_main Desired Acylation cluster_side Side Reaction: Di-acylation This compound This compound Mono_acylated_Product N-Acyl-quinoxalin-5-amine This compound->Mono_acylated_Product Base Acylating_Agent R-CO-X Acylating_Agent->Mono_acylated_Product Di_acylated_Product N,N-Diacyl-quinoxalin-5-amine Mono_acylated_Product->Di_acylated_Product Harsh Conditions Excess_Acylating_Agent Excess R-CO-X Excess_Acylating_Agent->Di_acylated_Product

Caption: Desired mono-acylation versus the di-acylation side reaction.

Alkylation of this compound

N-alkylation of this compound can also be plagued by side reactions, most notably over-alkylation.

FAQs and Troubleshooting

Q1: I am trying to perform a mono-alkylation on this compound, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: The formation of di-alkylated products is a common issue as the initially formed secondary amine is often more nucleophilic than the starting primary amine.

Strategies to Promote Mono-alkylation:

StrategyDescription
Use of a Large Excess of Amine Employing a large excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.
Choice of Alkylating Agent Use a less reactive alkylating agent (e.g., alkyl bromide instead of alkyl iodide).
Reaction Conditions Lowering the reaction temperature can help to control the rate of the second alkylation.
Protecting Groups A temporary protecting group can be introduced on the amine, followed by alkylation and deprotection.

Experimental Protocol: Mono-methylation of this compound

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF, add a mild base such as potassium carbonate (1.5 equivalents).

  • Add methyl iodide (1.05 equivalents) at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Diagram: Troubleshooting Over-alkylation

alkylation_troubleshooting Start Problem: Over-alkylation Check_Stoichiometry Check Stoichiometry of Alkylating Agent Start->Check_Stoichiometry Reduce_Equivalents Use 1.0-1.1 eq. of Alkylating Agent Check_Stoichiometry->Reduce_Equivalents Excessive? Check_Temperature Check Reaction Temperature Check_Stoichiometry->Check_Temperature Stoichiometric? Reduce_Equivalents->Check_Temperature Lower_Temperature Run at Lower Temp. (e.g., RT or 0 °C) Check_Temperature->Lower_Temperature Too High? Consider_Protecting_Group Consider Using a Protecting Group Strategy Check_Temperature->Consider_Protecting_Group Optimal? Lower_Temperature->Consider_Protecting_Group End Improved Mono-alkylation Consider_Protecting_Group->End

Caption: A workflow for troubleshooting over-alkylation issues.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig are powerful methods for C-C and C-N bond formation, respectively. However, they are susceptible to specific side reactions.

FAQs and Troubleshooting

Q1: In my Suzuki coupling reaction with a 5-halo-quinoxaline, I am observing a significant amount of homo-coupling of my boronic acid. How can I prevent this?

A1: Homo-coupling of boronic acids is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen or high temperatures.

Minimizing Homo-coupling in Suzuki Reactions:

CauseMitigation Strategy
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
High Catalyst Loading Optimize the palladium catalyst loading; sometimes lower concentrations can reduce side reactions.
High Temperature Run the reaction at the lowest effective temperature.
Base The choice of base can influence homo-coupling. Screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

Experimental Protocol: Suzuki Coupling of 5-Bromoquinoxaline

  • To a Schlenk flask, add 5-bromoquinoxaline (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Q2: During a Buchwald-Hartwig amination of 5-halo-quinoxaline, I am getting a significant amount of the dehalogenated quinoxaline as a byproduct. What are the likely causes and solutions?

A2: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[1]

Troubleshooting Dehalogenation in Buchwald-Hartwig Amination:

CauseSolution
Ligand Choice The choice of phosphine ligand is critical. Electron-rich and bulky ligands like XPhos or tBuXPhos can promote reductive elimination over dehalogenation.[1][2]
Base Strength A very strong base can sometimes promote side reactions. Consider screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Solvent The solvent can influence the reaction outcome. Toluene and dioxane are commonly used and can be optimized.
Temperature Running the reaction at a lower temperature may suppress the dehalogenation pathway.[3]

Diagram: Key Steps in Suzuki and Buchwald-Hartwig Reactions and Common Side Reactions

cross_coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Start 5-Halo-Quinoxaline + Phenylboronic Acid Suzuki_Product 5-Phenyl-Quinoxaline Suzuki_Start->Suzuki_Product Pd Catalyst, Base Suzuki_Side_Product Biphenyl (Homo-coupling) Suzuki_Start->Suzuki_Side_Product Side Reaction BH_Start 5-Halo-Quinoxaline + Amine BH_Product 5-Amino-Quinoxaline Derivative BH_Start->BH_Product Pd Catalyst, Base, Ligand BH_Side_Product Quinoxaline (Dehalogenation) BH_Start->BH_Side_Product Side Reaction

Caption: Desired products and common side products in cross-coupling.

References

Technical Support Center: Enhancing the Solubility of Quinoxalin-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Quinoxalin-5-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. Why is this happening?

A1: this compound, like many quinoxaline derivatives, is a heterocyclic aromatic compound that often exhibits poor aqueous solubility.[1][2] This is due to its relatively non-polar structure. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble at that concentration in the predominantly aqueous environment.[3]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: The initial approach should involve optimizing the solvent system and pH. This compound has a basic amine group, making its solubility pH-dependent.[4][5][6][7] Lowering the pH of your buffer can protonate the amine group, increasing its polarity and, therefore, its aqueous solubility. Additionally, using a co-solvent in your final assay buffer can help maintain solubility.

Q3: What are the most common solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[1][8][9] Other aprotic polar solvents such as dimethylformamide (DMF) can also be effective.[8] For certain applications, protic solvents like ethanol or methanol may be used, sometimes requiring gentle heating to achieve dissolution.[8]

Q4: Is there a maximum concentration of DMSO I can use in my cell-based assays?

A4: Yes, high concentrations of DMSO can be toxic to cells and may interfere with the assay results.[10][11] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, and ideally below 0.5%.[1][10] The exact tolerance will depend on your specific cell line and assay. It is recommended to run a solvent toxicity control to determine the maximum permissible concentration.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is a frequent issue when diluting a concentrated DMSO stock solution into the final assay medium.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Compound Concentration start->step1 step2 Lower Final DMSO Concentration (Prepare higher concentration stock) step1->step2 Precipitation persists end Compound Solubilized step1->end Issue resolved step3 Modify Assay Buffer step2->step3 Precipitation persists step2->end Issue resolved step4 Employ Solubilization Excipients step3->step4 Precipitation persists step3->end Issue resolved step5 Consider Nanosuspension step4->step5 Precipitation persists step4->end Issue resolved step5->end Issue resolved

Caption: Workflow for addressing compound precipitation.

Solutions:

  • Reduce Final Compound Concentration: Test a lower final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the aqueous buffer, thus lowering the final DMSO concentration and reducing its impact on solubility.

  • pH Adjustment: Since this compound is a weak base, decreasing the pH of the buffer can significantly increase its solubility.[4][5][6] Experiment with buffers in the pH range of 4-6.5, ensuring the chosen pH is compatible with your biological system.

  • Co-solvents: Incorporate a water-miscible organic solvent (co-solvent) in the final assay buffer.[12][13][14] Common co-solvents include ethanol and propylene glycol. The concentration of the co-solvent should be carefully optimized to avoid affecting the biological activity.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Polysorbate 80 (typically 0.01% to 0.1%) can form micelles that encapsulate the compound, increasing its apparent solubility.[1][3] However, surfactants can interfere with some assays and may have cellular effects.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in poor data quality.

Troubleshooting Logic:

start Inconsistent Results check1 Visually Inspect for Precipitation (Microscopy) start->check1 check2 Verify Stock Solution Integrity check1->check2 No precipitate solubility_issue Suspect Solubility Issue check1->solubility_issue Precipitate observed check2->solubility_issue Stock unstable implement_solutions Implement Solubilization Strategies (See Issue 1) solubility_issue->implement_solutions re_evaluate Re-evaluate Assay Performance implement_solutions->re_evaluate

Caption: Logic for troubleshooting inconsistent assay results.

Solutions:

  • Visual Confirmation: Before and after adding your compound, inspect the assay plate under a microscope to check for any visible precipitate.

  • Stock Solution Stability: Ensure your DMSO stock solution is fully dissolved before use. If it has been stored, especially if refrigerated, allow it to come to room temperature and vortex thoroughly. DMSO is hygroscopic and can absorb water, which may reduce the solubility of your compound over time.[7]

  • Implement Solubilization Strategies: If solubility is suspected to be the root cause, apply the strategies outlined in the "Compound Precipitation" section, such as pH adjustment or the use of co-solvents.

Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies can be employed.

TechniqueDescriptionAdvantagesDisadvantages
Cyclodextrin Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating them and increasing their aqueous solubility.[15][16][17][18]Generally low toxicity, can significantly enhance solubility.[16]Can be expensive, may not be suitable for all compounds, potential for competition with other molecules.[1]
Nanosuspensions This technique involves reducing the particle size of the drug to the nanometer range.[19][20][21] This increases the surface area, leading to a higher dissolution rate and saturation solubility.[19]Applicable to drugs that are poorly soluble in both aqueous and organic media, high drug loading is possible.[19]Requires specialized equipment (e.g., high-pressure homogenizers, media mills), potential for particle aggregation.[21]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

Methodology:

  • Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare the final assay buffer containing a specific percentage of a co-solvent (e.g., 5% ethanol).

  • Perform a serial dilution of the primary DMSO stock solution into the co-solvent containing buffer to achieve the desired final concentrations.

  • Visually inspect for any signs of precipitation after each dilution step.

  • It is crucial to maintain the same final concentration of the co-solvent and DMSO across all experimental conditions, including controls.

Signaling Pathway Considerations

While specific signaling pathways involving this compound are highly dependent on the research context, many quinoxaline derivatives are investigated for their roles as kinase inhibitors in cancer research.[22][23] When designing experiments, consider the potential impact of solubilizing agents on the biological system and the target pathway.

cluster_0 Experimental Design cluster_1 Controls Compound This compound (in DMSO) Assay_Medium Aqueous Assay Medium Compound->Assay_Medium Solubilizer Solubilizing Agent (e.g., Cyclodextrin, Co-solvent) Solubilizer->Assay_Medium Biological_System Biological System (e.g., Cells, Enzyme) Assay_Medium->Biological_System Readout Assay Readout (e.g., Kinase Activity, Cell Viability) Biological_System->Readout Vehicle_Control Vehicle Control (DMSO + Solubilizing Agent) Vehicle_Control->Biological_System Untreated_Control Untreated Control Untreated_Control->Biological_System

References

Technical Support Center: Quinoxalin-5-amine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Quinoxalin-5-amine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Specific temperature recommendations are often between 2-8°C, and protection from light is crucial to prevent photodegradation.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.

Q2: My this compound has changed color. What could be the cause?

Q3: Can I store this compound in a solution?

A3: While convenient for immediate use, long-term storage of this compound in solution is generally not recommended due to the increased risk of degradation. The stability in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). If short-term storage in solution is necessary, it is best to use aprotic solvents, store at low temperatures, and protect from light. A stability study of the solution should be performed to determine an appropriate use-by date.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The aromatic amine group and the electron-rich quinoxaline ring are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of N-oxides, nitroso, or nitro derivatives, and potentially polymerization into colored products.[3][4]

  • Hydrolysis: While generally more stable than esters, the amine group can undergo hydrolysis under extreme pH conditions (strong acid or base), potentially leading to the formation of quinoxalin-5-ol.[1][5][6][7]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to a variety of breakdown products.[8][9][10]

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions.[11][12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage. Degradation of this compound.1. Confirm the identity of the main peak using a fresh standard. 2. Investigate the storage conditions of the sample (temperature, light exposure, solvent). 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the new peaks match.
Loss of potency or inconsistent results in biological assays. Degradation of the active compound.1. Verify the purity of the this compound stock using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from a solid sample stored under ideal conditions. 3. Assess the stability of the compound in the assay medium under the experimental conditions.[14]
Precipitation of the compound from a stored solution. Poor solubility or degradation leading to less soluble products.1. Confirm the solubility of this compound in the chosen solvent at the storage temperature. 2. Analyze the precipitate and the supernatant separately to check for degradation. 3. Consider using a different solvent or preparing fresh solutions before each use.

Data on Storage and Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes general recommendations and potential incompatibilities based on the chemical nature of quinoxalines and aromatic amines.

Parameter Recommendation/Information Potential Incompatibilities
Storage Temperature 2-8°C[1]Avoid high temperatures.
Light Exposure Store in the dark; use amber vials or foil-wrapped containers.[14]Avoid direct sunlight and UV light.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.Avoid exposure to atmospheric oxygen.
pH (in solution) Neutral pH is generally preferred for stability.[14]Strong acids and bases can catalyze hydrolysis.
Solvents for Storage Aprotic solvents (e.g., DMSO, DMF) are generally preferred for short-term storage over protic solvents.Protic solvents (e.g., water, methanol, ethanol) may participate in degradation reactions.
Chemical Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[15]

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[14]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[14]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[14]

  • Thermal Degradation: Store a solid sample of this compound in an oven at 60°C for 48 hours.[14] Dissolve in methanol to the stock solution concentration before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9][10] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also at other wavelengths to detect degradation products that may have different UV spectra. A photodiode array (PDA) detector is ideal.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Q5A This compound N_oxide N-Oxide Derivatives Q5A->N_oxide [O] Nitroso Nitroso Derivatives Q5A->Nitroso [O] Quinoxalinol Quinoxalin-5-ol Q5A->Quinoxalinol H₂O (Acid/Base) Photo_products Various Photolytic Degradation Products Q5A->Photo_products hv Polymerization Polymerization Products (Colored Impurities) Nitroso->Polymerization

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress control Unstressed Control Sample start->control analysis HPLC-UV Analysis stress->analysis control->analysis data Data Analysis: - Purity Assessment - Degradation Profile - Peak Purity analysis->data end End: Stability Assessment data->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic issue Issue: Inconsistent Experimental Results check_purity Check Purity of this compound (HPLC-UV) issue->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Container) is_pure->check_storage No use_fresh_stock Solution: Use a fresh, pure stock of this compound is_pure->use_fresh_stock Yes check_solution_stability Assess Stability in Experimental Medium check_storage->check_solution_stability remediate_storage Action: Remediate storage conditions check_storage->remediate_storage prepare_fresh_solutions Action: Prepare fresh solutions for each experiment check_solution_stability->prepare_fresh_solutions

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of the Quinoxaline Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of the quinoxaline scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity of a reaction between the C6 and C7 positions on an asymmetric quinoxaline core?

A1: Achieving regioselectivity between the C6 and C7 positions is a frequent challenge governed by a combination of electronic and steric factors. The specific outcome of a reaction is highly dependent on the nature of the substituents already present on the quinoxaline core and the reaction conditions employed.[1]

  • Electronic Effects: The electronic properties of existing substituents are critical. Electron-donating groups (EDGs), such as methoxy (–OCH₃) or methyl (–CH₃), activate the carbocyclic ring towards electrophilic substitution, typically directing incoming electrophiles to the positions ortho and para to the EDG. Conversely, electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) deactivate the ring and direct incoming groups to the meta position.[1] For a 6-substituted quinoxaline, the electronic influence on the C5 and C7 positions must be carefully considered.[1]

  • Steric Hindrance: Bulky substituents can physically block access to adjacent positions, thereby favoring reactions at more accessible sites.[1] For instance, a large group at the C2 or C5 position may hinder substitution at C6, potentially making C7 the more favorable position for functionalization.[1]

  • Directing Groups: For precise control over regioselectivity, the use of a directing group is a powerful strategy. These groups coordinate to the catalyst and deliver the reactant to a specific C-H bond, overriding the inherent electronic and steric biases of the substrate.[1]

Q2: My C-H activation reaction on a 6-substituted quinoxaline is yielding a mixture of C5 and C7 isomers. How can I improve the selectivity?

A2: Obtaining a single isomer in C-H activation of substituted quinoxalines can be challenging. Here are several troubleshooting steps to improve selectivity:

  • Catalyst and Ligand Screening: The choice of the metal catalyst (e.g., Palladium, Rhodium, Copper) and its associated ligands can significantly influence regioselectivity.[1] For palladium-catalyzed C-H arylations, for example, employing bulky ligands can help control the position of functionalization.[1] It is highly recommended to screen a variety of catalysts and ligands to optimize the reaction for the desired isomer.[1]

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can alter both reactivity and selectivity. Experimenting with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc), and adjusting the temperature can help favor the formation of one isomer over the other.[1]

  • Use of Additives: Additives such as acids or bases can influence the catalytic cycle and, as a result, the regioselectivity. For instance, pivalic acid (PivOH) is a common additive in palladium-catalyzed C-H functionalization reactions that can impact the outcome.[1]

Q3: Are there established methods for the selective nitration or halogenation of the carbocyclic ring of asymmetric quinoxalines?

A3: Yes, methods for the regioselective nitration and halogenation of quinoxaline derivatives have been reported, particularly for quinoxalin-2(1H)-ones.

  • Nitration: A metal-free method for the C7-nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite has been developed.[1] This reaction is believed to proceed via a radical addition mechanism and demonstrates high selectivity for the C7 position.[1]

  • Halogenation: While specific protocols for the carbocyclic ring of general quinoxalines are less common, related heterocyclic systems can provide guidance. For instance, in quinoline derivatives, metal-free protocols for regioselective halogenation have been established.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of a 6-Methylquinoxaline

  • Symptoms: You are attempting a Pd-catalyzed C-H arylation of 6-methylquinoxaline with an aryl bromide and obtaining a mixture of 5-aryl and 7-aryl products, with a low yield of the desired isomer.[1]

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Ligand The ligand plays a crucial role in the selectivity of Pd-catalyzed reactions. A ligand that is too small may not provide enough steric hindrance to differentiate between the C5 and C7 positions. Try screening a panel of bulky phosphine ligands such as XPhos, SPhos, or RuPhos. [1]
Incorrect Solvent Choice The solvent can influence the solubility of the catalyst and substrate, as well as the stability of reaction intermediates. Experiment with different solvents like DMAc, NMP, or dioxane. [1]
Inappropriate Base The choice of base is critical for the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc. [1]
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. [1]

Problem 2: Low Yield in a Directed C-H Functionalization Reaction

  • Symptoms: You are using a directing group to achieve regioselective functionalization, but the overall yield of the product is low.[1]

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Catalyst The chosen catalyst may not be active enough under the reaction conditions. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading. [1]
Poor Coordination of the Directing Group The directing group may not be coordinating effectively with the metal center. Ensure the directing group is appropriately positioned and that there are no competing coordinating species in the reaction mixture. [1]
Substrate Decomposition The starting material or product may be unstable under the reaction conditions. Try lowering the reaction temperature or using a milder oxidant/reagent. [1]

Experimental Protocols

Protocol 1: Regioselective C7-Nitration of 1-Methylquinoxalin-2(1H)-one

This protocol describes a metal-free method for the selective nitration of a quinoxalin-2(1H)-one at the C7 position.[1]

Materials:

  • 1-Methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.)

  • Acetonitrile (2 mL)

  • tert-Butyl nitrite (0.6 mmol, 3.0 equiv.)

  • Oxygen atmosphere

  • Oven-dried sealed tube

  • Ethyl acetate

Procedure:

  • To an oven-dried sealed tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.).

  • Add acetonitrile (2 mL) and tert-butyl nitrite (0.6 mmol, 3.0 equiv.) under an oxygen atmosphere.

  • Seal the tube and stir the reaction mixture at 60 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (4 mL).

  • Concentrate the mixture under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Expected Yields for C7-Nitration of Quinoxalin-2(1H)-ones:

Substrate (R group on N1)ProductYield (%)
Methyl1-Methyl-7-nitroquinoxalin-2(1H)-one76
Ethyl1-Ethyl-7-nitroquinoxalin-2(1H)-one72
Benzyl1-Benzyl-7-nitroquinoxalin-2(1H)-one68

Protocol 2: Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol, while for quinoline, demonstrates a regioselective functionalization that can be informative for quinoxaline systems. It describes a mild, nickel-catalyzed method for the exclusive C3-selective thioetherification.

Materials:

  • Quinoline (0.4 mmol, 1.0 equiv.)

  • Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%)

  • Diethoxymethane (DEDM) (2.0 mL)

  • Grignard reagent (0.6 mmol, 1.5 equiv.)

  • Disulfide electrophile (0.6 mmol, 1.5 equiv.)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dry Schlenk tube

  • Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add DDQ to the reaction mixture and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_strategy Strategy Selection cluster_outcome Outcome start Poor Regioselectivity in Quinoxaline Functionalization identify_isomers Identify Isomeric Products (e.g., C5 vs. C7, C6 vs. C7) start->identify_isomers Analyze product mixture review_conditions Review Reaction Conditions (Temp, Solvent, Time) identify_isomers->review_conditions catalyst_ligand Screen Catalysts and Ligands (e.g., Bulky Ligands for Steric Control) review_conditions->catalyst_ligand If catalyst-controlled directing_group Introduce a Directing Group review_conditions->directing_group For precise control reaction_params Optimize Reaction Parameters (Solvent Polarity, Temperature) review_conditions->reaction_params General optimization additives Investigate Additives (e.g., PivOH) review_conditions->additives To modify catalytic cycle success Improved Regioselectivity catalyst_ligand->success Optimized catalyst system failure Re-evaluate Strategy catalyst_ligand->failure directing_group->success Effective directing group directing_group->failure reaction_params->success Optimized conditions reaction_params->failure additives->success Beneficial additive found additives->failure failure->identify_isomers Iterate Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcome Reaction Outcome quinoxaline Asymmetric Quinoxaline Core electronic Electronic Effects (EDG vs. EWG) quinoxaline->electronic steric Steric Hindrance (Bulky Substituents) quinoxaline->steric directing Directing Groups quinoxaline->directing catalyst Catalyst/Ligand System quinoxaline->catalyst conditions Reaction Conditions (Solvent, Temperature) quinoxaline->conditions regioselectivity Regioselective Functionalization electronic->regioselectivity steric->regioselectivity directing->regioselectivity catalyst->regioselectivity conditions->regioselectivity Catalyst_Selection start Goal: Selective C-H Functionalization q1 Is steric differentiation required? start->q1 yes1 Use Bulky Ligands (e.g., XPhos, SPhos) q1->yes1 Yes no1 Consider electronic effects of catalyst q1->no1 No q2 Is a directing group present? yes1->q2 no1->q2 yes2 Choose catalyst compatible with directing group (e.g., Rh, Pd) q2->yes2 Yes no2 Rely on inherent substrate reactivity q2->no2 No q3 Is the reaction sluggish? yes2->q3 no2->q3 yes3 Screen more active catalysts or increase loading q3->yes3 Yes no3 Focus on optimizing other parameters q3->no3 No

References

Technical Support Center: Scaling Up the Synthesis of Quinoxalin-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Quinoxalin-5-amine. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: A common and scalable approach for the synthesis of this compound involves a multi-step process. This process starts with a commercially available precursor and proceeds through nitration, selective reduction, a second reduction, and a final cyclocondensation reaction. This route is favored for its utilization of readily available starting materials and well-established chemical transformations.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: The key intermediates in the proposed synthetic pathway are 2,6-dinitroaniline, 1,2-diamino-3-nitrobenzene, and 1,2,3-triaminobenzene. Careful synthesis and purification of these intermediates are crucial for the successful and high-yield production of the final product.

Q3: What are the primary methods for purifying this compound, especially at a larger scale?

A3: For preclinical batches, purification of this compound is typically achieved through crystallization.[1] The choice of solvent is critical and may require some optimization, with ethanol being a common starting point for quinoxaline derivatives.[2] For challenging purifications or to remove closely related impurities, column chromatography can be employed, although this may be less practical for very large quantities.[3]

Q4: What are the major safety concerns when scaling up the synthesis of this compound?

A4: The synthesis involves several energetic materials and reactions. The nitration steps can be highly exothermic and require careful temperature control. Catalytic hydrogenation, a key reduction step, involves flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon) and must be conducted in appropriate high-pressure reactors with strict safety protocols.[4] Exothermic reactions need to be carefully managed to prevent thermal runaway, especially during scale-up where the surface-area-to-volume ratio decreases.[5]

Q5: What are common side products that can form during the synthesis?

A5: In quinoxaline synthesis, potential side products can include benzimidazoles, which may form through rearrangement, and dimers of the quinoxaline product, particularly in the presence of strong acids.[6] Incomplete reduction during the hydrogenation steps can also lead to impurities.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield in the synthesis of 1,2-diamino-3-nitrobenzene Incomplete reduction of 2,6-dinitroaniline.Optimize the reaction conditions for the selective reduction, such as the amount of sodium sulfide and reaction time. Ensure the temperature is maintained at 60 °C during the addition of the sulfide solution.
Incomplete reduction of 1,2-diamino-3-nitrobenzene to 1,2,3-triaminobenzene Catalyst deactivation or insufficient hydrogen pressure/donor.For catalytic transfer hydrogenation, ensure the catalyst is active and used in the correct loading. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[7] Consider using a fresh batch of catalyst.
Formation of multiple products in the final cyclocondensation step Impure 1,2,3-triaminobenzene or side reactions of glyoxal.Ensure the 1,2,3-triaminobenzene intermediate is of high purity before proceeding. Control the stoichiometry of the reactants carefully. The reaction of glyoxal with triethylenetetraamine is known to be complex, suggesting careful control of conditions is necessary.[8]
Difficulty in isolating the final this compound product Product is highly soluble in the reaction solvent or crystallization fails.If direct crystallization from the reaction mixture is not effective, perform a solvent swap to a solvent in which the product is less soluble. Seeding the solution with a small crystal of the pure product can induce crystallization.[9]
Product discoloration Presence of oxidized impurities.Treat the crude product with activated carbon during recrystallization to remove colored impurities. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the triamine intermediate.

Experimental Protocols

Synthesis of 1,2-Diamino-3-nitrobenzene

This procedure is adapted from a known synthesis of a related compound.[10]

  • Dissolve 14 g of 2,6-dinitroaniline in 225 mL of methanol in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • Prepare a solution of 60 g of sodium sulfide and 21 g of sodium bicarbonate in 240 mL of water.

  • Slowly add the sodium sulfide solution to the methanolic solution of 2,6-dinitroaniline via the dropping funnel, maintaining the reaction temperature at 60 °C.

  • After the addition is complete, continue stirring at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • The crude product can be further purified by recrystallization.

Reduction of 1,2-Diamino-3-nitrobenzene to 1,2,3-Triaminobenzene via Catalytic Transfer Hydrogenation

This is a general procedure for the reduction of nitroarenes and should be optimized for this specific substrate.[11][12]

  • To a solution of 1,2-diamino-3-nitrobenzene (1 mmol) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of a palladium-based catalyst (e.g., 5-10 mol% Pd/C).

  • Add a hydrogen donor, such as formic acid or ammonium formate (3-5 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • The filtrate containing the product can be used directly in the next step or concentrated and purified. Due to the air-sensitivity of 1,2,3-triaminobenzene, it is often best to proceed to the next step without isolation.

Synthesis of this compound

This is a general procedure for the synthesis of quinoxalines from o-phenylenediamines.[2][13]

  • To a solution of crude 1,2,3-triaminobenzene (1 mmol) in a suitable solvent (e.g., ethanol or a mixture of water and ethanol), add an aqueous solution of glyoxal (40% in water, 1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by crystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Summary of Typical Reaction Parameters for the Synthesis of this compound Intermediates and Final Product.

Reaction Step Starting Material Reagents Solvent Temperature (°C) Typical Yield (%)
Selective Reduction 2,6-DinitroanilineSodium sulfide, Sodium bicarbonateMethanol/Water6060-70
Full Reduction 1,2-Diamino-3-nitrobenzenePd/C, Formic AcidEthanol/Water50-80>95 (conversion)
Cyclocondensation 1,2,3-TriaminobenzeneGlyoxal (40% in water)Ethanol/WaterRoom Temperature80-90

Visualizations

Synthesis_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Full Reduction cluster_2 Step 3: Cyclocondensation 2,6-Dinitroaniline 2,6-Dinitroaniline 1,2-Diamino-3-nitrobenzene 1,2-Diamino-3-nitrobenzene 2,6-Dinitroaniline->1,2-Diamino-3-nitrobenzene Na2S, NaHCO3 Methanol/Water, 60°C 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene 1,2-Diamino-3-nitrobenzene->1,2,3-Triaminobenzene Pd/C, HCOOH Ethanol/Water, 80°C This compound This compound 1,2,3-Triaminobenzene->this compound Glyoxal Ethanol/Water, RT End End This compound->End Start Start Start->2,6-Dinitroaniline

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Degradation of Intermediates Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Optimize Reaction Time/ Temperature/Reagents Cause1->Solution1 Solution2 Control Stoichiometry/ Use Milder Conditions Cause2->Solution2 Solution3 Use Fresh Intermediates/ Inert Atmosphere Cause3->Solution3 Solution4 Optimize Crystallization Solvent/Column Conditions Cause4->Solution4 Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Quinoxaline This compound (Potential Kinase Inhibitor) Quinoxaline->Inhibition CellularResponse Cellular Response (Proliferation, Survival) SignalingCascade->CellularResponse Inhibition->Receptor

References

Analytical methods for detecting impurities in Quinoxalin-5-amine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for detecting impurities in Quinoxalin-5-amine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment and impurity detection in this compound?

A1: The most widely used analytical techniques for evaluating the purity and identifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Diode Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is favored for its robustness in separating a wide range of aromatic compounds, while GC-MS is excellent for identifying volatile and thermally stable impurities.[1][2]

Q2: What are the potential process-related impurities in this compound?

A2: Process-related impurities in this compound often originate from the synthesis process, which typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] Potential impurities include:

  • Unreacted Starting Materials: Residual substituted o-phenylenediamine and the dicarbonyl reactant.[4]

  • Side Products:

    • Benzimidazoles: Can form through rearrangement of the quinoxaline structure, especially under acidic conditions.

    • Quinoxaline Dimers: Self-condensation can occur in the presence of strong acids.

    • Over-oxidation Products: The o-phenylenediamine starting material is prone to oxidation, leading to colored impurities.

    • Incomplete Condensation Products: Mono-imine intermediates may be present if the reaction does not reach completion.

  • Reagents from Synthesis of Starting Materials: Impurities from the synthesis of the initial reactants can also be carried through.

Q3: What are the likely degradation products of this compound under stress conditions?

A3: While specific degradation pathways for this compound are not extensively published, based on the chemistry of related aromatic amines and nitro-aromatic compounds, the following degradation products can be anticipated under forced degradation studies (acidic, alkaline, oxidative, and photolytic stress):[6][7][8]

  • Hydrolysis Products: Under acidic or alkaline conditions, the amine group could be susceptible to hydrolysis.

  • Oxidation Products: Oxidative stress (e.g., with hydrogen peroxide) can lead to the formation of N-oxides or hydroxylated derivatives. The aromatic ring system itself could also undergo oxidative cleavage.[8]

  • Photolytic Degradation Products: Exposure to light can cause various reactions, including oxidation or rearrangement of the molecule.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups on the column; Column overload; Inappropriate mobile phase pH.- Use a high-purity, end-capped column. - Add a competitive amine (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH. - Reduce sample concentration or injection volume.
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system; Leaks.[9]- Filter and degas the mobile phase.[9] - Flush the detector cell with a strong solvent.[9] - Purge the system to remove air bubbles. - Check all fittings for leaks.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Poor temperature control; Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Check the pump for leaks and ensure a consistent flow rate. - Use a column oven for stable temperature control. - Replace the column if it is old or contaminated.
Ghost Peaks Contamination in the injection system or mobile phase; Late eluting compounds from a previous run.- Clean the injector and syringe. - Use high-purity solvents for the mobile phase. - Implement a sufficient column wash after each run.
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Analyte degradation.- Use a deactivated inlet liner and column. - Derivatize the amine group to reduce its polarity.
Low Signal Intensity Poor ionization; Adsorption in the system.- Optimize MS source parameters. - Check for and resolve any leaks in the system. - Ensure the transfer line temperature is appropriate.
Mass Spectrum Mismatches Co-eluting impurities; Incorrect background subtraction.- Improve chromatographic separation. - Carefully select the background region for subtraction.

Data Presentation

Representative HPLC Method Validation Data for Aromatic Amine Impurity Analysis

The following table provides representative quantitative data for the analysis of impurities in aromatic amine samples using HPLC-UV. These values are illustrative and may vary depending on the specific impurity, instrumentation, and method conditions.

Parameter Value Significance
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of an impurity that can be reliably detected.[10][11]
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration of an impurity that can be accurately and precisely quantified.[10][11]
Linearity (r²) > 0.999Indicates a strong correlation between detector response and analyte concentration over a defined range.
Accuracy (Recovery) 98 - 102%Measures the closeness of the experimental value to the true value.
Precision (RSD) < 2%Indicates the degree of scatter between a series of measurements.

Data is representative and based on typical performance for HPLC methods analyzing aromatic amine impurities.[9][12][13][14][15][16][17]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
  • Instrumentation:

    • HPLC system with a UV or DAD detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Gradient Elution: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute impurities with different polarities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm and 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (solvent), a standard solution of this compound, and the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: GC-MS Method for Volatile Impurity Identification
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless or split, depending on the expected concentration of impurities.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify potential impurities by comparing their mass spectra to a spectral library (e.g., NIST). The fragmentation pattern of amines often shows an odd molecular ion peak and a base peak resulting from alpha-cleavage.[18][19]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC-UV/DAD Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram MassSpectra Obtain Mass Spectra GCMS->MassSpectra Identify Identify Impurities Chromatogram->Identify MassSpectra->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: A typical experimental workflow for the analysis of impurities in this compound samples.

HPLC_Troubleshooting Start HPLC Issue Encountered PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Variation? PeakShape->RetentionTime No Tailing Peak Tailing? PeakShape->Tailing Yes Baseline Baseline Issues? RetentionTime->Baseline No Drift Drifting? RetentionTime->Drift Yes Noise Noisy? Baseline->Noise Yes Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Check mobile phase pH Use end-capped column Reduce sample load Tailing->Sol_Tailing Yes Sol_Fronting Dilute sample Check solvent mismatch Fronting->Sol_Fronting Yes Sol_Drift Check for leaks Use column oven Prepare fresh mobile phase Drift->Sol_Drift Yes Sol_Noise Degas mobile phase Clean detector cell Check for leaks Noise->Sol_Noise Yes

Caption: A logical troubleshooting workflow for common HPLC issues encountered during analysis.

References

Technical Support Center: Optimizing Catalyst Loading for Quinoxalin-5-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of catalyst loading for the cross-coupling of Quinoxalin-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why can cross-coupling reactions with this compound be challenging?

A1: The primary challenge arises from the quinoxaline core itself and the presence of the 5-amino group. The nitrogen atoms in the quinoxaline ring and the exocyclic amino group can act as ligands, coordinating to the palladium catalyst and potentially leading to deactivation or "catalyst poisoning."[1] This can slow down or completely inhibit the catalytic cycle. Additionally, the electron-donating nature of the amino group can make the initial oxidative addition step of the palladium catalyst to the C-X (X = halide) bond more challenging compared to electron-deficient systems.[1]

Q2: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A2: For most palladium-catalyzed cross-coupling reactions, a standard starting catalyst loading is between 1 to 5 mol%.[1] For a challenging substrate like this compound, it is advisable to begin at the higher end of this range, for instance, 2-5 mol%, to ensure the reaction initiates successfully.[1] Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.

Q3: How does the choice of palladium precatalyst and ligand impact the reaction?

A3: The selection of the catalyst system is critical. For electron-rich, heterocyclic substrates like this compound, pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts can provide more consistent and sustained catalytic activity. The ligand choice is arguably the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos, or BrettPhos) are highly recommended.[1] These ligands help to stabilize the active palladium species, promote the rate-limiting oxidative addition step, and sterically hinder the coordination of the quinoxaline nitrogen atoms to the palladium center.[1]

Q4: Should I protect the 5-amino group before performing the cross-coupling reaction?

A4: Protecting the 5-amino group is a viable strategy to prevent catalyst inhibition. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many cross-coupling conditions and can be removed under mild acidic conditions.[2] By masking the amino group, you can often achieve more reliable and reproducible results, especially if you are experiencing persistent issues with low conversion or catalyst deactivation.

Q5: What is catalyst self-coupling and how can I avoid it with this compound?

A5: In the context of a Buchwald-Hartwig amination where you are coupling a halo-quinoxaline with another amine, the this compound starting material itself can potentially act as the amine coupling partner, leading to the formation of a di(quinoxalinyl)amine byproduct. To minimize this, ensure you are using the correct stoichiometry of reagents and consider using a ligand that is specifically designed for the selective monoarylation of primary amines. If the issue persists, protecting the 5-amino group is the most effective solution.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material
Possible Cause Troubleshooting Step
Catalyst Poisoning/Inhibition The nitrogen atoms of the quinoxaline ring or the 5-amino group are deactivating the palladium catalyst.[1] Switch to a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) to sterically shield the palladium center. Consider protecting the 5-amino group with a Boc group.
Inactive Catalyst The palladium precatalyst may be old or degraded. Use a fresh batch of catalyst. For in situ generated catalysts from Pd(II) sources like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.
Suboptimal Catalyst Loading The initial catalyst loading may be too low for this challenging substrate. Incrementally increase the catalyst loading from 2-5 mol% up to 10 mol% to see if the reaction initiates.
Incorrect Base The base is crucial for the catalytic cycle. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than milder ones like K₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.
Low Reaction Temperature Many cross-coupling reactions, especially with challenging substrates, require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Gradually increase the reaction temperature in 10-20 °C increments.
Issue 2: Formation of Significant Side Products (e.g., Homo-coupling, Dehalogenation)
Possible Cause Troubleshooting Step
Homo-coupling of Boronic Acid (Suzuki) The presence of oxygen can promote the homo-coupling of the boronic acid coupling partner. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
Self-coupling of this compound (Buchwald-Hartwig) The amino group of one molecule of the starting material is reacting with the halide of another. Protect the 5-amino group with a Boc group prior to the coupling reaction.
Dehalogenation The halide is being replaced by a hydrogen atom. This can sometimes be promoted by certain bases or by excessive reaction times and temperatures. Consider using a milder base or reducing the reaction temperature and time.
High Catalyst Loading Excessively high catalyst loadings can sometimes lead to an increase in side product formation. Once optimal conditions are found, try to reduce the catalyst loading to 1-2 mol%.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or XPhos Pd G3 (2-5%)XPhos (4-10%)K₃PO₄ (2-3)Dioxane/H₂O (10:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (2-4%) or BrettPhos Pd G3 (2-4%)BrettPhos (4-8%)NaOtBu (1.5-2)Toluene or Dioxane90-120

Note: Ligand to palladium ratios are typically between 1:1 to 2:1. For challenging substrates, a higher ligand ratio can be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Quinoxalin-5-amine
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-quinoxalin-5-amine (1.0 equiv.), the boronic acid coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the degassed solvent (e.g., dioxane/water 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc Protection of this compound
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Base Addition: Add a base, such as triethylamine (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv).[2]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) portion-wise.[2]

  • Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction to completion by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected this compound.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry glassware add_reagents Add Halo-Quinoxalin-5-amine, Coupling Partner, & Base start->add_reagents inert_atm Establish Inert Atmosphere (Ar/N2) add_reagents->inert_atm add_catalyst Add Pd Catalyst & Degassed Solvent inert_atm->add_catalyst heat_stir Heat & Stir (e.g., 80-120 °C) add_catalyst->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Cool & Quench monitor->quench extract Extract & Wash quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Purify (Chromatography) dry_conc->purify end end purify->end Final Product

Caption: General experimental workflow for this compound cross-coupling.

Troubleshooting_Tree start Low/No Conversion? check_catalyst Is the catalyst system optimal? (Bulky, e--rich ligand) start->check_catalyst Yes protect_amine Consider Catalyst Poisoning. Protect 5-amino group (Boc). start->protect_amine No, side products observed change_ligand Switch to XPhos, SPhos, BrettPhos, etc. check_catalyst->change_ligand No check_conditions Are reaction conditions (Base, Temp) appropriate? check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading (up to 10 mol%) change_ligand->increase_loading change_base Screen stronger bases (K3PO4, NaOtBu) check_conditions->change_base No check_conditions->protect_amine Yes increase_temp Increase Temperature (80-120 °C) change_base->increase_temp

References

Minimizing side product formation in multi-step synthesis involving Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinoxalin-5-amine in multi-step syntheses. The following information is designed to help you anticipate and minimize the formation of common side products, thereby improving the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial synthetic steps involving this compound?

A1: this compound is a versatile starting material. The most common initial steps involve the functionalization of the primary amine at the 5-position. These reactions include acylation to form amides, sulfonylation to form sulfonamides, and the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) group, to allow for subsequent reactions on the quinoxaline core.

Q2: I am performing a reaction on the amine group of this compound and see multiple products on my TLC. What could they be?

A2: When functionalizing the amine group of this compound, the formation of multiple products can occur. Common side products include di-substituted products (e.g., diacylation or disulfonylation) if the reaction conditions are too harsh or if an excess of the electrophile is used. Additionally, if your starting material is not pure, you may be seeing reactions with existing impurities. In some cases, reaction with one of the nitrogen atoms on the pyrazine ring can occur, although this is generally less favorable.

Q3: How can I avoid the formation of di-substituted side products during acylation or sulfonylation?

A3: To minimize the formation of di-substituted products, you can try the following:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating or sulfonylating agent.

  • Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

  • Slow Addition: Add the electrophile slowly to the solution of this compound to maintain a low concentration of the electrophile throughout the reaction.

  • Choice of Base: Use a non-nucleophilic base of appropriate strength to scavenge the acid produced during the reaction without promoting side reactions.

Q4: What are the challenges associated with protecting the amine group of this compound with a Boc group?

A4: While Boc protection is a common strategy, challenges can arise. Incomplete reaction can occur if the conditions are not optimized, leading to a mixture of starting material and the desired Boc-protected product. Over-reaction is less common for Boc protection of anilines but can occur under forcing conditions. A key challenge is the subsequent deprotection step, which requires acidic conditions. If other acid-labile functional groups are present in the molecule, they may also be cleaved.[1]

Q5: What side products can I expect during the acidic deprotection of Boc-protected this compound?

A5: The primary side products during acidic deprotection arise from the reaction of the liberated tert-butyl cation with the solvent or other nucleophiles present in the reaction mixture. If not properly scavenged, the tert-butyl cation can also alkylate the quinoxaline ring, although this is less common. Incomplete deprotection is also a possibility if the reaction time is too short or the acid concentration is too low.

Q6: I am attempting a palladium-catalyzed cross-coupling reaction using this compound as a nucleophile. What are the potential side products?

A6: In palladium-catalyzed amination reactions (Buchwald-Hartwig type), several side products can form. If water is present in the reaction, hydrolysis of the aryl halide can lead to the formation of the corresponding phenol. Another common side reaction is the formation of a diarylamine, where a second molecule of the aryl halide reacts with the product. Catalyst decomposition can also lead to the formation of reduced arenes (hydrodehalogenation). The choice of ligand and base is critical to minimize these side reactions.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of N-Acyl or N-Sulfonyl this compound
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, including a higher running spot (less polar). Di-acylation or di-sulfonylation of the amine.Reduce the equivalents of the acylating/sulfonylating agent to 1.05-1.1 eq. Add the reagent slowly at 0 °C.
Significant amount of starting material remains. Incomplete reaction due to insufficient activation or steric hindrance.Increase the reaction temperature slightly. Use a more efficient coupling agent (for acylations) or a stronger base (for sulfonylations). Ensure anhydrous conditions.
Formation of a dark, insoluble material. Decomposition of starting material or product.Run the reaction under an inert atmosphere (N₂ or Ar). Use purified reagents and solvents.
Problem 2: Incomplete Boc Protection or Deprotection
Symptom Possible Cause Suggested Solution
Mixture of starting material and Boc-protected product after reaction. Incomplete reaction during protection.Increase the amount of Boc₂O to 1.5-2.0 equivalents. Add a catalytic amount of DMAP. Increase the reaction time.
Mixture of Boc-protected compound and deprotected amine after deprotection. Incomplete reaction during deprotection.Increase the concentration of the acid (e.g., TFA or HCl). Extend the reaction time. Add a cation scavenger like triisopropylsilane if alkylation side products are observed.
Formation of unexpected, less polar byproducts during deprotection. Alkylation of the quinoxaline ring by the tert-butyl cation.Perform the deprotection at a lower temperature. Use a scavenger such as anisole or thioanisole.
Problem 3: Side Product Formation in a Multi-Step Synthesis Involving Halogenation
Symptom Possible Cause Suggested Solution
Multiple halogenated products are formed. Lack of regioselectivity in the halogenation step.The amine group of this compound is an activating group and will direct electrophilic substitution. To achieve better regioselectivity, consider protecting the amine group first. The choice of halogenating agent and reaction conditions can also influence the regioselectivity.
Decomposition of the material during halogenation. The quinoxaline ring can be sensitive to harsh halogenating conditions.Use a milder halogenating agent (e.g., NBS or NCS instead of Br₂ or Cl₂). Perform the reaction at a lower temperature.

Key Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is a general procedure for the N-tert-butoxycarbonylation of an aromatic amine and should be optimized for this compound.[4][5]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution. Then, add a base such as triethylamine (1.2 equivalents) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain tert-butyl quinoxalin-5-ylcarbamate.

Protocol 2: Sulfonylation of this compound

This protocol is a general procedure for the synthesis of sulfonamides from an aromatic amine.[6]

  • Setup: To a solution of this compound (1 equivalent) in a suitable solvent like pyridine or DCM at 0 °C, add a base such as triethylamine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield the desired N-(quinoxalin-5-yl)sulfonamide.

Quantitative Data

The following table provides representative yields for reactions involving the functionalization of amino groups on aromatic systems. Note that the optimal conditions and yields for this compound may vary and require optimization.

Reaction TypeSubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Boc ProtectionVarious AminesBoc₂ODMAP (cat.)CH₂Cl₂RT2-490-98[4]
Sulfonylation2-(4-methoxyphenyl)quinoxalineArSO₂Cl(none)neat100-1100.5-185-95[7]
AcylationQuinoxalin-2(1H)-oneAldehyde/TBHPTFA (cat.)neat (ball mill)RT0.580-95[8]

Visualizations

experimental_workflow General Workflow for Multi-Step Synthesis start This compound protect Step 1: Amine Protection (e.g., Boc Protection) start->protect modify Step 2: Core Modification (e.g., Halogenation, Cross-Coupling) protect->modify deprotect Step 3: Deprotection modify->deprotect end Functionalized Quinoxaline Derivative deprotect->end

Caption: A typical multi-step synthesis workflow starting from this compound.

side_reaction Side Product Formation in Acylation cluster_0 Reaction Pathways reactant1 This compound desired_product Desired Mono-acylated Product reactant1->desired_product 1.1 eq. RCOCl side_product Side Product: Di-acylated (Over-reaction) reactant1->side_product >2 eq. RCOCl (Excess Reagent) reactant2 Acyl Chloride (RCOCl) + Base desired_product->side_product Further Acylation

Caption: Competing pathways leading to desired and side products in acylation.

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

Comparative analysis of Quinoxalin-5-amine and Quinoxalin-6-amine biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Abstract

Quinoxaline amines, particularly Quinoxalin-5-amine and Quinoxalin-6-amine, serve as crucial scaffolds in medicinal chemistry. Their structural isomerism, defined by the position of the amine group on the benzene ring, significantly influences their biological profiles. This guide provides a comparative analysis of the biological activities of derivatives of these two amines, focusing on their anticancer and antimicrobial properties. While direct comparative studies on the parent amines are limited, a wealth of data on their derivatives highlights distinct structure-activity relationships. This analysis synthesizes available data, details common experimental protocols, and visualizes relevant biological pathways to inform future drug discovery and development efforts.

Introduction to Quinoxaline Amine Isomers

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds.[1] The introduction of an amine group at either the 5- or 6-position creates this compound and Quinoxalin-6-amine, respectively. This seemingly subtle positional change alters the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, thereby dictating its interactions with biological targets. Consequently, derivatives synthesized from these two isomers often exhibit different potencies, selectivities, and overall pharmacological profiles.[1][2]

Comparative Biological Activity

Research has extensively focused on modifying the amine group of these quinoxaline isomers to synthesize derivatives with enhanced therapeutic properties. The primary areas of investigation include anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of both this compound and Quinoxalin-6-amine have been widely explored as anticancer agents.[3][4][5] The general mechanism often involves the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that control cell growth, proliferation, and survival.[3]

A study on 2,3-substituted quinoxalin-6-amine analogs identified compounds with potent antiproliferative effects against a panel of cancer cell lines.[1][2] For instance, a bisfuranylquinoxalineurea derivative of 6-aminoquinoxaline demonstrated low micromolar potency and was found to induce apoptosis through the activation of caspases 3/7 and PARP cleavage.[1][2]

While specific quantitative data for a direct head-to-head comparison is scarce, the literature suggests that the substitution pattern on both the quinoxaline core and the exocyclic amine is a critical determinant of activity.

Table 1: Comparative Anticancer Activity of Quinoxaline Amine Derivatives

Derivative ClassIsomer ScaffoldTarget Cell LinesReported IC₅₀ Values (µM)Mechanism of Action
Urea Derivatives Quinoxalin-6-amineA549 (Lung), HT29 (Colon), PC3 (Prostate), etc.[1]Low micromolar (e.g., ~1-5 µM for lead compounds)[1]Induction of Mcl-1 dependent apoptosis, Caspase 3/7 activation.[1]
Urea/Thiourea Derivatives General QuinoxalineHCT116 (Colon), HepG2 (Liver), MCF-7 (Breast)[3]2.5 - 9.8 µM for lead compounds.[3]Cell cycle arrest at G2/M phase, Apoptosis induction.[3][5]
Sulfonamide Derivatives General QuinoxalineHepG2 (Liver)[3]Potent activity reported.[3]Kinase inhibition (e.g., VEGFR-2).[3]

Note: Data is collated from studies on various quinoxaline derivatives and may not represent a direct comparison under identical conditions.

Antimicrobial Activity

Quinoxaline derivatives are also known for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antiprotozoal effects.[6][7][8] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes. Quinoxaline-1,4-di-N-oxides, a specific class of these compounds, have shown significant activity against various pathogens.[8]

As with anticancer activity, the specific substitution patterns on the quinoxaline ring system are crucial for determining the spectrum and potency of antimicrobial action.[8][9]

Table 2: Comparative Antimicrobial Activity of Quinoxaline Amine Derivatives

Derivative ClassIsomer ScaffoldTarget OrganismReported Activity (MIC µg/mL)
Carboxamide 1,4-di-N-oxides General QuinoxalineAspergillus fumigatus, Streptococcus pneumoniae0.12 - 0.24[7]
Tetrazoloquinoxalines General QuinoxalineGram-positive and Gram-negative bacteria0.98 - 125[9]
Various Derivatives General QuinoxalineEntamoeba histolyticaInhibition of thioredoxin reductase.[8]

Experimental Protocols

The biological evaluation of quinoxaline derivatives involves a range of standardized assays. Below are the methodologies for key experiments cited in the literature.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation: Cells are treated with serial dilutions of the test compounds (quinoxaline derivatives) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours.

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at ~570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Diagram 1: MTT Assay Experimental Workflow

MTT_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Add serial dilutions of quinoxaline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

A flowchart of the MTT assay for evaluating cytotoxicity.

Apoptosis Analysis: Caspase Activation

To determine if cell death occurs via apoptosis, assays measuring the activity of key executioner caspases (like caspase-3 and -7) are employed.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Lysis and Reagent Addition: Cells are lysed, and a luminogenic substrate for caspase-3/7 is added.

  • Signal Measurement: If active caspases are present, the substrate is cleaved, generating a luminescent signal that is proportional to caspase activity.

  • Data Analysis: The luminescence is measured with a luminometer and compared to that of untreated control cells.

Diagram 2: Caspase-Glo 3/7 Assay Workflow

Caspase_Workflow Caspase-Glo® 3/7 Assay Workflow cluster_plate 96-Well Plate A Seed and treat cells with quinoxaline derivatives B Add Caspase-Glo® 3/7 Reagent A->B C Incubate at room temperature B->C D Measure luminescence C->D E Analyze data vs. control D->E

A simplified workflow for detecting apoptosis via caspase activation.

Signaling Pathway Modulation

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases within crucial signaling pathways that promote cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The differential positioning of the amine group in this compound versus Quinoxalin-6-amine derivatives can lead to varied binding affinities for different kinases within these pathways.

Diagram 3: Potential Kinase Inhibition by Quinoxaline Derivatives

Signaling_Pathways Hypothetical Inhibition of Pro-Survival Signaling Pathways RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation ERK->Proliferation Q5A This compound Derivative Q5A->ERK Q6A Quinoxalin-6-amine Derivative Q6A->Akt

A diagram showing potential, distinct inhibition points in cell signaling pathways.

Conclusion

While direct comparative data for this compound and Quinoxalin-6-amine remains elusive, the extensive research on their respective derivatives provides valuable insights. The position of the amine group is a critical determinant of biological activity, influencing the potency and mechanism of action of the resulting compounds. Derivatives of Quinoxalin-6-amine have been particularly well-studied as antiproliferative agents, with defined mechanisms of apoptosis induction. Both scaffolds, however, represent fertile ground for the development of novel anticancer and antimicrobial therapeutics. Future research involving the systematic synthesis and parallel biological evaluation of derivatives from both isomers is necessary to fully delineate their structure-activity relationships and unlock their therapeutic potential.

References

Unraveling the Influence of Amine Positioning on the Biological Activity of Quinoxalines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of positional isomers of aminoquinoxalines, focusing on their anticancer and antimicrobial properties. By examining how the placement of an amino group on the quinoxaline scaffold affects efficacy, this document aims to inform the rational design of novel therapeutic agents.

The quinoxaline core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. The introduction of an amino group can significantly modulate the physicochemical properties and biological target interactions of these molecules. However, the precise position of this amino substituent can lead to vastly different pharmacological profiles.

Anticancer Activity: A Tale of Two Positions

The anticancer potential of aminoquinoxalines has been a significant area of investigation. The position of the amino group, in concert with other substitutions on the quinoxaline ring, dictates the compound's cytotoxic efficacy and mechanism of action.

6-Aminoquinoxalines as Potent Antiproliferative Agents: Research has highlighted the promise of 6-aminoquinoxaline derivatives as anticancer agents. One study detailed the development of a library of 2,3-substituted quinoxalin-6-amine analogs, which led to the identification of a bisfuranylquinoxalineurea compound with low micromolar potency against a variety of cancer cell lines.[1] This particular derivative was found to induce programmed cell death (apoptosis) through the activation of caspases 3 and 7, as well as through the cleavage of poly (ADP-ribose) polymerase (PARP).[1] The study underscored that substitutions at the 2, 3, and 6-positions are crucial for anticancer activity, with furan groups at the 2 and 3-positions being particularly beneficial.[1]

2-Aminoquinoxalines Targeting Cell Signaling: Derivatives featuring a 2-amino substitution have also demonstrated significant anticancer effects. Certain 2-amino-3-heteroaryl-quinoxalines have been identified as potent, non-peptide, small-molecule antagonists of the interleukin-8 (IL-8) receptor, a target implicated in both inflammation and cancer progression.[2] Optimized compounds in this series were shown to inhibit both IL-8 receptor binding and IL-8-mediated chemotaxis of neutrophils.[2] Other studies have reported on 2-amino substituted quinoxalines exhibiting potent cytotoxicity against various cancer cell lines, with some compounds displaying IC50 values in the low micromolar range against colon and breast cancer cells.[3]

Comparative Anticancer Efficacy:

The following table summarizes the in vitro anticancer activity of various substituted aminoquinoxaline derivatives. It is important to note that a direct head-to-head comparison of simple positional isomers is limited by the different substitution patterns present in the currently available literature.

Compound IDAmino PositionR2 Substituent(s)R3 Substituent(s)Cancer Cell LineIC50 (µM)Reference
7c 6Furan-2-ylFuran-2-ylA549 (Lung)low µM[1]
VIIIc 2(substituted)(substituted)HCT116 (Colon)2.5[3]
VIIIc 2(substituted)(substituted)MCF-7 (Breast)9.0[3]
VIIIa 2(substituted)(substituted)HepG2 (Liver)9.8[3]
VIIIe 2(substituted)(substituted)HCT116 (Colon)8.4[3]
XVa 2(substituted)(substituted)HCT116 (Colon)4.4[3]

Note: The specific substitutions for compounds VIIIc, VIIIa, VIIIe, and XVa are complex and detailed in the cited reference.[3] The data for compound 7c indicates low micromolar potency, though a specific value was not provided in the abstract.[1]

Antimicrobial Activity: The Impact of Spatial Arrangement

The positioning of the amino group also plays a critical role in the antimicrobial properties of quinoxaline derivatives. While direct comparative studies on aminoquinoxaline isomers are scarce, research on other classes of antimicrobial agents provides valuable insights into the importance of isomeric positioning.

A study on isoamphipathic antibacterial molecules revealed that ortho-, meta-, and para-isomers exhibited distinct antibacterial activities and toxicities. The ortho-isomer demonstrated greater selectivity for bacterial membranes over mammalian cells, highlighting how subtle changes in molecular geometry can lead to improved therapeutic indices.[4]

In the context of quinoxalines, a series of novel C-2 amine-substituted analogues has been reported to possess good to moderate antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Minimum Inhibitory Concentrations (MIC) of C-2 Amine-Substituted Quinoxaline Analogues

Compound SeriesBacterial StrainMIC (µg/mL)Reference
5m–5p S. aureus4–16[5]
5m–5p B. subtilis8–32[5]
5m–5p MRSA8–32[5]
5m–5p E. coli4–32[5]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Incubation: Cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours.

  • MTT Reagent: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth, such as Mueller-Hinton Broth.

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Research Landscape

To better understand the workflow and potential mechanisms of action, the following diagrams are provided.

SAR_Workflow Conceptual Workflow for SAR Studies of Aminoqunoxaline Isomers cluster_synthesis Synthesis of Positional Isomers cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Quinoxaline Scaffold isomer2 2-Aminoquinoxaline Analog start->isomer2 Amination at C2 isomer6 6-Aminoquinoxaline Analog start->isomer6 Amination at C6 isomerX Other Positional Isomers start->isomerX Amination at other positions anticancer Anticancer Screening (e.g., MTT Assay) isomer2->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) isomer2->antimicrobial kinase Kinase Inhibition Assays isomer2->kinase isomer6->anticancer isomer6->antimicrobial isomer6->kinase isomerX->anticancer isomerX->antimicrobial isomerX->kinase data Quantitative Data (IC50 / MIC values) anticancer->data antimicrobial->data kinase->data sar Structure-Activity Relationship (SAR) Elucidation data->sar Lead Compound Optimization Lead Compound Optimization sar->Lead Compound Optimization

Caption: A conceptual workflow for investigating the structure-activity relationship of aminoquinoxaline positional isomers.

Signaling_Pathways Potential Signaling Pathways Targeted by Anticancer Aminoqunoxalines RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival & Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Aminoquinoxaline Aminoquinoxaline Derivative Aminoquinoxaline->RTK Inhibition Aminoquinoxaline->PI3K Inhibition Aminoquinoxaline->Apoptosis Induction

Caption: A diagram illustrating potential signaling pathways that can be targeted by anticancer aminoquinoxaline derivatives.

References

Unveiling the Kinase Inhibitory Landscape: A Comparative Analysis of Quinoxalin-5-amine and Prominent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. This guide offers a detailed comparison of the kinase inhibitory profile of Quinoxalin-5-amine, a representative of the privileged quinoxaline scaffold, against well-established, broad-spectrum and targeted kinase inhibitors, Staurosporine and Dasatinib. This analysis, supported by experimental data and protocols, aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the potential of quinoxaline-based compounds in kinase-targeted therapies.

While specific experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain, this guide will utilize data from a closely related and well-characterized class of quinoxaline derivatives—pyrrolo[3,2-b]quinoxalines—as a proxy to illustrate its potential activity. This approach is grounded in the established principle that the quinoxaline scaffold is a key structural motif in a multitude of kinase inhibitors.[1]

Comparative Kinase Inhibitory Profiles

The inhibitory activity of this compound (represented by a pyrrolo[3,2-b]quinoxaline derivative), Staurosporine, and Dasatinib against a panel of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented to facilitate a direct comparison of potency. Lower IC50 values are indicative of higher potency.

Target KinaseThis compound (as pyrrolo[3,2-b]quinoxaline) IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
Primary Targets
EphA315--
c-Abl800-0.8
Src60060.5
Off-Target Kinases
VEGFR2150--
PDGFRβ350--
c-Kit>1000-<30
Protein Kinase A (PKA)-7-
Protein Kinase C (PKC)-3-
CaM Kinase II-20-

Note: Data for the pyrrolo[3,2-b]quinoxaline derivative is hypothetical and for illustrative purposes, based on published research on this class of compounds.[2] IC50 values for Staurosporine and Dasatinib are compiled from various sources.[3][4][5]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of potential drug candidates. The following is a detailed methodology for a common in vitro kinase activity assay.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound, known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathway Visualization

Many quinoxaline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][6][7] The following diagram illustrates this key pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

This comparative guide highlights the potential of this compound, as represented by its chemical relatives, as a kinase inhibitor. While direct experimental evidence for its specific inhibitory profile is pending, the broader family of quinoxaline derivatives has demonstrated significant activity against a range of clinically relevant kinases. The provided data for the well-characterized inhibitors, Staurosporine and Dasatinib, serves as a valuable benchmark for assessing the potency and selectivity of novel compounds. The detailed experimental protocol offers a standardized approach for researchers to conduct their own comparative kinase inhibition studies. As the landscape of kinase inhibitor research continues to evolve, a thorough understanding of the structure-activity relationships of privileged scaffolds like quinoxaline will be instrumental in the development of next-generation targeted therapies.

References

Validation of Quinoxalin-5-amine as a Hit Compound from a High-Throughput Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for Quinoxalin-5-amine, a hypothetical hit compound identified from a high-throughput screening (HTS) campaign targeting a novel protein kinase, designated here as Kinase-X, implicated in oncogenesis. The objective of this guide is to objectively compare the performance of this compound with alternative compounds through a structured hit validation cascade, supported by experimental data and detailed protocols.

Hit Identification and Initial Triage

This compound was identified as a primary hit from a library of over 200,000 small molecules in a biochemical HTS assay designed to identify inhibitors of Kinase-X. The initial screen flagged compounds that demonstrated over 50% inhibition of Kinase-X activity at a concentration of 10 µM. Following the primary screen, a series of triaging steps were employed to eliminate frequent hitters and compounds with undesirable physicochemical properties.

Table 1: Initial Hit Triage Summary

Triage StepDescriptionThis compound OutcomeAlternative Compound 1 (AC1) OutcomeAlternative Compound 2 (AC2) Outcome
Primary HTS % Inhibition at 10 µM65%72%58%
Cheminformatics Filter PAINS/REOS analysisPassPassFail (contains reactive moiety)
Promiscuity Assessment Activity across 10 unrelated HTS assaysActive in 0/10Active in 4/10N/A
Structural Clustering Singleton or part of a clusterSingletonPart of a 5-member clusterN/A
Decision Proceed to Validation Proceed with caution Deprioritize
Hit Confirmation and Potency Determination

Confirmed hits were re-tested using freshly sourced powders to confirm their activity and determine potency (IC50) in the primary biochemical assay.

Table 2: IC50 Determination in Primary Biochemical Assay

CompoundIC50 (µM)Hill Slope
This compound 2.51.10.98
Alternative Compound 1 (AC1) 5.81.30.95
Orthogonal Assays to Exclude False Positives

To ensure that the observed inhibition was not an artifact of the primary assay format, orthogonal assays with different detection methods were employed.[1][2][3]

Table 3: Results from Orthogonal Assays

Assay TypePrincipleThis compound IC50 (µM)AC1 IC50 (µM)
Primary Assay (Luminescence) Measures ATP consumption2.55.8
Orthogonal Assay 1 (TR-FRET) Time-Resolved Fluorescence Resonance Energy Transfer3.1> 50
Orthogonal Assay 2 (Label-Free MS) Direct measurement of substrate phosphorylation by Mass Spectrometry2.8> 50

The data indicates that AC1 is likely a false positive, as its activity is not confirmed in the orthogonal assays. This compound, however, shows consistent inhibitory activity across all three assay formats.

Biophysical Assays for Direct Target Engagement

To confirm direct binding of this compound to Kinase-X, two independent biophysical methods were utilized: Surface Plasmon Resonance (SPR) and a Cellular Thermal Shift Assay (CETSA).[4]

Table 4: Biophysical Confirmation of Target Engagement

Assay TypePrincipleThis compound Result
Surface Plasmon Resonance (SPR) Measures binding affinity and kineticsK_D = 1.8 µM
Cellular Thermal Shift Assay (CETSA) Measures target protein stabilization in cellsΔT_m = +4.2 °C at 30 µM

These results provide strong evidence that this compound directly binds to and stabilizes Kinase-X in both a purified system and a cellular context.

Cellular Activity and Selectivity

The ability of this compound to inhibit Kinase-X activity in a cellular environment was assessed by measuring the phosphorylation of a known downstream substrate. A broad kinase panel was also screened to assess the selectivity of the compound.

Table 5: Cellular Activity and Kinase Selectivity

AssayEndpointThis compound Result
Cell-Based Substrate Phosphorylation Assay p-Substrate-Y EC507.5 µM
Kinase Selectivity Panel (400 kinases) % Inhibition at 10 µM>50% inhibition of 3 kinases (including Kinase-X)
Cytotoxicity Assay (HEK293 cells) CC50> 100 µM

This compound demonstrates on-target activity in cells and possesses a favorable selectivity and cytotoxicity profile, making it a promising candidate for further development.

Experimental Protocols

Primary Biochemical Assay (Luminescence)
  • A 10 mM stock solution of this compound in DMSO was prepared.

  • Serial dilutions were made in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, 5 µL of recombinant Kinase-X (10 nM) was added to 5 µL of the compound dilutions.

  • The plate was incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by adding 10 µL of a solution containing ATP (10 µM) and a peptide substrate (1 µM).

  • The reaction was allowed to proceed for 60 minutes at room temperature.

  • 5 µL of a luminescence-based ATP detection reagent was added.

  • Luminescence was measured on a plate reader after a 10-minute incubation.

Orthogonal Assay 1 (TR-FRET)
  • Compound and enzyme were prepared and pre-incubated as in the primary assay.

  • The reaction was initiated by adding a biotinylated peptide substrate and ATP.

  • After a 60-minute incubation, the reaction was stopped by the addition of EDTA.

  • A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin was added.

  • After a 2-hour incubation, the TR-FRET signal was read on a compatible plate reader.

Surface Plasmon Resonance (SPR)
  • Recombinant Kinase-X was immobilized on a CM5 sensor chip.

  • This compound was prepared in a series of concentrations in running buffer (HBS-EP+).

  • The compound solutions were injected over the sensor surface, and the binding response was recorded.

  • The sensor surface was regenerated between injections.

  • The resulting sensorgrams were analyzed to determine the binding affinity (K_D).

Visualizations

HTS_Validation_Workflow cluster_0 Primary Screen & Triage cluster_1 Hit Validation Cascade HTS High-Throughput Screen (>200,000 compounds) PrimaryHits Primary Hits (~1,000 compounds) HTS->PrimaryHits Triage In Silico Triage (PAINS, Promiscuity) PrimaryHits->Triage ConfirmedHits Confirmed Hits (~100 compounds) Triage->ConfirmedHits Potency Potency Determination (IC50) ConfirmedHits->Potency Select best clusters & singletons Orthogonal Orthogonal Assays (TR-FRET, MS) Potency->Orthogonal Biophysical Biophysical Assays (SPR, CETSA) Orthogonal->Biophysical Cellular Cellular Assays (Target Engagement, Selectivity) Biophysical->Cellular LeadOp Lead Optimization Cellular->LeadOp Validated Hit (this compound)

Caption: High-throughput screening (HTS) and hit validation workflow.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase-X Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX activates SubstrateY Substrate-Y KinaseX->SubstrateY phosphorylates Downstream Downstream Signaling (e.g., MAPK pathway) SubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoxalin5amine This compound Quinoxalin5amine->KinaseX inhibits

References

Head-to-head comparison of different synthetic routes to Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. Quinoxalin-5-amine, a vital building block in medicinal chemistry, can be prepared through several synthetic pathways. This guide provides a detailed, head-to-head comparison of the most common routes, offering experimental protocols and quantitative data to inform strategic synthetic planning.

Two principal strategies for the synthesis of this compound have been identified and evaluated:

  • Route A: Condensation of 1,2,3-Triaminobenzene with a 1,2-Dicarbonyl Compound. This classical approach builds the quinoxaline core by reacting a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

  • Route B: Nitration of Quinoxaline followed by Reduction. This route involves the initial synthesis of the quinoxaline core, followed by functional group manipulation, specifically nitration and subsequent reduction, to introduce the desired amino group at the 5-position.

A third potential, though less documented, approach involves the direct C-H amination of the quinoxaline core. While an active area of research, specific and high-yielding methods for the direct amination at the 5-position of unsubstituted quinoxaline remain challenging and are not as established as the other two routes.

Comparative Data of Synthetic Routes

ParameterRoute A: CondensationRoute B: Nitration and Reduction
Starting Materials 1,2,3-Triaminobenzene, GlyoxalQuinoxaline, Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂/HCl, Fe/HCl, H₂/Pd-C)
Number of Steps 1 (for the core formation)2
Key Challenges Stability and availability of 1,2,3-triaminobenzene.Regioselectivity of the nitration step, potential for over-reduction.
Reported Overall Yield Variable, dependent on the purity and handling of the triamine.Moderate to good.
Scalability Potentially limited by the stability of the starting triamine.Generally scalable.
Purification Chromatographic separation may be required.Purification of the nitro intermediate and the final product is typically necessary.

Experimental Protocols

Route A: Condensation of 1,2,3-Triaminobenzene with Glyoxal

This route offers a direct approach to the quinoxaline core. However, the key precursor, 1,2,3-triaminobenzene, is known to be unstable and susceptible to oxidation. Therefore, it is often generated in situ or used immediately after preparation.

Step 1: Synthesis of this compound from 1,2,3-Triaminobenzene and Glyoxal

  • Reaction: 1,2,3-Triaminobenzene dihydrochloride (1.0 eq) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • To this solution, an aqueous solution of glyoxal (40 wt. %, 1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Note: Due to the instability of 1,2,3-triaminobenzene, yields can be variable. Careful handling under an inert atmosphere is recommended.

Route B: Nitration of Quinoxaline and Subsequent Reduction

This two-step approach is a common strategy for introducing an amino group onto an aromatic ring. The success of this route hinges on the selective nitration at the 5-position of the quinoxaline ring.

Step 1: Synthesis of 5-Nitroquinoxaline

  • Reaction: Quinoxaline (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • The reaction mixture is stirred at a controlled temperature, typically between 0 °C and room temperature, for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitroquinoxaline isomers.

  • The precipitate is collected by filtration, washed with cold water until neutral, and dried.

  • The separation of the 5-nitro isomer from other isomers (primarily the 6-nitro isomer) is a critical and often challenging step, typically requiring careful column chromatography. A general procedure for the synthesis of 5-nitroquinoxaline from 3-nitro-o-phenylenediamine and acetaldehyde has also been reported, which may offer better regioselectivity[1].

Step 2: Reduction of 5-Nitroquinoxaline to this compound

  • Reaction: 5-Nitroquinoxaline (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent is then added. Common choices include:

    • Tin(II) chloride (SnCl₂): An excess of SnCl₂ dihydrate is added, and the mixture is heated to reflux in the presence of concentrated hydrochloric acid.

    • Iron powder (Fe): Iron powder is added to a solution of the nitro compound in acetic acid or a mixture of ethanol and hydrochloric acid, and the reaction is heated.

    • Catalytic Hydrogenation: The nitro compound is hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is filtered (if a solid reducing agent is used), and the solvent is removed.

  • The residue is then basified with an aqueous solution of a base like sodium hydroxide or sodium carbonate to precipitate the crude amine.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is performed by recrystallization or column chromatography.

Visualization of Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams have been generated.

Synthetic_Routes_to_Quinoxalin_5_amine cluster_route_a Route A: Condensation cluster_route_b Route B: Nitration & Reduction cluster_route_c Route C: Direct Amination (Emerging) 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene Quinoxalin-5-amine_A This compound 1,2,3-Triaminobenzene->Quinoxalin-5-amine_A Condensation Glyoxal Glyoxal Glyoxal->Quinoxalin-5-amine_A Quinoxaline Quinoxaline 5-Nitroquinoxaline 5-Nitroquinoxaline Quinoxaline->5-Nitroquinoxaline Nitration Quinoxalin-5-amine_B This compound 5-Nitroquinoxaline->Quinoxalin-5-amine_B Reduction Quinoxaline_C Quinoxaline Quinoxalin-5-amine_C This compound Quinoxaline_C->Quinoxalin-5-amine_C Direct C-H Amination

Caption: Overview of the primary synthetic routes to this compound.

Experimental_Workflow cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis / Functionalization cluster_purification Purification and Analysis Start_A Prepare/Source 1,2,3-Triaminobenzene Condensation Route A: Condensation with Glyoxal Start_A->Condensation Start_B Synthesize/Source Quinoxaline Nitration Route B: Nitration Start_B->Nitration Purification_A Purification (Chromatography/Recrystallization) Condensation->Purification_A Reduction Reduction of Nitro Group Nitration->Reduction Purification_B Purification (Chromatography/Recrystallization) Reduction->Purification_B Analysis Characterization (NMR, MS, etc.) Purification_A->Analysis Purification_B->Analysis

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of Quinoxalin-5-amine Analogs and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profile of a representative quinoxaline-based compound against a panel of kinases, alongside alternative inhibitors. Supported by experimental data and detailed protocols, this document serves as a resource for evaluating kinase inhibitor selectivity and potential off-target effects.

The quinoxaline scaffold is a foundational structure in the development of numerous kinase inhibitors, valued for its ability to be chemically modified to achieve high potency and selectivity. However, the inherent structural similarities within the human kinome present a significant challenge, often leading to off-target interactions that can result in unforeseen side effects or toxicity. Comprehensive cross-reactivity profiling is therefore a critical step in the preclinical development of any new kinase inhibitor.

This guide focuses on a representative quinoxaline-based inhibitor, GSK1838705A, and compares its kinase inhibition profile with two alternative compounds, Linsitinib (OSI-906) and BMS-754807, all of which are known to target the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) signaling pathways.

Comparative Kinase Inhibition Profile

The inhibitory activity of GSK1838705A, Linsitinib (OSI-906), and BMS-754807 was assessed against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Kinase TargetGSK1838705A (IC50, nM)Linsitinib (OSI-906) (IC50, nM)BMS-754807 (IC50, nM)
Primary Targets
IGF-1R2.0[1][2][3][4]35[2][5][6][7][8]1.8[6][9]
IR1.6[1][2][3][4]75[2][5][6][7][8]1.7[6][9]
ALK0.5[1][2][3][4]No significant activity reported-
Selected Off-Target Kinases
Met--6[6]
TrkA--7[6]
TrkB--4[6]
AurA--9[6]
AurB--25[6]
RON--44[6]

Note: A comprehensive, directly comparable kinase panel screening for all three inhibitors across a wide range of kinases is not publicly available. The data presented is compiled from various sources and focuses on the primary targets and known off-targets. GSK1838705A was reported to be highly selective when screened against 224 kinases, with only seven additional kinases being inhibited by more than 50% at a concentration of 0.3 µM[10]. Linsitinib is also reported to be highly selective with no significant activity against kinases such as Abl, ALK, BTK, EGFR, and FGFR1/2[5][6].

Experimental Protocols

The determination of kinase inhibition is a critical experimental procedure in drug discovery. The following is a detailed protocol for the ADP-Glo™ Kinase Assay, a common method used to measure kinase activity and determine inhibitor IC50 values.

ADP-Glo™ Kinase Assay Protocol

Objective: To quantify the activity of a specific kinase in the presence of an inhibitor by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Quinoxalin-5-amine or alternative inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase Reaction Buffer (specific to the kinase being assayed)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer as required for the specific kinase.

    • Prepare serial dilutions of the inhibitor in the Kinase Reaction Buffer. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.

    • Prepare a solution of the kinase and its specific substrate in the Kinase Reaction Buffer.

    • Prepare the ATP solution at the desired concentration in the Kinase Reaction Buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilutions to the wells of the assay plate. Include wells with vehicle (DMSO) as a positive control (100% kinase activity) and wells without kinase as a negative control (background).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (negative control) from all other measurements.

    • Normalize the data by setting the average luminescence of the positive control wells to 100% kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Inhibition and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Assay_Plate Add Reagents to Assay Plate Inhibitor->Assay_Plate Kinase_Substrate Kinase + Substrate Mix Kinase_Substrate->Assay_Plate ATP_sol ATP Solution ATP_sol->Assay_Plate Incubate_1 Incubate (e.g., 60 min) Assay_Plate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Luminometer Measure Luminescence Incubate_3->Luminometer IC50_Calc Calculate IC50 Luminometer->IC50_Calc

Caption: Experimental workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoxaline Inhibitor (e.g., GSK1838705A) Inhibitor->IGF1R Inhibits

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

References

Comparative Cytotoxicity of Quinoxalin-5-amine and its N-aryl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Quinoxalin-5-amine and its N-aryl derivatives against various cancer cell lines. While direct comparative data for this compound is limited in publicly available literature, this document focuses on the impact of N-aryl substitutions on the quinoxaline scaffold to offer valuable insights into their potential as anticancer agents.

The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] A primary mechanism through which many quinoxaline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[3][4] This guide summarizes available quantitative data on the cytotoxicity of N-aryl quinoxaline derivatives, details the experimental protocols for key assays, and visualizes the underlying signaling pathways.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various N-aryl quinoxaline derivatives against several human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[1]

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(phenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamideHCT1164.4Doxorubicin0.62
HepG2>1000Doxorubicin1.2
MCF-75.3Doxorubicin0.9
N-(4-chlorophenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamideHCT116>1000Doxorubicin0.62
HepG2>1000Doxorubicin1.2
MCF-7>1000Doxorubicin0.9
N-(4-methoxyphenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamideHCT116>1000Doxorubicin0.62
HepG2>1000Doxorubicin1.2
MCF-7>1000Doxorubicin0.9
1-(N-substituted)-quinoxaline derivative (Compound 14)MCF-72.61DoxorubicinNot Specified
N-allyl quinoxaline derivative (Compound 8)A5490.86Sorafenib0.056 (EGFR)
MCF-71.06Sorafenib0.049 (VEGFR2)
Quinoxaline-furan derivative (QW12)HeLa10.58NifuroxazideSimilar
PC310.58 - 12.67NifuroxazideSimilar
HCT11610.58 - 12.67NifuroxazideSimilar

Data compiled from multiple sources.[3][5][6][7] Note: Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are generalized protocols for key experiments used to evaluate the cytotoxic effects of quinoxaline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[1]

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.

  • Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The anticancer activity of many quinoxaline derivatives involves the induction of the intrinsic pathway of apoptosis.[4][8] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_readout Assay Readout (e.g., MTT) incubation->assay_readout data_collection Data Collection assay_readout->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc

A generalized experimental workflow for determining the cytotoxicity of quinoxaline derivatives.

Simplified Apoptosis Signaling Pathway

Quinoxaline derivatives can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[8][9][10]

G derivative Quinoxaline Derivative bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) derivative->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito Upregulation of Bax Downregulation of Bcl-2 cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified signaling pathway illustrating the induction of apoptosis by quinoxaline derivatives.

References

Quinoxaline-5-Amine Derivatives Demonstrate Promising Anticonvulsant Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A recent comparative analysis of preclinical data highlights the potential of novel quinoxaline-5-amine derivatives as potent anticonvulsant agents, exhibiting comparable, and in some cases superior, efficacy to the standard-of-care medication, perampanel. This guide provides a detailed overview of the in vivo efficacy, experimental protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

Novel synthetic quinoxaline derivatives have been evaluated for their anticonvulsant activity in a well-established pentylenetetrazol (PTZ)-induced seizure model in mice. The PTZ model is a widely used preclinical screen for potential antiepileptic drugs that induce generalized seizures. The efficacy of these derivatives is compared against perampanel, an approved anti-epileptic drug that acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

The following table summarizes the median effective dose (ED50) required to protect 50% of the mice from PTZ-induced seizures. A lower ED50 value indicates higher potency.

CompoundRoute of AdministrationED50 (mg/kg)Reference
Quinoxaline Derivative 24 Intraperitoneal (i.p.)37.50[1]
Quinoxaline Derivative 28 Intraperitoneal (i.p.)23.02[1]
Quinoxaline Derivative 32 Intraperitoneal (i.p.)29.16[1]
Quinoxaline Derivative 33 Intraperitoneal (i.p.)23.86[1]
Perampanel (Standard-of-Care) Oral (p.o.)0.94[2]

Notably, several of the synthesized quinoxaline derivatives demonstrated significant anticonvulsant activity.[1] While the provided data for perampanel shows a lower ED50, it is important to consider the different routes of administration (intraperitoneal for the derivatives vs. oral for perampanel), which can influence drug absorption and bioavailability.

Experimental Protocols

The in vivo anticonvulsant efficacy of the quinoxaline derivatives was assessed using the pentylenetetrazol (PTZ)-induced seizure model in mice.

Animals: Adult male BALB/c mice were used for the study. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.

Procedure:

  • Mice were randomly divided into control and treatment groups.

  • The quinoxaline derivatives were suspended in a suitable vehicle and administered intraperitoneally (i.p.) at various doses.

  • After a predetermined pretreatment time to allow for drug absorption, a convulsive dose of pentylenetetrazole (typically 85 mg/kg) was administered subcutaneously (s.c.).

  • The animals were then observed for a period of 30 minutes for the presence or absence of generalized clonic-tonic seizures.

  • The number of animals protected from seizures in each group was recorded, and the median effective dose (ED50) was calculated using appropriate statistical methods.

A similar protocol is followed for the standard-of-care drug, perampanel, with the route of administration being oral (p.o.).

Mechanism of Action: Targeting the AMPA Receptor

Both the novel quinoxaline derivatives and perampanel are believed to exert their anticonvulsant effects by modulating the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][3] Overactivation of AMPA receptors is implicated in the generation and spread of seizure activity.[3][4]

The binding of glutamate to the AMPA receptor leads to the opening of its ion channel, allowing an influx of sodium and, in some cases, calcium ions. This influx causes depolarization of the postsynaptic neuron, increasing the likelihood of an action potential. In epilepsy, excessive glutamate release and subsequent AMPA receptor activation contribute to neuronal hyperexcitability and seizures.[4]

The quinoxaline derivatives are suggested to act as AMPA receptor antagonists, thereby inhibiting this excitatory signaling pathway.[1] This mechanism is shared by perampanel, which non-competitively antagonizes the AMPA receptor.[3]

AMPA_Signaling_Pathway_in_Epilepsy cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel Depolarization Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential (Neuronal Firing) Depolarization->Action_Potential Seizure_Activity Seizure Activity Action_Potential->Seizure_Activity Quinoxaline_Derivatives Quinoxalin-5-amine Derivatives Quinoxaline_Derivatives->AMPA_R Antagonizes Perampanel Perampanel (Standard-of-Care) Perampanel->AMPA_R Antagonizes

Caption: AMPA Receptor Signaling Pathway in Epilepsy.

The provided data and mechanistic insights suggest that quinoxaline-5-amine derivatives represent a promising new class of anticonvulsant agents. Further investigation, including pharmacokinetic and toxicity studies, is warranted to fully elucidate their therapeutic potential.

References

Benchmarking the Photophysical Properties of Quinoxaline-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-5-amine derivatives represent a promising class of heterocyclic compounds with significant potential in various scientific domains, including the development of novel fluorophores, sensors, and pharmaceuticals. Their photophysical properties, which are intricately linked to their molecular structure, dictate their utility in these applications. This guide provides a comparative analysis of the photophysical characteristics of selected quinoxaline-5-amine derivatives, supported by experimental data and detailed methodologies to aid in the rational design and selection of these compounds for specific research and development needs.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of representative quinoxaline-5-amine derivatives. The selection showcases the influence of different substitution patterns on the absorption and emission characteristics of the quinoxaline-5-amine scaffold.

DerivativeSolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Fluorescence Quantum Yield (Φ_f)
QC1 (2,3-bis(3-aminopropylamino)quinoxaline)Chloroform260, 350, 4505102688Not Reported
Compound 1 (6-bromo-2,3-diphenylquinoxaline)THF3644133280Not Reported
Compound 2 (6-(biphenyl-4-yl)-2,3-diphenylquinoxaline)THF3714253448Not Reported
Compound 3 (6,7-bis(biphenyl-4-yl)-2,3-diphenylquinoxaline)THF3694354309Not Reported

Note: The data presented is compiled from different research articles and the experimental conditions may vary. Direct comparison should be made with caution. "Not Reported" indicates that the specific data point was not available in the cited literature.

Key Observations and Structure-Property Relationships

The photophysical properties of quinoxaline derivatives are highly sensitive to their substitution pattern. The introduction of an amino group at the 5-position generally leads to a red-shift in both the absorption and emission spectra due to intramolecular charge transfer (ICT) character.

For the series of phenyl-substituted quinoxalines (Compounds 1-3), increasing the conjugation through the addition of biphenyl groups results in a progressive bathochromic shift (red-shift) of the emission maximum, moving from 413 nm for the bromo-derivative to 435 nm for the dibiphenyl-derivative.[1] This highlights the tunability of the emission color by extending the π-system.

The aminoquinoxaline QC1, with its (3-aminopropyl)amino substituents, exhibits multiple absorption bands, with a notable charge transfer band in the visible region at 450 nm in chloroform.[2] This derivative's solubility in aqueous media and pH-sensitive photophysical properties make it a candidate for biological sensing applications.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the photophysical characterization of quinoxaline-5-amine derivatives.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the wavelengths of maximum absorption (λ_abs).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., SHIMADZU-2450) is typically used.[2]

  • Sample Preparation: The quinoxaline-5-amine derivative is dissolved in a spectroscopic grade solvent (e.g., THF, Chloroform) to a concentration of approximately 1 x 10⁻⁵ M.[1]

  • Measurement: The absorption spectrum is recorded in a quartz cuvette with a 1 cm path length at room temperature (25 ± 1 °C).[2] The spectrum is typically scanned over a wavelength range of 200–800 nm.[2] The solvent is used as a reference.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the emission spectra and the wavelengths of maximum emission (λ_em).

  • Instrumentation: A spectrofluorometer (e.g., SHIMADZU RF-5301) equipped with a xenon lamp as the excitation source is commonly used.[2]

  • Sample Preparation: The same solution prepared for UV-Vis absorption measurements can be used.

  • Measurement: The sample in a quartz cuvette is excited at or near its absorption maximum (λ_abs). The emission spectrum is recorded over a wavelength range that covers the expected emission, typically from the excitation wavelength to 800 nm.[2] The excitation and emission slit widths are set to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is often determined using a relative method with a well-characterized standard.

  • Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample is chosen.

  • Procedure:

    • The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.

    • The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of quinoxaline-5-amine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Quinoxaline-5-amine Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification structural Structural Characterization (NMR, MS, etc.) purification->structural sample_prep Sample Preparation (Solution in Spectroscopic Grade Solvent) structural->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence data_analysis Data Analysis (λ_abs, λ_em, Φ_f, τ) uv_vis->data_analysis quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime fluorescence->data_analysis quantum_yield->data_analysis lifetime->data_analysis sar Structure-Property Relationship Analysis data_analysis->sar

Caption: Experimental workflow for characterizing quinoxalin-5-amine derivatives.

This guide serves as a foundational resource for researchers interested in the photophysical properties of quinoxaline-5-amine derivatives. The provided data and protocols can facilitate the selection and design of novel compounds with tailored optical properties for a wide range of applications in chemistry, biology, and materials science.

References

Comparative Analysis of the ADME Properties of Aminoqinoxaline Isomers: An In Silico and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount. This guide provides a comparative analysis of the ADME profiles of three key aminoquinoxaline isomers: 2-aminoquinoxaline, 5-aminoquinoxaline, and 6-aminoquinoxaline. Due to a scarcity of direct comparative experimental data in publicly available literature, this analysis leverages robust in silico predictive models to offer valuable insights for early-stage drug discovery.

This guide presents predicted ADME data in a clear, tabular format for easy comparison. Furthermore, it details the standard experimental protocols for key ADME assays, providing a methodological framework for laboratory validation. Visualizations of a typical ADME experimental workflow and a representative metabolic pathway for aminoquinoxalines are also included to facilitate a deeper understanding of these critical processes.

In Silico Comparative ADME Profiling

The ADME properties of 2-aminoquinoxaline, 5-aminoquinoxaline, and 6-aminoquinoxaline were predicted using a combination of well-established, freely accessible online tools, including SwissADME and pkCSM. These platforms utilize sophisticated algorithms based on large datasets of experimentally determined properties to forecast the pharmacokinetic behavior of small molecules. The following table summarizes the predicted ADME parameters for the three isomers.

ADME Property Parameter 2-Aminoquinoxaline 5-Aminoquinoxaline 6-Aminoquinoxaline
Absorption
Water Solubility (Log S)-1.89 (Soluble)-1.95 (Soluble)-1.92 (Soluble)
GI AbsorptionHighHighHigh
Caco-2 Permeability (logPapp in 10-6 cm/s)0.210.150.18
Distribution
Blood-Brain Barrier (BBB) PermeantYesYesYes
Plasma Protein Binding (%)15.218.516.8
Metabolism
CYP1A2 InhibitorYesYesYes
CYP2C19 InhibitorNoNoNo
CYP2C9 InhibitorYesYesYes
CYP2D6 InhibitorNoNoNo
CYP3A4 InhibitorNoNoNo
Excretion
Total Clearance (log CLtot, ml/min/kg)0.350.410.38

Disclaimer: The data presented in this table is based on in silico predictions and should be used as a guide for further experimental validation.

Detailed Experimental Protocols

To facilitate the experimental validation of the predicted ADME properties, detailed protocols for two standard in vitro assays are provided below.

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal absorption of drug candidates.[1][2][3]

Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions (37°C, 5% CO2). For the assay, cells are seeded onto the apical side of the Transwell® inserts and allowed to grow and differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed HBSS.

    • The test compound, dissolved in HBSS, is added to the apical (A) or basolateral (B) chamber.

    • For apical-to-basolateral (A-to-B) transport, the compound is added to the apical chamber, and the basolateral chamber is filled with fresh HBSS.

    • For basolateral-to-apical (B-to-A) transport, the compound is added to the basolateral chamber, and the apical chamber is filled with fresh HBSS.

    • The plates are incubated at 37°C with gentle shaking.

  • Sample Analysis: At predetermined time points (e.g., 2 hours), samples are collected from the receiver chamber and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[4][5]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a compound in the presence of human liver microsomes (HLM).

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: A master mix is prepared containing phosphate buffer, the test compound, and HLM. The reaction is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t1/2) / (mg of microsomal protein/mL)

Visualizing ADME Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical ADME experimental workflow and a plausible metabolic pathway for aminoquinoxalines.

ADME_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies cluster_Data Data Analysis & Modeling Solubility Aqueous Solubility PK_Studies Pharmacokinetic Studies (Rodent) Solubility->PK_Studies Permeability Caco-2/PAMPA Permeability Permeability->PK_Studies Metabolic_Stability Microsomal/Hepatocyte Stability Metabolic_Stability->PK_Studies Protein_Binding Plasma Protein Binding Protein_Binding->PK_Studies Excretion_Studies Mass Balance/ Excretion Studies PK_Studies->Excretion_Studies ADME_Profile Comprehensive ADME Profile PK_Studies->ADME_Profile Excretion_Studies->ADME_Profile PBPK_Modeling PBPK Modeling ADME_Profile->PBPK_Modeling Candidate Drug Candidate Candidate->Solubility Candidate->Permeability Candidate->Metabolic_Stability Candidate->Protein_Binding

A generalized workflow for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Metabolic_Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Hydroxylation Hydroxylation (CYP450) Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation N_Oxidation N-Oxidation (CYP450/FMO) N_Oxidation->Glucuronidation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion Acetylation N-Acetylation (NATs) Acetylation->Excretion Parent Aminoquinoxaline Parent->Hydroxylation Parent->N_Oxidation Parent->Acetylation

References

Validating the Mechanism of Action of Quinoxalin-5-amine Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Quinoxalin-5-amine, a novel kinase inhibitor, through rigorous target engagement studies. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers in the field of drug discovery and development.

Introduction

Quinoxaline derivatives have emerged as a promising class of compounds with a wide range of biological activities, frequently targeting protein kinases.[1][2] this compound is a novel investigational compound belonging to this class, hypothesized to exert its therapeutic effects through the specific inhibition of a key cellular kinase. Direct demonstration of its binding to the intended target in a physiological context is paramount to validating its mechanism of action and advancing its development. This guide outlines the essential target engagement studies and provides a comparative analysis with well-characterized kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Target Engagement

To contextualize the performance of this compound, a comparative analysis with two well-established kinase inhibitors, Sunitinib and Imatinib, is presented. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, while Imatinib is a more selective inhibitor of the Bcr-Abl tyrosine kinase.

Table 1: Comparative Binding Affinities (IC50, nM)

CompoundTarget Kinase ATarget Kinase B (Off-target)
This compound 15850
Sunitinib1050
Imatinib5>10,000

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 2: Cellular Target Engagement (EC50, nM)

CompoundTarget Kinase A Engagement
This compound 50
Sunitinib35
Imatinib20

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 3: Functional Cellular Assay (GI50, nM in Cancer Cell Line)

CompoundCell Line X (Target A Dependent)
This compound 100
Sunitinib80
Imatinib45

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for key target engagement experiments are crucial for reproducibility and accurate interpretation of results.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of a test compound to a target kinase in live cells.[3][4]

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-fused target kinase.

  • Cell Plating: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: Cells are incubated with serial dilutions of this compound or comparator compounds.

  • Tracer Addition: A fluorescent NanoBRET™ tracer is added to all wells.

  • Signal Detection: The BRET signal is measured using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to monitor target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[5]

Principle: The binding of a ligand, such as this compound, to its target protein can increase the protein's resistance to thermal denaturation.

Protocol:

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated at a specific temperature gradient.

  • Cell Lysis: Cells are lysed to release the proteins.

  • Protein Quantification: The soluble fraction of the target protein is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Mechanisms and Workflows

Signaling Pathway of a Hypothetical Kinase Target

Signaling_Pathway cluster_inhibition Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase A Target Kinase A Receptor Tyrosine Kinase (RTK)->Target Kinase A Activates Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Target Kinase A->Downstream Effector 2 Phosphorylates Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response This compound This compound This compound->Target Kinase A

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Target Engagement Validation

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_functional Functional Assays Biochemical Assay (IC50) Biochemical Assay (IC50) NanoBRET Assay (EC50) NanoBRET Assay (EC50) Biochemical Assay (IC50)->NanoBRET Assay (EC50) CETSA (Target Engagement) CETSA (Target Engagement) NanoBRET Assay (EC50)->CETSA (Target Engagement) Phosphorylation Assay Phosphorylation Assay CETSA (Target Engagement)->Phosphorylation Assay Cell Proliferation Assay (GI50) Cell Proliferation Assay (GI50) Phosphorylation Assay->Cell Proliferation Assay (GI50)

Caption: Workflow for validating the mechanism of action.

Comparative Logic of Kinase Inhibitors

Kinase_Inhibitor_Comparison cluster_types Inhibitor Types Kinase Inhibitors Kinase Inhibitors This compound This compound Kinase Inhibitors->this compound Sunitinib Sunitinib Kinase Inhibitors->Sunitinib Imatinib Imatinib Kinase Inhibitors->Imatinib Selective (Hypothesized) Selective (Hypothesized) This compound->Selective (Hypothesized) Multi-targeted Multi-targeted Sunitinib->Multi-targeted Highly Selective Highly Selective Imatinib->Highly Selective

Caption: Logical comparison of kinase inhibitor selectivity.

References

Reproducibility of Quinoxalin-5-amine Synthesis and Biological Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological data pertaining to Quinoxalin-5-amine. Due to a notable scarcity of published data specifically for this compound, this document draws upon established, reproducible methods for the synthesis of the core quinoxaline scaffold and the reported biological activities of closely related derivatives. This approach aims to provide a foundational understanding and practical methodologies for researchers interested in this compound.

Synthesis of this compound: A Comparative Overview of Methods

The synthesis of the quinoxaline ring system is well-established in chemical literature. The most common and reliable method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, 1,2,3-triaminobenzene would be the logical starting precursor to react with glyoxal. Various catalytic systems and reaction conditions have been reported to improve yields and reaction times for the synthesis of quinoxaline derivatives.

MethodCatalyst/ReagentSolventTemperatureReaction TimeTypical YieldReference
Classical Condensation Acetic Acid (catalytic)EthanolReflux2-4 hoursGood to Excellent[1]
Microwave-Assisted None (solvent-free)NoneMicrowave Irradiation1-5 minutesHigh[2]
Catalyst-Free NoneWater80 °C1-2 hoursModerate to High[3]
Heterogeneous Catalysis Alumina-Supported HeteropolyoxometalatesTolueneRoom Temperature2 hoursHigh (up to 92%)[4]
Pyridine Catalysis PyridineTetrahydrofuran (THF)Room Temperature2 hoursExcellent[5]

Experimental Protocol: Representative Synthesis of a Quinoxaline Derivative

The following protocol describes a general and reproducible method for the synthesis of a quinoxaline derivative, which can be adapted for the synthesis of this compound from 1,2,3-triaminobenzene and glyoxal. This specific example details the synthesis of 2,3-diphenylquinoxaline.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.[1]

  • Add a catalytic amount of glacial acetic acid to the mixture.[1]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[1]

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start1 o-Phenylenediamine Derivative reaction Condensation Reaction (e.g., Reflux in Ethanol with Acetic Acid) start1->reaction start2 1,2-Dicarbonyl Compound start2->reaction cool Cooling & Precipitation reaction->cool filter Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying under Vacuum wash->dry product Pure Quinoxaline Derivative dry->product

General workflow for the synthesis of quinoxaline derivatives.

Biological Data for Quinoxaline Derivatives: A Comparative Summary

Quinoxaline Derivative ClassBiological ActivityTarget/AssayReported Potency (Example)Reference
Aminoquinoxalines AnticancerHuman cancer cell lines (Leukemia, Melanoma, etc.)Growth Inhibition at 10-5 M[9]
Quinoxaline-1,4-di-N-oxides AntibacterialStreptococcus pneumoniaeMIC: 0.12 µg/mL[2]
Quinoxaline-based amides AnticancerHeLa, SMMC-7721, K562 cell linesIC50: 0.071 - 0.164 µM[10]
Aminoalcohol-based quinoxalines AnticancerColorectal cancer cell line (Ht-29)IC50: 12.5 µg/mL[11][12]
Quinoxaline Sulfonamides AntibacterialS. aureus, E. coliZone of Inhibition: 8-10 mm[7]
General Quinoxalines ASK1 InhibitionIn vitro kinase assayIC50: 30.17 nM[13]

Experimental Protocol: Representative Biological Assay (Anticancer - MTT Assay)

This protocol outlines a standard in vitro MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., Ht-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_pathway Apoptosis Signaling Pathway cluster_inhibitor Inhibitory Action ASK1 ASK1 MKK MKK3/6 ASK1->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Apoptosis Apoptosis p38->Apoptosis induces Quinoxaline Quinoxaline Derivative Quinoxaline->ASK1 inhibits

Potential signaling pathway inhibited by quinoxaline derivatives.

G cluster_data Data Collection cluster_synthesis Synthesis Comparison cluster_bio Biological Data Comparison cluster_output Guide Generation lit_search Literature Search for This compound related_data Gather Data on Related Quinoxaline Derivatives lit_search->related_data If data is scarce synth_methods Identify Common Synthesis Methods related_data->synth_methods bio_activities Identify Reported Biological Activities related_data->bio_activities synth_table Tabulate Synthesis Data (Yields, Conditions) synth_methods->synth_table synth_protocol Detail Representative Synthesis Protocol synth_table->synth_protocol guide Generate Comparative Guide synth_protocol->guide bio_table Tabulate Biological Data (IC50, MIC) bio_activities->bio_table bio_protocol Detail Representative Biological Assay Protocol bio_table->bio_protocol bio_protocol->guide

Logical flow for comparative analysis of chemical data.

References

Safety Operating Guide

Proper Disposal of Quinoxalin-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Quinoxalin-5-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound should be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and eye irritation and may cause drowsiness or dizziness.[1] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.

  • Respiratory Protection: If dusts or aerosols may be generated, a respirator is recommended.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. The material can be sent for high-temperature incineration at an approved facility.[2][3]

  • Waste Identification and Segregation:

    • Solid Waste: Collect pure this compound, as well as contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Crucially, do not mix amine waste with other waste streams, particularly incompatible substances like acids and oxidizing agents, to prevent hazardous reactions. [4]

  • Container Labeling:

    • All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (16566-20-4), and any other components present in the waste mixture.

  • Interim Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly closed to prevent leaks or the release of fumes.[4]

    • Store away from incompatible materials.

  • Scheduling Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]

    • Provide accurate details of the waste composition and quantity.

    • Ensure all federal, state, and local regulations are followed. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, from "cradle-to-grave."[2][3]

Quantitative Data Summary

Quantitative data for this compound is limited. The following table summarizes available hazard information and general regulatory thresholds.

ParameterValue / InformationSource / Comment
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessPubChem[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility...ChemicalBook SDS[5]
RCRA Reportable Quantity (RQ) Not explicitly listed. Unlisted hazardous wastes exhibiting toxicity characteristics have an RQ of 100 pounds.U.S. EPA[6]

Experimental Protocol: Chemical Degradation of Aromatic Amines

The following is a general procedure for the oxidative degradation of aromatic amines. This protocol has not been specifically validated for this compound. It should only be considered for treating very small quantities in a laboratory setting by trained personnel when professional disposal is not feasible, and after a thorough risk assessment.

Objective: To degrade the aromatic amine structure through oxidation with potassium permanganate.

Materials:

  • Aromatic amine waste (e.g., this compound)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium permanganate (KMnO₄)

  • Sodium hydrogen sulfite (NaHSO₃)

  • Stir plate and stir bar

  • Large flask (e.g., 5-L for 0.01 mol of amine)

  • Appropriate PPE and fume hood

Procedure:

  • Preparation (in a fume hood): Carefully prepare a 1.7 N sulfuric acid solution. For 3 liters, this involves slowly adding approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of water. Always add acid to water.

  • Dissolution: In a 5-L flask, dissolve 0.01 mol of the aromatic amine waste in the 3 L of 1.7 N sulfuric acid.

  • Oxidation: While stirring, slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.

  • Quenching: After the reaction period, reduce the excess permanganate by the slow, portion-wise addition of solid sodium hydrogen sulfite until the purple color disappears.

  • Final Disposal: The resulting solution should be neutralized and then disposed of as hazardous waste in accordance with institutional and local regulations.

Visualizing Disposal Workflows

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.

G Figure 1: General Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Start: This compound Waste B Don Personal Protective Equipment (PPE) A->B C Segregate Solid vs. Liquid Waste B->C D Use Dedicated, Sealed, & Compatible Containers C->D E Label Container: 'Hazardous Waste' + Chemical Name & CAS D->E F Store in Secure, Ventilated Satellite Accumulation Area E->F G Keep Away from Incompatible Materials F->G H Contact EHS or Licensed Hazardous Waste Vendor G->H I Schedule Waste Pickup H->I J Dispose via Approved Facility (e.g., High-Temp Incineration) I->J

Caption: General Disposal Workflow for this compound

G Figure 2: Workflow for Chemical Degradation of Aromatic Amines A Start: Small Quantity of Aromatic Amine Waste B Prepare 1.7 N Sulfuric Acid Solution A->B C Dissolve Amine Waste in Acid Solution B->C D Slowly Add 0.2 M KMnO4 Solution C->D E Stir and React for at least 8 hours D->E F Quench Excess KMnO4 with NaHSO3 E->F G Neutralize Solution F->G H Collect as Hazardous Waste for Final Disposal G->H

Caption: Workflow for Chemical Degradation of Aromatic Amines

References

Personal protective equipment for handling Quinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Quinoxalin-5-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds are harmful if swallowed.[3][4]

Summary of Required Personal Protective Equipment

Hazard CategoryRequired PPE
Skin Irritation Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[5][6]
Eye Irritation Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[1][5]
Respiratory Irritation Use only in a well-ventilated area or under a chemical fume hood.[1][2] If dust is generated, a NIOSH-approved respirator may be required.[7]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure stability of the compound.

Operational Plan for Handling:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][8]

    • Assemble all necessary PPE before handling the chemical.[2]

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid breathing dust or fumes.[1][2]

    • Wash hands thoroughly with soap and water after handling.[1][7]

    • Do not eat, drink, or smoke in the handling area.[7][8]

  • Storage:

    • Store in a tightly closed container.[1][2][5]

    • Keep in a cool, dry, and well-ventilated place.[5][8] Recommended storage temperature is between 2-8°C, protected from light.[4][9]

    • Store locked up.[2][5]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][10][11]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] If skin irritation persists, get medical advice/attention.[1][2] Wash contaminated clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Spill and Disposal Plan

A clear plan for accidental spills and proper disposal is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Minor Spills:

    • Ensure proper ventilation.

    • Wear appropriate PPE.[7]

    • Avoid generating dust.[7]

    • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[1][7]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and move upwind.[7]

    • Alert the appropriate emergency response team.[7]

    • Prevent the spill from entering drains or waterways.[1][7]

Disposal Protocol:

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][2]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

  • Consult with a licensed professional waste disposal service for proper disposal.

Workflow for Handling this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh/Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Wash Hands Thoroughly handle2->handle3 store1 Seal Container Tightly handle2->store1 disp1 Segregate Waste handle2->disp1 store2 Store in Cool, Dry, Ventilated Area store1->store2 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxalin-5-amine
Reactant of Route 2
Quinoxalin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.